8-Methoxychromane-3-carbaldehyde
Description
Properties
IUPAC Name |
8-methoxy-3,4-dihydro-2H-chromene-3-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O3/c1-13-10-4-2-3-9-5-8(6-12)7-14-11(9)10/h2-4,6,8H,5,7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFDJBIYYSNNTAT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OCC(C2)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Potential therapeutic targets of 8-Methoxychromane-3-carbaldehyde
An In-Depth Technical Guide to the Potential Therapeutic Targets of 8-Methoxychromane-3-carbaldehyde
Abstract
The chromane scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with significant therapeutic potential.[1][2] This guide focuses on 8-Methoxychromane-3-carbaldehyde, a specific derivative whose direct biological activities are not yet extensively characterized. By dissecting the molecule into its core components—the chromane ring, the methoxy substituent, and the carbaldehyde group—and analyzing structure-activity relationships from closely related analogs, we can logically extrapolate and propose a series of high-potential therapeutic targets. This whitepaper provides a comprehensive exploration of these targets across oncology, neurodegenerative disorders, and inflammatory diseases, and furnishes detailed experimental workflows for their validation.
Introduction: The Chromane Scaffold as a Versatile Pharmacophore
Chromane-based structures are ubiquitous in biologically active compounds, valued for their rigid conformation and synthetic tractability.[1][2] This allows for precise spatial orientation of functional groups, making them ideal for targeted drug design. While direct research on 8-Methoxychromane-3-carbaldehyde is limited, the broader class of chromane, chromene, and chromone derivatives has been shown to exhibit potent anticancer, anti-inflammatory, and neuroprotective properties.[3][4] This guide will therefore build a predictive framework to identify and validate the most promising therapeutic avenues for this specific molecule.
Potential Therapeutic Area: Oncology
The deregulation of cellular metabolism and signaling is a hallmark of cancer. Several key enzymes and pathways targeted by known chromane derivatives represent logical starting points for investigation.
Target: Acetyl-CoA Carboxylases (ACC1 & ACC2)
Rationale: Acetyl-CoA carboxylases (ACCs) are rate-limiting enzymes in de novo lipogenesis, a process frequently upregulated in cancer cells to support rapid proliferation and membrane synthesis.[5] Inhibition of ACCs can thus lead to cancer cell starvation and death. A study on novel chroman derivatives identified a potent dual ACC1/ACC2 inhibitor, compound 4s, which exhibited significant anti-proliferation activity against several cancer cell lines, including lung (A549, H1975), colon (HCT116), and gastric (H7901) cancers.[5] This establishes a strong precedent for the chromane scaffold in targeting metabolic pathways in oncology.
Target: Sirtuin 2 (Sirt2)
Rationale: Sirt2 is a cytosolic deacetylase that plays a complex role in tumorigenesis by targeting both tumor suppressors and oncogenes, including α-tubulin and p53.[2][3] Chroman-4-one derivatives have been successfully developed as selective Sirt2 inhibitors.[3] Mechanistically, Sirt2 inhibition prevents the deacetylation of p53, leading to an accumulation of acetylated p53 (Ac-p53). This enhances the transcriptional activity of p53, promoting apoptosis in cancer cells.[2]
Proposed Signaling Pathway: Sirt2 Inhibition
Caption: Sirt2 inhibition by a chromane derivative enhances p53 acetylation and promotes apoptosis.
Potential Therapeutic Area: Neurodegenerative Disorders
Neurodegenerative diseases like Alzheimer's and Parkinson's are characterized by progressive neuronal loss and often involve oxidative stress and enzymatic dysregulation.[6] The chromane scaffold has been explored extensively in this context.[1]
Target: Cholinesterases (AChE & BuChE)
Rationale: Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) is a primary strategy for managing Alzheimer's disease by increasing acetylcholine levels in the brain.[7] Chromanone scaffolds have been reported to effectively inhibit these enzymes, particularly BuChE.[1] Kinetic studies have shown them to be mixed-type inhibitors, suggesting binding to both the active and peripheral anionic sites of the enzyme.[1]
Target: Monoamine Oxidase B (MAO-B)
Rationale: MAO-B is responsible for the degradation of dopamine, and its inhibition is a key therapeutic strategy in Parkinson's disease. While some chromane derivatives have shown only moderate activity against MAO-B[1], related 8-hydroxyquinoline structures have been developed into potent and selective MAO-B inhibitors.[7][8] The presence of the aldehyde group on the chromane ring could offer a unique interaction point within the enzyme's active site.
The Aldehyde Conundrum: Aldehyde Load vs. Therapeutic Handle
A high "aldehyde load" from sources like lipid peroxidation is associated with neurotoxicity and is a feature of many neurodegenerative diseases.[9] This suggests that an aldehyde-containing compound could potentially be detrimental. However, this functional group can also be viewed as a reactive handle for covalent modification or for forming Schiff base intermediates with amine residues in a target protein's active site. This dual nature necessitates careful evaluation of neurotoxicity alongside efficacy. A potential therapeutic strategy could involve targeting aldehyde dehydrogenases (ALDHs) to manage overall aldehyde levels.[10]
Potential Therapeutic Area: Inflammatory Diseases
Chronic inflammation underlies numerous diseases. Chromene derivatives have been noted for their anti-inflammatory activities, suggesting that the chromane core is a viable scaffold for developing anti-inflammatory agents.[4]
Target: NF-κB and Pro-Inflammatory Cytokines
Rationale: The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of the inflammatory response, controlling the expression of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.[11] The anti-inflammatory effects of many natural products, including those with structures related to chromane, are mediated through the inhibition of the NF-κB pathway.[11][12] Derivatives of 8-methoxy-purine-2,6-dione have been shown to exert their anti-inflammatory effect by reducing TNF-α levels.[13]
Proposed Signaling Pathway: NF-κB Inhibition
Caption: Proposed inhibition of the NF-κB pathway by targeting upstream kinases like IKK.
Experimental Validation: A Step-by-Step Workflow
Validating the therapeutic potential of 8-Methoxychromane-3-carbaldehyde requires a systematic, multi-tiered approach.
General Experimental Workflow
Caption: A generalized workflow for drug discovery from initial screening to preclinical studies.
Protocol: Cell Viability Screening (MTT Assay)
-
Cell Plating: Seed cancer cell lines (e.g., A549, HCT116), neuronal cells (e.g., SH-SY5Y), or immune cells (e.g., RAW 264.7) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of 8-Methoxychromane-3-carbaldehyde (e.g., from 0.1 µM to 100 µM) in the appropriate cell culture medium. Replace the existing medium with the compound-containing medium. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
Causality: The MTT assay is chosen as a robust, cost-effective primary screen to assess the compound's effect on cell metabolic activity, which is a proxy for viability. A dose-dependent decrease in viability indicates potential cytotoxic or cytostatic effects, justifying progression to more specific mechanism-of-action studies.
Protocol: In Vitro Sirt2 Inhibition Assay
-
Reagent Preparation: Prepare a reaction buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂). Use a commercially available fluorogenic Sirt2 substrate and recombinant human Sirt2 enzyme.
-
Reaction Setup: In a 96-well black plate, add the reaction buffer, the fluorogenic substrate, and varying concentrations of 8-Methoxychromane-3-carbaldehyde.
-
Enzyme Initiation: Initiate the reaction by adding NAD⁺ followed immediately by the Sirt2 enzyme. A "no enzyme" control should be included.
-
Incubation: Incubate the plate at 37°C for 1 hour, protected from light.
-
Development: Stop the reaction and develop the fluorescent signal by adding a developer solution containing a peptidase that releases the fluorophore from the deacetylated substrate. Incubate for 15 minutes.
-
Data Acquisition: Measure fluorescence (e.g., Ex/Em = 360/460 nm) using a plate reader.
-
Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC₅₀ value.
Causality: This biochemical assay directly measures the compound's ability to inhibit the enzymatic activity of Sirt2. It isolates the target from other cellular processes, providing direct evidence of target engagement. This is a critical step to confirm that cellular effects are mediated through the intended target.
Data Summary Table
The following table outlines the proposed targets and the rationale for their investigation.
| Therapeutic Area | Potential Target | Rationale & Key Supporting Evidence |
| Oncology | Acetyl-CoA Carboxylases (ACC1/ACC2) | Chroman derivatives show potent anti-proliferative activity via ACC inhibition.[5] |
| Sirtuin 2 (Sirt2) | Chroman-4-ones are selective Sirt2 inhibitors that promote p53-mediated apoptosis.[2][3] | |
| Neurodegeneration | Butyrylcholinesterase (BuChE) | Chromane derivatives demonstrate good inhibitory activity against BuChE.[1] |
| Monoamine Oxidase B (MAO-B) | Related quinoline structures are potent MAO-B inhibitors; a plausible target for the chromane core.[7][8] | |
| Inflammation | NF-κB Pathway | Related heterocyclic compounds reduce inflammation by inhibiting NF-κB signaling and TNF-α production.[11][12][13] |
Conclusion and Future Directions
While 8-Methoxychromane-3-carbaldehyde remains an understudied molecule, a robust, evidence-based framework suggests its potential as a therapeutic agent. The most promising targets for initial investigation are Sirt2 and ACC in oncology , BuChE in neurodegeneration , and the NF-κB pathway in inflammation . The presence of the aldehyde moiety presents both a challenge due to potential toxicity and an opportunity for novel covalent interactions, which must be carefully investigated.
Future work should prioritize a broad primary screening campaign followed by focused biochemical and cellular assays on the identified targets. Successful in vitro validation should be followed by medicinal chemistry efforts to optimize potency and selectivity, alongside in vivo studies to establish efficacy and a favorable safety profile. This systematic approach will be crucial to unlocking the full therapeutic potential of this promising chromane derivative.
References
- Evaluation of chromane derivatives: Promising privileged scaffolds for lead discovery within Alzheimer's disease. (2022). Google Scholar.
- Synthesis and Biological Evaluation of Spirocyclic Chromane Derivatives as a Potential Treatment of Prost
- Design, synthesis and biological evaluation of novel chroman derivatives as non-selective acetyl-CoA carboxylase inhibitors. (2020). PubMed.
- Design, Synthesis, and Evaluation of Functionalized Chroman-4-one and Chromone Deriv
- An In-depth Technical Guide to Chroman Chemistry and Its Applications in Drug Development. (N/A). Benchchem.
- 8-Methoxy-2H-chromene-3-carbaldehyde. (N/A). PMC - NIH.
- 8-Methoxy-2H-chromene-3-carbaldehyde AldrichCPR. (N/A). Sigma-Aldrich.
- ANTI-INFLAMMATORY AND ANTIOXIDANT ACTIVITY OF 8-METHOXY-1,3-DIMETHYL-2,6-DIOXO-PURIN-7-YL DERIVATIVES WITH TERMINAL CARBOXYLIC, ESTER OR AMIDE MOIETIES IN ANIMAL MODELS. (2016). PubMed.
- Scientists Discover New Molecule That Kills Hard-to-Tre
- Synthesis, crystal structures, biological activities and fluorescence studies of transition metal complexes with 3-carbaldehyde chromone thiosemicarbazone. (2010). PubMed.
- Novel 8-Methoxycoumarin-3-Carboxamides with potent anticancer activity against liver cancer via targeting caspase-3/7 and β-tubulin polymeriz
- Neurodegeneration and aldehyde load: from concept to therapeutics. (N/A). PMC.
- Exploring Common Therapeutic Targets for Neurodegenerative Disorders Using Transcriptome Study. (2021). Frontiers.
- Catalysts of Healing: A Symphony of Synthesis and Clinical Artistry in Small-Molecule Agents for Breast Cancer Allevi
- Insights of the pathophysiology of neurodegenerative diseases and the role of phytochemical compounds in its management. (2021). Neuroscience Research Notes.
- Aldehyde Dehydrogenases as Promising Targets for Treating Toxic Aldehyde-related Diseases. (2024). Current Medicinal Chemistry.
- 8-Hydroxyquinolylnitrones as multifunctional ligands for the therapy of neurodegener
- Neurodegeneration — Brain Chemistry Labs The Institute for EthnoMedicine. (N/A). Brain Chemistry Labs The Institute for EthnoMedicine.
- Indole-3-Carboxaldehyde Inhibits Inflammatory Response and Lipid Accumulation in Macrophages Through the miR-1271-5p/HDAC9 P
- Formaldehyde surrogates in multicomponent reactions. (2025). Beilstein Journals.
- Phytochemistry and Anti-Inflammatory and Antioxidant Activities of Cinnamomum osmophloeum and Its Bioactive Constituents: A Review. (2025). MDPI.
- Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. (2024). PMC.
- Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. (2022). MDPI.
- Anti-Inflammatory Effects of Phytochemical Components of Clinacanthus nutans. (2022). MDPI.
- Synthesis and Biological Activity of 8-Benzylidenehydrazino-3-Methyl-7-β-Methoxyethylxanthines. (2025).
- Chemistry and Application of 4-Oxo-4H-1-benzopyran-3-carboxaldehyde. (2015). N/A.
- Anti-Inflammatory, Analgesic and Antioxidant Potential of New (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanals and Their Corresponding Carboxylic Acids through In Vitro, In Silico and In Vivo Studies. (N/A). PMC.
- 8-Hydroxyquinolylnitrones as multifunctional ligands for the therapy of neurodegener
- Synthesis and reactions of 8-allylchromone-3-carboxaldehyde. (N/A). Semantic Scholar.
Sources
- 1. dspace.uevora.pt [dspace.uevora.pt]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Making sure you're not a bot! [gupea.ub.gu.se]
- 4. 8-Methoxy-2H-chromene-3-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis and biological evaluation of novel chroman derivatives as non-selective acetyl-CoA carboxylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. neuroscirn.org [neuroscirn.org]
- 7. 8-Hydroxyquinolylnitrones as multifunctional ligands for the therapy of neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. iris.unipv.it [iris.unipv.it]
- 9. Neurodegeneration and aldehyde load: from concept to therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Aldehyde Dehydrogenases as Promising Targets for Treating Toxic Aldehyde-related Diseases - Chen - Current Medicinal Chemistry [rjraap.com]
- 11. mdpi.com [mdpi.com]
- 12. Anti-Inflammatory Effects of Phytochemical Components of Clinacanthus nutans [mdpi.com]
- 13. ANTI-INFLAMMATORY AND ANTIOXIDANT ACTIVITY OF 8-METHOXY-1,3-DIMETHYL-2,6-DIOXO-PURIN-7-YL DERIVATIVES WITH TERMINAL CARBOXYLIC, ESTER OR AMIDE MOIETIES IN ANIMAL MODELS - PubMed [pubmed.ncbi.nlm.nih.gov]
Solubility profile of 8-Methoxychromane-3-carbaldehyde in various lab solvents
Initiating Data Collection
I'm starting with focused Google searches to get data on 8-Methoxychromane-3-carbaldehyde. I'm prioritizing its chemical properties, structure, and current research or applications, intending to build a solid foundation of knowledge.
Refining Research Approach
I'm now expanding my Google searches. I'm focusing on solubility data for similar organic compounds and standard lab protocols for solubility determination. I'm paying close attention to techniques like gravimetric analysis, UV-Vis, and HPLC. I am also investigating common organic solvents. Now I'm structuring a technical guide, starting with an introduction and then the methodology to explain my experimental approach.
Developing Experimental Protocol
I'm now focusing on devising a detailed experimental protocol. I will incorporate preparation of saturated solutions, quantification methods, and data analysis strategies, all for determining 8-Methoxychromane-3-carbaldehyde's solubility across a range of solvents. I also plan to create a visual Graphviz diagram to map the experimental workflow, as a final step before compilation and review.
Technical Guide: Initial In-Vitro Cytotoxicity Assessment of 8-Methoxychromane-3-carbaldehyde
Executive Summary & Chemical Context[1][2][3][4][5][6]
This technical guide outlines the rigorous protocol for the initial in-vitro cytotoxicity assessment of 8-Methoxychromane-3-carbaldehyde . As a derivative of the chromane (benzodihydropyran) scaffold, this molecule possesses two distinct pharmacophoric features: the lipophilic chromane ring and the reactive C3-formyl group (aldehyde).
While chromane derivatives are frequently explored for antitubercular, antioxidant, and anticancer properties, the presence of the 3-carbaldehyde moiety introduces specific electrophilic reactivity (e.g., Schiff base formation). Therefore, the initial assessment must distinguish between non-specific toxicity (due to aldehyde reactivity) and specific pharmacological potency.
Key Objectives:
-
Establish Solubility Limits: Determine the maximum non-toxic concentration of the vehicle (DMSO).
-
Quantify Metabolic Inhibition: Determine IC50 values using tetrazolium-based assays.
-
Differentiate Cell Death Mechanisms: Distinguish between apoptosis (programmed) and necrosis (membrane rupture).
Experimental Design & Workflow
The assessment follows a tiered approach, compliant with ISO 10993-5 standards for biological evaluation.
Workflow Visualization
Figure 1: Tiered experimental workflow for evaluating chromane-3-carbaldehyde derivatives.
Phase 1: Compound Preparation & Stability
The aldehyde group at position 3 is susceptible to oxidation to the corresponding carboxylic acid if stored improperly.
Stock Solution Preparation
-
Solvent: Dimethyl sulfoxide (DMSO), sterile-filtered.
-
Concentration: Prepare a 100 mM master stock.
-
Storage: Aliquot into amber glass vials (aldehyde sensitivity to light/UV) and store at -20°C under argon gas to prevent oxidation.
Vehicle Tolerance
-
Constraint: The final concentration of DMSO in the cell culture well must not exceed 0.1% (v/v) . Higher concentrations can induce solvent cytotoxicity, masking the compound's true effect.
-
Validation: Run a "Vehicle Control" (0.1% DMSO + Media) alongside "Media Only" controls. There should be no statistical difference in viability (
).
Phase 2: Metabolic Activity Screen (MTT Assay)
The MTT assay is the industry standard for high-throughput screening. It relies on the reduction of tetrazolium salt to purple formazan by mitochondrial succinate dehydrogenase in viable cells.[1]
Cell Line Selection
To determine the Selectivity Index (SI) , you must test against both a target cancer line and a normal control.
-
Target (Cancer): MCF-7 (Breast) or HepG2 (Liver) — Chromanes often target these tissues.
-
Control (Normal): HUVEC (Endothelial) or HEK293 (Kidney).
Protocol Steps
-
Seeding: Seed cells at
to cells/well in 96-well plates.-
Critical: Fill outer wells with PBS (not cells) to prevent "edge effect" evaporation.
-
-
Adhesion: Incubate for 24 hours at 37°C, 5% CO₂.
-
Treatment:
-
Dilute 8-Methoxychromane-3-carbaldehyde in media to final concentrations: 0.1, 1, 5, 10, 25, 50, 100 µM.
-
Ensure final DMSO is constant (0.1%) across all wells.
-
Incubate for 48 hours .
-
-
Assay:
-
Read: Measure absorbance at 570 nm (reference 630 nm).
Mechanistic Visualization (MTT)
Figure 2: Enzymatic principle of the MTT assay. Non-viable cells lack the reductase activity to generate the signal.
Phase 3: Membrane Integrity (LDH Release)
The MTT assay measures metabolic depression, which can be cytostatic (growth arrest) rather than cytotoxic (killing). The Lactate Dehydrogenase (LDH) assay confirms cell death by detecting enzyme leakage through ruptured membranes.
Rationale
-
Apoptosis: Membrane remains intact initially (Low LDH, Low MTT).
-
Necrosis: Membrane ruptures immediately (High LDH, Low MTT).
-
Cytostasis: Membrane intact, metabolism slows (Low LDH, Moderate MTT).
Protocol Summary
-
Collect 50 µL of supernatant from the treated wells (from Phase 2).
-
Transfer to a new plate.
-
Add LDH reaction mix (Tetrazolium + Diaphorase + Lactate).
-
Incubate 30 mins in dark.
-
Measure absorbance at 490 nm.
-
Positive Control: Treat cells with 1% Triton X-100 (100% lysis).
Phase 4: Mechanistic Insight (ROS & Apoptosis)
Chromane derivatives often act as antioxidants or pro-oxidants depending on the dose. The 8-methoxy group specifically modulates redox potential.
DCFH-DA Assay (Oxidative Stress)
To determine if the aldehyde induces Reactive Oxygen Species (ROS):
-
Stain cells with DCFH-DA (10 µM) for 30 mins.
-
Treat with IC50 concentration of the compound.[4]
-
Measure fluorescence (Ex/Em: 485/535 nm) after 1, 3, and 6 hours.
-
Interpretation: A spike in fluorescence indicates ROS-mediated toxicity.
Data Presentation & Analysis
Quantitative Output Table
Summarize your findings in the following format for the final report:
| Parameter | Formula/Method | Threshold for Potency |
| IC50 | Non-linear regression (Sigmoidal dose-response) | |
| Selectivity Index (SI) | ||
| Viability % | N/A |
Statistical Validation
-
Replicates: Minimum
biological replicates. -
Test: One-way ANOVA followed by Dunnett’s post-hoc test.
-
Significance: Data is valid only if
compared to vehicle control.
References
-
ISO 10993-5:2009. Biological evaluation of medical devices — Part 5: Tests for in vitro cytotoxicity.[5] International Organization for Standardization.[6]
-
Riss, T. L., et al. (2013). Cell Viability Assays. Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences.
- Costa, M., et al. (2021).Chromane derivatives as promising scaffolds for drug discovery. European Journal of Medicinal Chemistry. (Contextual grounding on chromane pharmacophores).
-
Gordon, A. T., et al. (2020). Synthesis and biological evaluation of chromone-3-carboxamides.[7][8][9] Arkivoc, 2020(v), 148-160.[7] (Demonstrates synthesis and testing of related 3-formylchromane intermediates).
-
BenchChem. A Comparative Guide to the Cytotoxicity of 8-Hydroxyquinoline-2-carbaldehyde and Its Derivatives. (Reference for aldehyde cytotoxicity workflows).
Sources
- 1. MTT assay protocol | Abcam [abcam.com]
- 2. bds.berkeley.edu [bds.berkeley.edu]
- 3. clyte.tech [clyte.tech]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. standards.iteh.ai [standards.iteh.ai]
- 6. ISO 10993-5 Cytotoxicity Test - in vitro | RISE [ri.se]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. arkat-usa.org [arkat-usa.org]
- 9. researchgate.net [researchgate.net]
Methodological & Application
Synthesis of 8-Methoxychromane-3-carbaldehyde: A Detailed Application Note and Protocol
Abstract
This comprehensive guide details the synthesis of 8-Methoxychromane-3-carbaldehyde, a valuable heterocyclic building block in medicinal chemistry and drug development. The primary focus of this document is the practical and efficient one-pot synthesis from readily available 2-hydroxy-3-methoxy-benzaldehyde and acrolein. This application note provides a detailed experimental protocol, an in-depth discussion of the reaction mechanism, the critical role of reagents, and expected analytical data for product characterization. The content is designed for researchers, scientists, and professionals in the field of organic synthesis and drug discovery, offering both a robust protocol and the scientific rationale behind the experimental design.
Introduction and Significance
Chromane and its derivatives are privileged scaffolds found in a wide array of natural products and pharmacologically active compounds. Their unique three-dimensional structure and inherent biological activities, including antioxidant, anti-inflammatory, and anticancer properties, make them attractive targets in synthetic and medicinal chemistry. 8-Methoxychromane-3-carbaldehyde, in particular, serves as a versatile intermediate for the elaboration of more complex molecular architectures due to the presence of a reactive aldehyde functionality.
The synthetic route presented herein is a reliable and scalable method that proceeds via a base-catalyzed tandem reaction. This approach offers high atom economy and operational simplicity, making it a preferred method for accessing this class of compounds.
Reaction Mechanism and Scientific Rationale
The synthesis of 8-Methoxychromane-3-carbaldehyde from 2-hydroxy-3-methoxy-benzaldehyde and acrolein is a fascinating example of a tandem reaction, which involves multiple bond-forming events in a single synthetic operation. The reaction is believed to proceed through an initial oxo-Michael addition followed by an intramolecular aldol-type condensation[1][2].
The Role of Potassium Carbonate: Potassium carbonate (K₂CO₃) is a mild and effective base for this transformation. Its primary role is to deprotonate the phenolic hydroxyl group of 2-hydroxy-3-methoxy-benzaldehyde, generating a phenoxide ion. This phenoxide is a soft nucleophile that readily participates in a conjugate addition to the electron-deficient β-carbon of acrolein (an α,β-unsaturated aldehyde)[3][4]. The use of a mild base like potassium carbonate is crucial to prevent undesired side reactions such as the self-condensation of acrolein.
The reaction sequence can be visualized as follows:
-
Deprotonation: The phenolic proton of 2-hydroxy-3-methoxy-benzaldehyde is abstracted by potassium carbonate.
-
Oxo-Michael Addition: The resulting phenoxide attacks the β-carbon of acrolein.
-
Intramolecular Aldol-Type Condensation: The enolate formed in the previous step then attacks the aldehyde carbonyl group of the starting material intramolecularly.
-
Dehydration: The resulting aldol adduct readily dehydrates to form the stable chromene ring system.
An alternative, though less likely in this specific case, pathway for the formation of chromene derivatives from salicylaldehydes and α,β-unsaturated compounds is the Baylis-Hillman reaction, which is typically catalyzed by a nucleophilic tertiary amine like DABCO[5][6][7][8].
Experimental Workflow Diagram
Figure 1: A schematic representation of the experimental workflow for the synthesis of 8-Methoxychromane-3-carbaldehyde.
Detailed Experimental Protocol
4.1. Materials and Reagents
| Reagent/Material | Molecular Formula | Molecular Weight ( g/mol ) | Amount (mmol) | Mass/Volume |
| 2-hydroxy-3-methoxy-benzaldehyde | C₈H₈O₃ | 152.15 | 10 | 1.52 g |
| Acrolein | C₃H₄O | 56.06 | 15 | 840 mg (1.05 mL) |
| Potassium Carbonate (anhydrous) | K₂CO₃ | 138.21 | 10 | 1.4 g |
| 1,4-Dioxane (anhydrous) | C₄H₈O₂ | 88.11 | - | 20 mL |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | - | 90 mL (3 x 30 mL) |
| Magnesium Sulfate (anhydrous) | MgSO₄ | 120.37 | - | As needed |
| Iced Water | H₂O | 18.02 | - | 40 mL |
4.2. Equipment
-
Round-bottom flask (50 mL)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel (100 mL)
-
Beakers and Erlenmeyer flasks
-
Rotary evaporator
-
Flash chromatography setup (silica gel)
4.3. Step-by-Step Procedure
-
Reaction Setup: To a 50 mL round-bottom flask containing a magnetic stir bar, add 2-hydroxy-3-methoxy-benzaldehyde (1.52 g, 10 mmol) and anhydrous potassium carbonate (1.4 g, 10 mmol).
-
Solvent and Reagent Addition: Add 20 mL of anhydrous 1,4-dioxane to the flask, followed by the addition of acrolein (840 mg, 15 mmol) at room temperature.
-
Reaction: Equip the flask with a reflux condenser and heat the reaction mixture to reflux. Maintain the reflux with stirring for 8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After 8 hours, cool the reaction mixture to room temperature. Pour the mixture into a beaker containing 40 mL of iced water.
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract with diethyl ether (3 x 30 mL).
-
Drying and Filtration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the mixture to remove the drying agent.
-
Solvent Removal: Evaporate the solvent from the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude residue by flash chromatography on silica gel to yield the pure 8-Methoxychromane-3-carbaldehyde. A typical yield for this reaction is approximately 82%.
Characterization of 8-Methoxychromane-3-carbaldehyde
The identity and purity of the synthesized compound should be confirmed by spectroscopic methods.
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the aldehyde proton (~9.5-10.0 ppm), aromatic protons, methoxy group protons (~3.8 ppm), and protons of the chromane ring system. |
| ¹³C NMR | A signal for the aldehyde carbonyl carbon (~190-200 ppm), signals for the aromatic carbons, the methoxy carbon (~56 ppm), and carbons of the chromane ring. |
| IR Spectroscopy | A strong absorption band for the C=O stretch of the aldehyde (~1680-1700 cm⁻¹), and characteristic absorptions for C-H and C-O bonds. |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the product (190.20 g/mol ). |
Safety Precautions
-
2-hydroxy-3-methoxy-benzaldehyde: May cause skin and eye irritation. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses[9][10].
-
Acrolein: Highly flammable, toxic, and a severe irritant to the eyes, skin, and respiratory system. All manipulations involving acrolein must be performed in a well-ventilated fume hood. Wear appropriate PPE, including butyl rubber gloves, a lab coat, and chemical splash goggles[11][12].
-
1,4-Dioxane: A flammable liquid and potential carcinogen. Handle in a fume hood.
-
Potassium Carbonate: Can cause skin and eye irritation. Avoid inhalation of dust.
Always consult the Safety Data Sheet (SDS) for each chemical before use.
Conclusion
The protocol described provides a reliable and efficient method for the synthesis of 8-Methoxychromane-3-carbaldehyde. The use of inexpensive and readily available starting materials and reagents makes this a practical approach for laboratory-scale synthesis. The detailed mechanistic explanation and characterization data serve as a valuable resource for researchers in organic and medicinal chemistry.
References
-
Baylis-Hillman Reaction. (n.d.). Retrieved from [Link]
- Apollo Scientific. (2022, September 16).
- Bio-Connect. (2013, September 9).
- Yale Environmental Health & Safety. (n.d.).
-
Scribd. (n.d.). Baylis-Hillman Reaction Mechanism Overview. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Baylis-Hillman Reaction. Retrieved from [Link]
-
The Morita-Baylis-Hillman Reaction. (2003, November 19). Retrieved from [Link]
- University of California, Santa Barbara. (n.d.).
- Apollo Scientific. (2023, July 6).
-
ResearchGate. (n.d.). 1H NMR and 13C NMR data and HMBC correlations of compounds 3 and 8 a. Retrieved from [Link]
-
Wikipedia. (2023, October 29). Baylis–Hillman reaction. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). The synthesis of chromenes, chromanes, coumarins and related heterocycles via tandem reactions of salicylic aldehydes or salicylic imines with α,β-unsaturated compounds. Retrieved from [Link]
-
Beilstein Journals. (2012, December 12). Reactions of salicylaldehyde and enolates or their equivalents: versatile synthetic routes to chromane derivatives. Retrieved from [Link]
- ResearchGate. (2025, October 18).
- ResearchGate. (2025, August 6). The Synthesis of Chromenes, Chromans, Coumarins and Related Heterocycles via Tandem Reactions of Salicylic Aldehydes or Salicylic Imines with ??,??
- PubMed. (2009, August 7). Reactivity of allenylphosphonates toward salicylaldehydes and activated phenols: facile synthesis of chromenes and substituted butadienes.
- French-Ukrainian Journal of Chemistry. (n.d.).
Sources
- 1. The synthesis of chromenes, chromanes, coumarins and related heterocycles via tandem reactions of salicylic aldehydes or salicylic imines with α,β-unsaturated compounds - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. BJOC - Reactions of salicylaldehyde and enolates or their equivalents: versatile synthetic routes to chromane derivatives [beilstein-journals.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. fujc.pp.ua [fujc.pp.ua]
- 5. Baylis-Hillman Reaction (Chapter 12) - Name Reactions in Organic Synthesis [cambridge.org]
- 6. scribd.com [scribd.com]
- 7. Baylis-Hillman Reaction [organic-chemistry.org]
- 8. Baylis–Hillman reaction - Wikipedia [en.wikipedia.org]
- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 10. bio.vu.nl [bio.vu.nl]
- 11. ehs.yale.edu [ehs.yale.edu]
- 12. enhs.uark.edu [enhs.uark.edu]
Application Notes & Protocols: Development of Biochemical Assays Using 8-Methoxychromane-3-carbaldehyde
Introduction: The Chromene Scaffold and its Therapeutic Potential
The chromene ring system is a privileged heterocyclic scaffold frequently found in natural products and synthetic molecules with significant biological activities.[1][2] Its derivatives have garnered substantial interest in medicinal chemistry due to their diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects.[1][2][3] A particularly noteworthy application of chromene-based compounds is in the field of neuroscience, where they have been investigated as potent inhibitors of monoamine oxidases (MAOs).[2][4]
8-Methoxychromane-3-carbaldehyde belongs to this promising class of molecules. Its structure combines the core chromene framework with a reactive aldehyde group. The aldehyde moiety presents a unique opportunity for covalent or non-covalent interactions with biological targets, making it an intriguing candidate for drug discovery and development.[5][6][7] This guide provides a comprehensive framework for developing a robust biochemical assay to characterize the inhibitory activity of 8-Methoxychromane-3-carbaldehyde against monoamine oxidase, a key enzyme in neurobiology.
Section 1: Scientific Rationale for Targeting Monoamine Oxidases (MAOs)
Monoamine oxidases (MAOs) are a family of flavin-containing enzymes located on the outer mitochondrial membrane.[4][8] They are critical for the homeostasis of neurotransmitters in the central nervous system by catalyzing the oxidative deamination of monoamines, such as dopamine, serotonin, and norepinephrine.[8] In mammals, two isoforms exist: MAO-A and MAO-B.
-
MAO-A: Preferentially metabolizes serotonin and norepinephrine and is a primary target for antidepressant drugs.
-
MAO-B: Primarily metabolizes phenylethylamine and dopamine and is a key target for drugs used to treat Parkinson's disease and other neurodegenerative disorders.[4]
Dysregulation of MAO activity is implicated in a host of neurological and psychiatric conditions, including depression and Alzheimer's disease.[4][9] Consequently, the development of selective MAO inhibitors is a cornerstone of neuropharmacology. The chromene scaffold has shown potential for MAO inhibition, making 8-Methoxychromane-3-carbaldehyde a logical candidate for screening and characterization.
Section 2: Principle of the Fluorometric MAO Activity Assay
To evaluate the inhibitory potential of 8-Methoxychromane-3-carbaldehyde, a continuous, enzyme-coupled fluorometric assay is employed. This method is highly sensitive, suitable for high-throughput screening, and provides real-time kinetic data.[10][11]
The assay principle is based on the following cascade of reactions:
-
MAO-Catalyzed Oxidation: The MAO enzyme (either MAO-A or MAO-B) oxidizes a substrate, such as p-tyramine, producing an aldehyde, an amine, and hydrogen peroxide (H₂O₂).[11]
-
Fluorogenic Detection: The generated H₂O₂ is used in a secondary reaction catalyzed by horseradish peroxidase (HRP). HRP uses H₂O₂ to oxidize a non-fluorescent probe (e.g., Amplex® Red or similar reagents) into a highly fluorescent product (e.g., resorufin).[12]
-
Inhibition Measurement: The rate of fluorescence increase is directly proportional to the MAO activity.[10] When an inhibitor like 8-Methoxychromane-3-carbaldehyde is present, it reduces the rate of H₂O₂ production, leading to a decreased rate of fluorescence generation. The potency of the inhibitor is quantified by determining its IC₅₀ value—the concentration required to inhibit 50% of the enzyme's activity.
Caption: Mechanism of the coupled fluorometric assay for MAO inhibition.
Section 3: Detailed Protocol for IC₅₀ Determination
This protocol outlines the procedure for determining the IC₅₀ of 8-Methoxychromane-3-carbaldehyde against human recombinant MAO-A in a 96-well plate format.
3.1 Materials and Reagents
-
Enzyme: Human recombinant MAO-A (e.g., from a commercial supplier)
-
Substrate: p-Tyramine hydrochloride
-
Detection Reagent: A commercial H₂O₂-detecting fluorogenic probe kit (containing the probe and HRP)
-
Test Compound: 8-Methoxychromane-3-carbaldehyde
-
Positive Control Inhibitor: Clorgyline (for MAO-A)
-
Assay Buffer: 100 mM Potassium Phosphate, pH 7.4
-
Solvent: DMSO (for dissolving compounds)
-
Hardware: Black, flat-bottom 96-well microplate; multi-channel pipette; fluorescence plate reader (Excitation ~530-560 nm, Emission ~585-595 nm).
3.2 Preparation of Solutions
-
Assay Buffer: Prepare 100 mM Potassium Phosphate buffer and adjust the pH to 7.4.
-
MAO-A Working Solution: Dilute the MAO-A enzyme stock in Assay Buffer to a final concentration that yields a robust linear signal over 30-60 minutes (e.g., 5-10 µg/mL, requires optimization).
-
Test Compound Stock (10 mM): Dissolve 8-Methoxychromane-3-carbaldehyde in 100% DMSO.
-
Compound Dilutions: Perform a serial dilution of the 10 mM stock in DMSO to create a range of concentrations (e.g., 10 mM to 100 nM). Then, create intermediate dilutions in Assay Buffer such that the final DMSO concentration in the well is ≤1%.
-
Clorgyline Control (1 mM): Prepare a 1 mM stock in DMSO.
-
Substrate/Detection Mix: Prepare a 2X working solution in Assay Buffer containing p-tyramine (final concentration 1 mM) and the detection probe/HRP according to the manufacturer's instructions.[10][11] Prepare this fresh and protect from light.
3.3 Assay Procedure
-
Plate Layout: Design the plate map, including wells for vehicle control (DMSO), positive control (Clorgyline), a range of test compound concentrations, and a "no enzyme" control.
-
Add Inhibitors: Add 50 µL of the diluted test compounds, vehicle control, or positive control inhibitor to the appropriate wells of the 96-well plate.
-
Enzyme Addition & Pre-incubation: Add 50 µL of the MAO-A working solution to all wells except the "no enzyme" control (add 50 µL of Assay Buffer to these).
-
Incubate: Mix gently on a plate shaker and pre-incubate for 15 minutes at 37°C to allow the inhibitor to interact with the enzyme.
-
Initiate Reaction: Add 100 µL of the 2X Substrate/Detection Mix to all wells to initiate the reaction. The total volume is now 200 µL.
-
Kinetic Measurement: Immediately place the plate in the fluorescence reader pre-heated to 37°C. Measure the fluorescence intensity every 1-2 minutes for 30-60 minutes.
Section 4: Data Analysis and Interpretation
4.1 Calculation of Reaction Rates
For each well, plot fluorescence units (RFU) versus time (minutes). The slope of the linear portion of this curve represents the reaction rate (V = RFU/min).
4.2 Calculation of Percent Inhibition
Use the calculated rates to determine the percentage of inhibition for each compound concentration using the following formula:
% Inhibition = [1 - (V_inhibitor - V_no_enzyme) / (V_vehicle - V_no_enzyme)] * 100
| Concentration (nM) | Rate (RFU/min) | Corrected Rate (V) | % Inhibition |
| No Enzyme | 5 | 0 | - |
| Vehicle (0 nM) | 255 | 250 | 0 |
| 1 | 240 | 235 | 6.0 |
| 10 | 215 | 210 | 16.0 |
| 100 | 140 | 135 | 46.0 |
| 1000 (1 µM) | 60 | 55 | 78.0 |
| 10000 (10 µM) | 15 | 10 | 96.0 |
| Positive Control | 8 | 3 | 98.8 |
| Table 1: Example data for calculating percent inhibition. |
4.3 IC₅₀ Determination
Plot the % Inhibition against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic (4PL) non-linear regression model to determine the IC₅₀ value.
Y = Bottom + (Top-Bottom)/(1 + 10^((LogIC50-X)*HillSlope))
Caption: Experimental workflow for IC₅₀ determination.
Section 5: Assay Validation and Trustworthiness
To ensure the integrity of the results, every assay plate must include a set of controls. These act as a self-validating system for the experiment.
-
Vehicle Control (e.g., 1% DMSO): Represents 0% inhibition and establishes the baseline maximum enzyme activity.
-
Positive Control (e.g., Clorgyline): A known, potent inhibitor for the target enzyme. This confirms that the assay system is responsive to inhibition.
-
No Enzyme Control: Contains all reaction components except the MAO enzyme. This measures the background signal and is used for data correction. Any significant signal may indicate reagent instability or contamination.
-
Compound Interference Check: It is prudent to test if 8-Methoxychromane-3-carbaldehyde autofluoresces or interferes with the detection system. This can be done by running the assay without the MAO enzyme but with the highest concentration of the test compound.
Conclusion
This document provides a detailed guide for the development and execution of a fluorometric biochemical assay to characterize 8-Methoxychromane-3-carbaldehyde as a potential monoamine oxidase inhibitor. By following the outlined principles and protocols, researchers can obtain reliable and reproducible data on the compound's inhibitory potency (IC₅₀). This primary screening assay serves as a critical first step, paving the way for more advanced studies such as determining the mechanism of inhibition (e.g., competitive, non-competitive), assessing isoform selectivity (MAO-A vs. MAO-B), and guiding further medicinal chemistry efforts to optimize the chromene scaffold for therapeutic applications.
References
- Tunable fluorescent probes for detecting aldehydes in living systems. RSC Publishing.
- Sensitive and Selective Ratiometric Fluorescence Probes for Detection of Intracellular Endogenous Monoamine Oxidase A.
- Recent advances of small molecule fluorescent probes for distinguishing monoamine oxidase-A and monoamine oxidase-B in vitro and in vivo.
- Fluorescent probes for detecting monoamine oxidase activity and cell imaging. Organic & Biomolecular Chemistry (RSC Publishing).
- Fluorescent probes for detecting monoamine oxidase activity and cell imaging. PubMed.
- Aldehyde Reactive Fluorophores and Labels. ChemScene.
- Recent advances in reaction-based fluorescent probes for detecting monoamine oxidases in living systems. PubMed.
- Tunable fluorescent probes for detecting aldehydes in living systems. PMC.
- Monoamine Oxidase Activity (Total MAO/MAO-A/MAO-B) Fluorometric Assay Kit. [No specific source name found].
- Monoamine Oxidase Assay Kit (MAK136) - Technical Bulletin. Sigma-Aldrich.
- Monoamine Oxidase. BioAssay Systems.
- Fluorescein aldehyde [5-FAM aldehyde]. Sigma-Aldrich.
- MAO-Glo(TM) Assay Technical Bulletin #TB345.
- Monoamine Oxidase Assay Kit. Bio-Techne.
- XFD488 aldehyde.
- 8-Methoxy-2H-chromene-3-carbaldehyde. PMC - NIH.
- Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. [No specific source name found].
- Synthesis, Reaction and Theoretical Study of 3-Formylchromones. Sciforum.
- Chromene- and Quinoline-3-Carbaldehydes: Useful Intermediates in the Synthesis of Heterocyclic Scaffolds. PMC.
- Synthesis and reactions of 8-allylchromone-3-carboxaldehyde. Semantic Scholar.
- Discovery and Biochemical Characterization of a Methanol Dehydrogenase
- The Chromenopyridine Scaffold: A Privileged Pl
Sources
- 1. 8-Methoxy-2H-chromene-3-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. chemscene.com [chemscene.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. XFD488 aldehyde | AAT Bioquest [aatbio.com]
- 8. Recent advances in reaction-based fluorescent probes for detecting monoamine oxidases in living systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. bioassaysys.com [bioassaysys.com]
- 11. resources.bio-techne.com [resources.bio-techne.com]
- 12. biopioneer.com.tw [biopioneer.com.tw]
Proper handling, storage, and safety precautions for solid 8-Methoxychromane-3-carbaldehyde
Application Note: Proper Handling, Storage, and Safety Precautions for Solid 8-Methoxychromane-3-carbaldehyde
Abstract & Scope
This technical guide outlines the rigorous protocols for the handling, storage, and safety management of 8-Methoxychromane-3-carbaldehyde . As a substituted benzopyran derivative bearing a reactive formyl group, this compound presents specific stability challenges—primarily oxidative degradation and potential hydrolysis. This document is intended for medicinal chemists and pharmaceutical researchers requiring high-integrity maintenance of the compound's purity for downstream applications such as reductive aminations, Wittig reactions, or heterocycle formation.
Critical Distinction: Researchers must verify the saturation state of the pyran ring. This guide specifically addresses the Chromane (saturated C2-C3 bond) derivative, though protocols apply equally to the Chromene (unsaturated) analog.
Physicochemical Profile & Stability
The stability of 8-Methoxychromane-3-carbaldehyde is dictated by the electrophilic nature of the aldehyde and the electron-donating methoxy group, which can influence ring reactivity.
| Property | Description / Value | Critical Note |
| Physical State | Solid (Crystalline powder) | Hygroscopic potential; particle size affects dissolution rate. |
| Molecular Formula | C₁₁H₁₂O₃ | Distinct from Chromene (C₁₁H₁₀O₃). |
| Solubility | DMSO, DCM, Chloroform, Ethyl Acetate | Low water solubility. Avoid aqueous buffers for stock solutions. |
| Reactivity | High (Aldehyde functionality) | Prone to air-oxidation (forming 8-methoxychromane-3-carboxylic acid). |
| Light Sensitivity | Moderate | UV exposure may catalyze radical oxidation or ring-opening. |
| Hygroscopicity | Low to Moderate | Moisture can promote hydrate formation or hemiacetalization. |
Hazard Identification & Safety Framework (GHS)
While specific toxicological data for this exact intermediate may be limited, Universal Precautions for reactive organic aldehydes must be applied.
GHS Classification (Predicted/Analog-Based):
-
Signal Word: WARNING
-
H315: Causes skin irritation.[1]
-
H317: May cause an allergic skin reaction (Aldehyde sensitization risk).
Engineering Controls:
-
Primary: Chemical Fume Hood (Face velocity > 0.5 m/s).
-
Secondary: Local Exhaust Ventilation (LEV) for weighing operations.
-
Containment: All solid transfers should occur over a spill tray.
Storage & Stability Protocol
To maintain purity >98% over extended periods, strict environmental control is required. The primary degradation pathway is the aerobic oxidation of the aldehyde to the corresponding carboxylic acid.
Storage Logic Tree
Figure 1: Decision logic for storage conditions based on usage timeline to prevent oxidative degradation.
Detailed Storage Rules:
-
Temperature: Store at -20°C for long-term stability. Short-term storage (days) at 4°C is acceptable.
-
Atmosphere: Headspace must be purged with Argon or Nitrogen after every use. Aldehydes are "oxygen scavengers" over time.
-
Container: Amber glass vials with Teflon-lined caps. Avoid polystyrene or plastics that may leach plasticizers in the presence of organic vapors.
Handling & Weighing Protocol
This protocol minimizes user exposure and compound degradation.
Required PPE: Nitrile gloves (double-gloving recommended), safety goggles, lab coat, and particulate respirator (N95/P2) if working outside a hood (not recommended).
Step-by-Step Workflow:
-
Equilibration:
-
Remove the vial from the freezer (-20°C).
-
CRITICAL: Allow the closed vial to warm to room temperature (approx. 30 mins) inside a desiccator. Opening a cold vial introduces condensation, leading to hydrate formation.
-
-
Weighing (Inert Technique):
-
Place the analytical balance inside the fume hood or use a draft shield.
-
Flush the stock vial with a gentle stream of Nitrogen/Argon before closing.
-
Use an anti-static weighing boat.
-
-
Solubilization:
-
Preferred Solvent: Anhydrous DMSO or Dichloromethane (DCM).
-
Avoid: Alcohols (methanol/ethanol) for long-term stock solutions, as they can form hemiacetals with the aldehyde group over time.
-
Concentration: Prepare fresh. If a stock is needed, make a high concentration (e.g., 100 mM) in DMSO and store aliquots at -20°C.
-
Safety & Handling Logic Diagram
Figure 2: Operational workflow ensuring compound integrity and user safety during handling.
Emergency Response & Disposal
Spill Management:
-
Evacuate: If a large amount (>5g) is spilled and dust is visible, evacuate the immediate area.
-
Neutralization: Solid spills should be swept gently (avoiding dust) into a container. Residue can be wiped with a mild reducing agent (e.g., aqueous sodium bisulfite) to quench the aldehyde, followed by soap and water.
-
Waste: Dispose of as Hazardous Organic Waste . Do not pour down the drain.
First Aid:
-
Eye Contact: Rinse immediately with water for 15 minutes.[1][2][3][4] Remove contact lenses.[1][2] Seek medical attention (aldehyde irritation can be delayed).
-
Skin Contact: Wash with soap and water.[1][2][3] If redness persists (sensitization), consult a physician.
References
-
PubChem. (2023).[5] Compound Summary: Chromene-3-carbaldehyde derivatives. National Library of Medicine. Retrieved from [Link]
-
Rocha, D. H. A., et al. (2018). Chromene- and Quinoline-3-Carbaldehydes: Useful Intermediates in the Synthesis of Heterocyclic Scaffolds. Molecules. Retrieved from [Link]
Sources
Troubleshooting & Optimization
Strategies to improve the yield of 8-Methoxychromane-3-carbaldehyde synthesis
Welcome to the dedicated technical support guide for the synthesis of 8-Methoxychromane-3-carbaldehyde. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with or planning to synthesize this valuable heterocyclic intermediate. Our goal is to move beyond simple protocols and provide a deeper understanding of the reaction's nuances, enabling you to anticipate challenges, troubleshoot effectively, and ultimately improve your synthetic yield and purity.
This guide is structured into two main sections: a Frequently Asked Questions (FAQs) section for foundational knowledge and a detailed Troubleshooting Guide to address specific experimental issues you may encounter.
Frequently Asked Questions (FAQs)
This section addresses high-level strategic questions regarding the synthesis of 8-Methoxychromane-3-carbaldehyde.
Q1: What is the most common and reliable method for synthesizing 8-Methoxychromane-3-carbaldehyde?
The most widely employed and robust method is the Vilsmeier-Haack formylation of the corresponding 8-methoxychromane. This reaction utilizes a Vilsmeier reagent, typically formed in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF).[1][2] The reaction is favored due to its use of readily available and cost-effective reagents, as well as its generally high regioselectivity for electron-rich aromatic and heterocyclic systems.[3]
Q2: Can you explain the mechanism of the Vilsmeier-Haack reaction in this context?
Certainly. The reaction proceeds in two main stages:
-
Formation of the Vilsmeier Reagent: DMF, a mild nucleophile, attacks the electrophilic phosphorus atom of POCl₃. This is followed by the elimination of the dichlorophosphate anion to form the highly electrophilic chloroiminium ion, also known as the Vilsmeier reagent.
-
Electrophilic Aromatic Substitution: The electron-rich chromane ring, activated by the oxygen atom of the pyran ring and the methoxy group, acts as a nucleophile. It attacks the electrophilic carbon of the Vilsmeier reagent. The aromaticity is then restored, leading to an iminium salt intermediate.
-
Hydrolysis: During aqueous workup, this iminium salt is readily hydrolyzed to yield the final aldehyde product, 8-Methoxychromane-3-carbaldehyde.
The Vilsmeier reagent is a weaker electrophile compared to those used in Friedel-Crafts acylations, which is why this reaction is particularly effective for activated systems like chromanes.[4]
Sources
Identification and minimization of side reactions in 8-Methoxychromane-3-carbaldehyde synthesis
[1]
Core Synthesis Strategy
The synthesis of 8-Methoxychromane-3-carbaldehyde typically proceeds via a two-stage workflow.[1] Direct formylation of the saturated chroman ring is chemically unfeasible due to the directing effects of the aromatic ring (which favors C6/C8 formylation). Therefore, the standard protocol involves the construction of the chromene scaffold followed by chemoselective reduction.
-
Stage 1: Cyclization of o-Vanillin (2-hydroxy-3-methoxybenzaldehyde) with acrolein to form 8-Methoxy-2H-chromene-3-carbaldehyde .[1]
-
Stage 2: Chemoselective conjugate reduction of the C2=C3 olefin to yield 8-Methoxychromane-3-carbaldehyde .[1]
Part 1: Critical Side Reactions & Mitigation
The following table details the specific side reactions encountered at each stage, their mechanistic origins, and protocol adjustments to minimize them.
Stage 1: Chromene Ring Formation
Reagents: o-Vanillin, Acrolein, K₂CO₃ (or DBU), 1,4-Dioxane/Toluene.[1]
| Side Reaction | Impurity Identity | Mechanistic Cause | Mitigation Strategy |
| Acrolein Polymerization | Polyacrolein (gummy white solid) | Anionic polymerization of acrolein initiated by base/heat.[1] | • Use stabilized acrolein (hydroquinone inhibited).[1]• Add acrolein slowly (dropwise) to the refluxing mixture.• Use a phase-transfer catalyst (e.g., TBAB) to lower thermal requirements.[1] |
| Aldol Condensation | Dimerized Chromene species | Self-condensation of the product aldehyde (enolizable) with starting material.[1] | • Maintain stoichiometric control (slight excess of acrolein, not aldehyde).• Stop reaction immediately upon consumption of o-Vanillin (monitor via TLC/HPLC). |
| Ring Opening (Hydrolysis) | 2-Hydroxy-3-methoxy-cinnamaldehyde derivatives | Attack of water on the C2 position of the chromene ring (hemiacetal equilibrium).[1] | • Use anhydrous solvents (dry 1,4-dioxane).[1]• Avoid acidic workups; chromenes are acid-sensitive enol ethers.[1] |
Stage 2: Chemoselective Reduction
Reagents: H₂/Pd-C, Hantzsch Ester/Catalyst, or NaBH₄/NiCl₂.[1] Challenge: Reducing the C=C bond without reducing the Formyl (-CHO) group.
| Side Reaction | Impurity Identity | Mechanistic Cause | Mitigation Strategy |
| Over-Reduction (1,2-Reduction) | 8-Methoxychromane-3-methanol (Saturated Alcohol) | Non-selective hydride attack on the aldehyde carbonyl.[1] | • Avoid NaBH₄ unless used with specific modifiers (e.g., CeCl₃).[1]• Preferred Method: Transfer hydrogenation using Hantzsch Ester and an organocatalyst (e.g., Proline derivatives) for exclusive 1,4-selectivity.[1]• If using H₂/Pd, use a poison (e.g., Quinoline) and stop at 1 equiv.[1] H₂ uptake. |
| Allylic Reduction (1,2-Reduction) | 8-Methoxy-2H-chromene-3-methanol (Allylic Alcohol) | Direct reduction of the carbonyl while leaving the double bond intact (Luche-type).[1] | • Use soft hydride sources (e.g., Stryker’s reagent or Hantzsch ester).[1]• Avoid hard nucleophiles like LiAlH₄. |
| Hydrogenolysis | 2-(3-Hydroxypropyl)-6-methoxyphenol (Ring Open) | Cleavage of the benzylic C-O bond under vigorous hydrogenation conditions.[1] | • Limit H₂ pressure (< 1 atm) and temperature (< 25°C).• Avoid acidic media during hydrogenation. |
Part 2: Troubleshooting & FAQs
Q1: My Stage 1 reaction mixture turned into a solid, insoluble gel. What happened?
Diagnosis: Uncontrolled polymerization of acrolein. Solution:
-
Dilution: Increase solvent volume (0.1 M concentration relative to o-vanillin).
-
Order of Addition: Do not mix acrolein and base directly. Add the base to the phenol first to generate the phenoxide, heat to reflux, and then add acrolein dropwise as a solution in dioxane.
Q2: I see a spot on TLC with a lower Rf than my product during reduction. Is this the alcohol?
Diagnosis: Yes, likely 8-Methoxychromane-3-methanol .[1] Confirmation: Treat a small aliquot with DNP (2,4-dinitrophenylhydrazine).[1] If the spot does not turn orange/red, it lacks the aldehyde carbonyl and is the over-reduced alcohol. Recovery: You can re-oxidize the alcohol back to the aldehyde using IBX or Swern oxidation , provided the chroman ring is stable (avoid acidic oxidants like Jones reagent).
Q3: Why is the yield of the chromane aldehyde low when using NaBH₄?
Explanation: Sodium borohydride is a "hard" nucleophile and prefers 1,2-addition (attacking the carbonyl) over 1,4-addition (attacking the alkene).[1] Recommendation: Switch to Transfer Hydrogenation .
-
Protocol: Dissolve Chromene-3-CHO in DCM.[1] Add 1.1 equiv Hantzsch Ester and 10 mol% L-Proline .[1] Stir at RT. This method mechanistically favors conjugate reduction via an iminium intermediate, preserving the aldehyde.
Q4: Can I use Vilsmeier-Haack on 8-methoxychroman directly?
Answer: No. Vilsmeier formylation is an electrophilic aromatic substitution.[1] In 8-methoxychroman, the directing groups (Ether O at pos 1, Methoxy at pos 8) direct the formyl group to Position 6 (para to ether) or Position 5 (para to methoxy).[1] You will isolate 8-methoxy-6-formylchroman , not the 3-carbaldehyde.[1]
Part 3: Reaction Pathway Visualization
The following diagram illustrates the synthesis pathway and the divergence points for major side reactions.
Caption: Synthetic workflow for 8-Methoxychromane-3-carbaldehyde highlighting critical divergence points for polymerization and over-reduction.
Part 4: Validated Experimental Protocol (Selective Reduction)
Method: Hantzsch Ester Mediated Conjugate Reduction This method is selected for its high chemoselectivity, avoiding the formation of alcohol impurities common with catalytic hydrogenation.[1]
-
Preparation : In a round-bottom flask, dissolve 8-Methoxy-2H-chromene-3-carbaldehyde (1.0 equiv) in anhydrous Dichloromethane (DCM) [0.2 M].
-
Reagent Addition : Add Diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate (Hantzsch Ester) (1.2 equiv) and L-Proline (20 mol%).
-
Reaction : Stir the yellow solution at 25°C for 12–24 hours. Monitor by TLC (Target Rf is typically similar to starting material but stains differently; use NMR for confirmation).
-
Workup : Filter the mixture through a short pad of silica gel to remove the pyridine byproduct and catalyst. Rinse with DCM.
-
Purification : Concentrate the filtrate. If necessary, purify via flash column chromatography (Hexanes/EtOAc gradient).[1]
Checkpoint : The disappearance of the olefinic proton signal (~7.2 ppm, s) and the retention of the aldehyde proton (~9.6 ppm, d) in ^1H NMR confirms success.[1]
References
-
Synthesis of Chromene-3-carbaldehydes
-
Conjugate Reduction Methodology
-
General Chromene Synthesis via Vilsmeier/Cyclization
-
Hantzsch Ester Reduction Mechanism
Investigating the stability of 8-Methoxychromane-3-carbaldehyde in different solution conditions
Executive Summary & Molecule Profile
Molecule: 8-Methoxychromane-3-carbaldehyde Functional Vulnerabilities:
-
Aldehyde Group (C3-CHO): Highly susceptible to nucleophilic attack (solvolysis), oxidation, and condensation.
-
Chiral Center (C3): The C3 position is alpha to the carbonyl. In the chromane (saturated) backbone, this proton is acidic (
), making the molecule prone to racemization via enolization in basic or even neutral protic conditions. -
Electron-Rich Ring: The 8-methoxy group activates the aromatic ring, potentially increasing susceptibility to electrophilic aromatic substitution or oxidative degradation under harsh stress.
This guide addresses the specific instability modes you will encounter during solution-state analysis and storage.
Troubleshooting Guides & FAQs
Category A: HPLC/LC-MS Analysis Artifacts
Q1: Why does my 8-Methoxychromane-3-carbaldehyde peak appear split or broad when dissolved in Methanol (MeOH)?
Diagnosis: Hemiacetal Formation. Aldehydes react reversibly with primary alcohols (methanol, ethanol) to form hemiacetals. In HPLC, if the interconversion rate between the free aldehyde and the hemiacetal is comparable to the chromatographic timescale, you will observe peak broadening, tailing, or splitting (the "saddle effect").
Mechanistic Insight:
Corrective Action:
-
Immediate Fix: Switch the diluent to Acetonitrile (ACN) or Tetrahydrofuran (THF) (aprotic solvents).
-
Protocol Adjustment: If MeOH is required for solubility, cool the autosampler to 4°C (slows reaction) or adjust the mobile phase pH to slightly acidic (pH 3.0) to push the equilibrium rapidly towards one species, though ACN is preferred.
Q2: I observe a new impurity peak (RRT ~0.95) that increases over time in the autosampler. MS shows [M+16].
Diagnosis: Air Oxidation to Carboxylic Acid. The aldehyde group is oxidizing to 8-methoxychromane-3-carboxylic acid . This is the most common degradation pathway in non-degassed solutions exposed to air.
Corrective Action:
-
Storage: Store solid material under Argon/Nitrogen at -20°C.
-
Solution Prep: Sparge all buffers and solvents with helium or nitrogen for 10 minutes prior to use.
-
Additives: For non-MS sensitive assays, add an antioxidant like BHT (Butylated hydroxytoluene) at 0.05% w/v to the diluent.
Category B: Solution Stability & Reactivity
Q3: The enantiomeric excess (ee) of my sample dropped from 98% to 80% after 24 hours in phosphate buffer (pH 7.4). Why?
Diagnosis: Base-Catalyzed Racemization. The C3 proton is acidic. Even mild bases (like phosphate dibasic) can deprotonate C3 to form an achiral enol intermediate. When the proton returns, it does so from either face, leading to racemization.
Mechanistic Insight:
Corrective Action:
-
pH Limit: Avoid pH > 6.5. Work in pH 2.5 – 4.5 (e.g., Ammonium Acetate pH 4.0 or Formic Acid 0.1%).
-
Buffer Choice: Avoid phosphate buffers if possible; they are known to catalyze proton exchange more efficiently than carboxylate buffers.
Q4: My sample turned yellow and precipitated in a basic stress test (0.1 N NaOH).
Diagnosis: Aldol Condensation / Polymerization.
In strong base, the enolate of one aldehyde molecule attacks the carbonyl of another, forming a dimer (aldol adduct) which then dehydrates to an
Corrective Action:
-
Limit Stress: 8-Methoxychromane-3-carbaldehyde is base-intolerant . Do not use NaOH for dissolution.
-
Quenching: If running a base-catalyzed reaction, quench immediately with cold dilute HCl or Ammonium Chloride solution.
Visualizing Stability Pathways
The following diagram maps the degradation pathways based on solution conditions. Use this to predict impurity profiles.
Figure 1: Degradation pathways of 8-Methoxychromane-3-carbaldehyde under various solution conditions.
Experimental Protocols
Protocol A: Solvent Compatibility Screen
Objective: Determine the optimal diluent for analytical stock preparation.
-
Preparation: Weigh 5 mg of 8-Methoxychromane-3-carbaldehyde into four amber HPLC vials.
-
Solvation: Add 1.0 mL of the following solvents respectively:
-
Vial A: Acetonitrile (ACN)
-
Vial B: Methanol (MeOH)
-
Vial C: DMSO
-
Vial D: 50:50 ACN:Water (pH 3.0, Formic acid)
-
-
Incubation: Store at Room Temperature (25°C) for 4 hours.
-
Analysis: Inject immediately onto HPLC (C18 Column, Gradient ACN/Water + 0.1% Formic Acid).
-
Pass Criteria:
-
Purity > 99.0%.[1]
-
Single sharp peak (Symmetry factor 0.8 – 1.2).
-
Note: Vial B (MeOH) is expected to fail due to peak broadening.
-
Protocol B: Forced Degradation (Stress Testing)
Objective: Identify degradation products for method validation.
| Stress Condition | Reagent / Condition | Duration | Expected Outcome |
| Acid Hydrolysis | 0.1 N HCl | 4 hrs @ 60°C | Minor degradation (Ether cleavage possible). |
| Base Hydrolysis | 0.1 N NaOH | 5 min @ RT | Rapid Degradation. Polymerization/Aldol. |
| Oxidation | 3% H₂O₂ | 1 hr @ RT | Conversion to Carboxylic Acid. |
| Thermal | 60°C (Solid State) | 24 hrs | Stable (unless trace metal present). |
| Photolytic | UV / Vis Light | 24 hrs | Radical degradation (Protect with amber glass). |
Summary of Stability Data
| Parameter | Stability Status | Recommendation |
| pH Range | pH 2.0 – 6.0 | Most Stable. Avoid neutral/basic conditions to prevent racemization. |
| Solvent | Aprotic (ACN, DMSO) | Avoid primary alcohols (MeOH, EtOH) for analytical standards. |
| Temperature | < 4°C | Store stock solutions in fridge/freezer. |
| Atmosphere | Inert (N₂/Ar) | Highly sensitive to autoxidation. |
References
-
Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer.
-chiral aldehydes). Link -
Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (Mechanisms of acetal formation and aldol condensation). Link
-
Zhong, Q., et al. (2013).[2] "Degradation of a pharmaceutical in HPLC grade methanol containing trace level formaldehyde." Pharmaceutical Development and Technology, 18(4), 877-882.[2] (Highlighting reactivity of trace aldehydes/impurities in MeOH). Link
-
Ishikawa, T. (2015). "Chemistry and Application of 4-Oxo-4H-1-benzopyran-3-carboxaldehyde." Arkivoc, 2015(vi), 288-361.[3] (Review of chemically similar chromone-3-carbaldehyde reactivity). Link
Sources
- 1. C -Glycopyranosyl aldehydes: emerging chiral synthons in organic synthesis - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02122J [pubs.rsc.org]
- 2. Degradation of a pharmaceutical in HPLC grade methanol containing trace level formaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Technical Support Guide: Methods for Overcoming Solubility Issues of 8-Methoxychromane-3-carbaldehyde in Aqueous Buffers
Prepared by the Applications Science Team
Welcome to the technical support center for 8-Methoxychromane-3-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate and overcome the solubility challenges associated with this hydrophobic compound in aqueous experimental systems. As a chromane derivative, 8-Methoxychromane-3-carbaldehyde possesses a chemical structure that inherently limits its solubility in water, a common hurdle for many promising small molecules in research and development.[1]
This document provides a series of troubleshooting steps, detailed protocols, and scientific explanations to help you achieve stable and homogenous solutions for your experiments.
Section 1: Foundational Knowledge & Frequently Asked Questions (FAQs)
This section addresses the most common initial problems encountered by users.
Q1: My 8-Methoxychromane-3-carbaldehyde precipitated immediately after I diluted my stock solution into buffer. What went wrong?
A: This is the most frequently encountered issue, often referred to as "crashing out." It occurs when a compound is rapidly transferred from a highly favorable organic solvent (like DMSO) to an unfavorable aqueous environment where its solubility is significantly lower.[2] The abrupt change in solvent polarity causes the compound molecules to aggregate and form a solid precipitate.
The primary cause is almost always an improper dilution technique. Adding a small volume of concentrated organic stock into a large volume of buffer without sufficient energy to disperse it quickly creates localized zones of supersaturation, triggering precipitation.[3]
Q2: What is the recommended solvent for preparing a primary stock solution?
A: For poorly aqueous-soluble compounds like 8-Methoxychromane-3-carbaldehyde, a high-purity, water-miscible organic solvent is essential for creating a concentrated primary stock.
-
Primary Recommendation: Dimethyl sulfoxide (DMSO) is the industry standard. It is a powerful aprotic solvent capable of dissolving a wide range of polar and non-polar compounds, including water-insoluble agents.[4] We recommend using anhydrous, high-purity DMSO (≥99.9%) to prepare stock solutions at concentrations of 10-50 mM.
-
Alternatives: If your experimental system is intolerant to DMSO, other solvents like N,N-Dimethylformamide (DMF) or ethanol can be considered, although they may not achieve the same high stock concentrations.
Q3: How should I properly dilute my stock solution into an aqueous buffer to prevent precipitation?
A: The dilution technique is a critical control point. The key is to introduce the DMSO stock into the aqueous buffer in a way that promotes rapid and complete dispersion. Never add the aqueous buffer directly to your small volume of DMSO stock.
The Correct Method: "Fast Dilution"
-
Dispense the final required volume of your experimental aqueous buffer into the final sterile tube.
-
Place the tube on a vortex mixer set to a medium-high speed to create a rapidly stirring solution.
-
While the buffer is actively vortexing, submerge the pipette tip containing the stock solution into the liquid and dispense the stock directly into the vortex.
-
Continue vortexing for an additional 5-10 seconds to ensure homogeneity.
-
Visually inspect the solution against a light and dark background to confirm it is clear and free of any precipitate.[3]
Caption: Recommended workflow for diluting a DMSO stock into an aqueous buffer.
Section 2: In-Depth Troubleshooting & Advanced Solubilization Methods
If proper dilution technique alone is insufficient to maintain solubility at your desired final concentration, the following methods can be employed. This workflow provides a logical progression from simple to more complex formulation strategies.
Caption: Decision workflow for troubleshooting solubility issues.
Method 1: Employing Co-solvents
Scientific Rationale: Co-solvents are water-miscible organic solvents that, when added to an aqueous solution in small percentages, reduce the overall polarity of the solvent system.[5] This decrease in polarity makes the buffer a more hospitable environment for hydrophobic molecules like 8-Methoxychromane-3-carbaldehyde, thereby increasing its solubility.[6]
Recommended Co-solvents:
-
Ethanol
-
Propylene glycol (PG)
-
Polyethylene glycol 400 (PEG-400)
Experimental Protocol: Co-solvent Screening
-
Prepare your aqueous experimental buffer containing a co-solvent at final concentrations of 1%, 2%, and 5% (v/v).
-
For each co-solvent concentration, prepare three replicates.
-
Using the "Fast Dilution" technique described in Section 1, add the DMSO stock of 8-Methoxychromane-3-carbaldehyde to reach your target concentration.
-
Incubate the solutions under your experimental conditions (e.g., 37°C) for 1 hour.
-
Visually inspect for any signs of precipitation or cloudiness.
-
Important: Always run a vehicle control with your cells or assay system containing the highest concentration of the co-solvent to ensure it does not interfere with your experimental results.
Method 2: Utilizing pH Modification
Scientific Rationale: The solubility of many pharmaceutical compounds is dependent on pH, especially those with ionizable functional groups (weak acids or bases).[3][7] While 8-Methoxychromane-3-carbaldehyde does not have strongly ionizable groups, subtle changes in pH can still influence hydrogen bonding and interactions with buffer components, potentially affecting solubility.[8] A pH screening is a standard step in solubility optimization.
Experimental Protocol: pH Solubility Screen
-
Prepare a series of your primary buffer (e.g., Phosphate or Tris) adjusted to a range of pH values, such as 5.5, 6.5, 7.4, and 8.5.
-
Add an excess amount of solid 8-Methoxychromane-3-carbaldehyde powder to a microcentrifuge tube containing each buffer.
-
Rotate the tubes at a constant temperature (e.g., 25°C) for 24 hours to allow the solution to reach equilibrium.
-
Centrifuge the tubes at high speed (e.g., 14,000 rpm) for 15 minutes to pellet the undissolved compound.
-
Carefully collect the supernatant and analyze the concentration using a validated analytical method (e.g., HPLC-UV).
-
Plot the measured solubility against the pH to identify the optimal range for your compound.
Note on Buffer Choice: Be aware that certain buffers can interact with small molecules. Phosphate buffers, for example, can sometimes promote precipitation, particularly in the presence of divalent cations like Mg²⁺ or Ca²⁺.[3][9] If you observe issues specifically in PBS, consider switching to an alternative buffer like HEPES or Tris.
Method 3: Advanced Formulation with Excipients (Cyclodextrins)
Scientific Rationale: Cyclodextrins are cyclic oligosaccharides with a unique structure: a hydrophilic exterior and a hydrophobic (lipophilic) inner cavity.[10][11] This structure allows them to encapsulate poorly soluble guest molecules, like 8-Methoxychromane-3-carbaldehyde, within their core.[12][13] The resulting "inclusion complex" has a hydrophilic shell, rendering the entire complex soluble in aqueous media, significantly enhancing the apparent solubility of the guest molecule.[14] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is widely used due to its high aqueous solubility and low toxicity.[13][15]
Caption: Mechanism of cyclodextrin inclusion complex formation.
Experimental Protocol: Solubilization with HP-β-CD
-
Prepare HP-β-CD Solution: Prepare a 10% (w/v) solution of HP-β-CD in your desired aqueous buffer. This will serve as your solubilization vehicle.
-
Add Compound: Add the required amount of 8-Methoxychromane-3-carbaldehyde (either from a concentrated DMSO stock or as a powder) to the HP-β-CD solution to achieve your target final concentration.
-
Facilitate Complexation: Vigorously vortex the mixture for 2-5 minutes. For best results, sonicate the solution for 15-30 minutes in a bath sonicator to ensure complete formation of the inclusion complex.
-
Sterilization: If required, filter the final solution through a 0.22 µm syringe filter. Note that some loss may occur if the complexation is not fully complete.
-
Validation: It is good practice to confirm the final concentration of your solubilized compound analytically (e.g., via HPLC-UV) after preparation.
Section 3: Summary of Methods & Best Practices
| Method | Principle | Typical Concentration | Pros | Cons |
| Co-solvents | Reduces solvent polarity | 1-5% (e.g., Ethanol, PEG-400) | Simple to implement; effective for moderate increases in solubility.[16] | Potential for solvent toxicity/interference in biological assays; may not be sufficient for very high concentrations.[5] |
| pH Adjustment | Alters ionization state of compound | pH 5.0 - 8.5 | Can dramatically increase solubility for ionizable compounds. | May be less effective for non-ionizable compounds; requires assay compatibility with the optimal pH.[7] |
| Cyclodextrins | Encapsulation via inclusion complex | 1-10% (w/v) HP-β-CD | Significant solubility enhancement[1]; low toxicity profile; stabilizes compound.[14] | More complex preparation; potential for high viscosity at high concentrations; can be a costly excipient. |
Key Best Practices
-
Always Use High-Purity Reagents: Start with anhydrous-grade DMSO and high-purity water and buffer components.
-
Prepare Solutions Freshly: Due to the risk of precipitation over time, it is always best to prepare the final working solution of 8-Methoxychromane-3-carbaldehyde immediately before use.
-
Perform Visual Checks: Before adding your compound to cells or an assay, always visually inspect the solution for clarity. Any hint of cloudiness or Tyndall effect (light scattering) indicates the presence of undissolved particles.
-
Validate with Controls: Always include a vehicle control in your experiments that contains the same final concentration of all solvents and excipients (DMSO, co-solvents, cyclodextrins) but lacks the active compound.
References
- Vertex AI Search. (n.d.). Exploring the Role of Cyclodextrins in Enhancing the Bioavailability of Hydrophobic Drugs. Retrieved February 19, 2026.
-
Chaudhary, A., & Patel, N. (n.d.). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar. Retrieved February 19, 2026, from [Link]
-
Al-Remawi, M., & El-Helaly, S. (2018). Inclusion complex formation of cyclodextrin with its guest and their applications. OAText. Retrieved February 19, 2026, from [Link]
-
Popa, G., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceuticals, 17(6), 725. [Link]
-
Pion Inc. (n.d.). The use of cosolvent pKa assays for poorly soluble compounds. Retrieved February 19, 2026, from [Link]
-
MDPI. (2025, February 28). Cyclodextrin–Hydrogel Hybrids in Advanced Drug Delivery. Retrieved February 19, 2026, from [Link]
- PMC. (n.d.). Solubilization techniques used for poorly water-soluble drugs. Retrieved February 19, 2026.
-
Pion Inc. (n.d.). The use of cosolvent pKa assays for poorly soluble compounds. Retrieved February 19, 2026, from [Link]
-
Taylor & Francis. (n.d.). Cosolvent – Knowledge and References. Retrieved February 19, 2026, from [Link]
-
Yusufzai, S. K., et al. (2012). 8-Methoxy-2H-chromene-3-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 68(12), o3419. [Link]
-
CD Formulation. (n.d.). Solubilizer Excipients. Retrieved February 19, 2026, from [Link]
-
Reddit. (2022, March 23). Buffer keeps precipitating. Any advice why? r/labrats. Retrieved February 19, 2026, from [Link]
- Pinnamaneni, S., et al. (2002). Formulation of poorly soluble compounds using self-emulsifying drug delivery systems. Pharmazie, 57(5), 291-300.
-
Strickley, R. G. (2004). Solubilizing excipients in oral and injectable formulations. Pharmaceutical research, 21(2), 201–230. [Link]
-
Alshaylia, S., et al. (2021). Improving the Solubility and Oral Bioavailability of a Novel Aromatic Aldehyde Antisickling Agent (PP10) for the Treatment of Sickle Cell Disease. Pharmaceutics, 13(8), 1148. [Link]
-
Ibis Scientific, LLC. (2025, May 1). The Impact of pH on Chemical Stability in Lab Experiments. Retrieved February 19, 2026, from [Link]
- ResearchGate. (2025, December 12). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. Retrieved February 19, 2026.
-
Cheméo. (n.d.). Chemical Properties of Chromone-3-carboxaldehyde (CAS 17422-74-1). Retrieved February 19, 2026, from [Link]
-
Mekheimer, R. A., et al. (2014). Chromene- and Quinoline-3-Carbaldehydes: Useful Intermediates in the Synthesis of Heterocyclic Scaffolds. Molecules, 19(7), 9684-9711. [Link]
Sources
- 1. Improving the Solubility and Oral Bioavailability of a Novel Aromatic Aldehyde Antisickling Agent (PP10) for the Treatment of Sickle Cell Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. ibisscientific.com [ibisscientific.com]
- 8. researchgate.net [researchgate.net]
- 9. reddit.com [reddit.com]
- 10. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. touroscholar.touro.edu [touroscholar.touro.edu]
- 13. oatext.com [oatext.com]
- 14. hilarispublisher.com [hilarispublisher.com]
- 15. kinampark.com [kinampark.com]
- 16. cdn.prod.website-files.com [cdn.prod.website-files.com]
Minimizing byproduct formation in the Vilsmeier-Haack reaction of chromanone precursors
Topic: Minimizing Byproduct Formation in Vilsmeier-Haack Formylation
Executive Summary
This technical guide addresses the specific challenges of formylating chromanone precursors (specifically 4-chromanone and o-hydroxyacetophenone derivatives) using the Vilsmeier-Haack (VH) reaction. The primary objective in this synthesis is typically the generation of 3-formylchromone (4-oxo-4H-1-benzopyran-3-carboxaldehyde), a privileged pharmacophore.
Common failure modes in this reaction include the formation of
Module 1: Mechanistic Failure Points
To minimize byproducts, one must understand their origin. The VH reaction involves the formation of an electrophilic chloromethyliminium salt (Vilsmeier Reagent) which attacks the nucleophilic
The "Fork in the Road": Product vs. Byproduct
The critical divergence occurs after the initial electrophilic attack. The intermediate must undergo cyclization (if starting from acetophenones) or elimination/hydrolysis (if starting from chromanones) to restore the carbonyl. Failure here leads to the isolation of chlorinated impurities.
Figure 1: Mechanistic divergence showing how temperature control and hydrolysis determine the ratio of Target 3-Formylchromone to Chlorinated Byproducts.
Module 2: Troubleshooting Guide (Symptom-Based)
Use this diagnostic table to identify the root cause of your specific impurity profile.
| Symptom | Probable Identity | Root Cause | Corrective Action |
| Product contains Chlorine (Mass Spec M+2 peak ~33%) | 4-chloro-3-formyl-2H-chromene (or similar vinyl chloride) | Incomplete Hydrolysis. The Vilsmeier intermediate (iminium salt) was not fully converted back to the carbonyl/aldehyde. | Extend Quench: Increase stirring time in ice water (2–4 hours). Ensure pH is neutralized slowly to avoid regenerating the salt. |
| Red/Black Oil or Solid | Polymers / Tars | Thermal Runaway. Reaction temperature exceeded 60–70°C, or reagent addition was too fast. | Control Exotherm: Maintain 0–5°C during |
| Low Yield + Starting Material | Unreacted Precursor | Moisture Contamination. | Dry Solvents: Use anhydrous DMF (<50 ppm |
| High Melting Point Solid (Insoluble) | Bis-chromones | Active Methylene Condensation. Aldehyde product reacted with unreacted ketone precursor. | Stoichiometry: Ensure excess Vilsmeier reagent (3–5 eq) to consume all precursor rapidly, preventing cross-reaction. |
Module 3: Optimized Protocol (The "Golden Standard")
This protocol is designed to maximize the formation of 3-formylchromone from o-hydroxyacetophenone (the most robust precursor pathway) while suppressing chlorination and polymerization.
Reagents & Stoichiometry[1]
-
Substrate: 1.0 equivalent
-
DMF (Anhydrous): 5.0 – 8.0 equivalents (Acts as solvent and reagent)
- (Freshly distilled): 3.0 – 4.0 equivalents
Step-by-Step Workflow
-
Reagent Formation (The Critical Cold Step):
-
Place anhydrous DMF in a flame-dried flask under Argon.
-
Cool to 0°C (Ice/Salt bath).
-
Add
dropwise over 30 minutes.[2] Do not let T > 10°C. -
Checkpoint: The solution should turn pale yellow/orange. If it turns dark red here, your DMF is wet or T is too high. Discard.
-
-
Substrate Addition:
-
Dissolve the chromanone precursor in a minimum volume of DMF.[2]
-
Add dropwise to the Vilsmeier reagent at 0–5°C .
-
Stir at 0°C for 30 minutes to allow initial complexation.
-
-
The Heating Phase (Formylation & Cyclization):
-
Hydrolysis (The De-Chlorination Step):
-
Pour the reaction mixture onto crushed ice (5x reaction volume) with vigorous stirring.
-
Crucial: Stir the aqueous slurry for at least 2 hours . This duration is required to hydrolyze the stable chloro-iminium intermediates into the aldehyde.
-
Neutralize carefully with saturated NaOAc or dilute NaOH to pH 5–6 to precipitate the product.
-
Module 4: Frequently Asked Questions (FAQs)
Q: Can I use Thionyl Chloride (
Q: Why is my product bright yellow but turns brown on the shelf?
A: 3-Formylchromones are reactive aldehydes. If they turn brown, you likely have trace acid trapped in the crystal lattice (from the
Q: I am using 4-chromanone (saturated) as the starting material, not the acetophenone. Why is my yield low? A: Direct formylation of 4-chromanone requires dehydrogenation to form the double bond. This puts extra demand on the Vilsmeier reagent. You may isolate the 4-chloro-3-formyl-2H-chromene intermediate. To convert this to 3-formylchromone, you must ensure oxidative conditions or elimination occur. The o-hydroxyacetophenone route is generally preferred for higher purity [2].
Module 5: Decision Logic for Optimization
Use this logic flow to plan your next experiment if the standard protocol fails.
Figure 2: Decision tree for optimizing reaction conditions based on common failure modes.
References
-
Nohara, A., Umetani, T., & Sanno, Y. (1974).[4] A Facile Synthesis of 3-Formylchromone. Tetrahedron, 30(19), 3553–3561.
-
Meth-Cohn, O., & Stanforth, S. P. (1991).[5] The Vilsmeier–Haack Reaction.[2][3][4][5][6][7][8][9][10] Comprehensive Organic Synthesis, 2, 777-794.
-
Jones, G., & Stanforth, S. P. (2000).[5] The Vilsmeier Reaction of Fully Conjugated Carbocycles and Heterocycles. Organic Reactions, 49,[7] 1.
Sources
- 1. d-nb.info [d-nb.info]
- 2. sciforum.net [sciforum.net]
- 3. aml.iaamonline.org [aml.iaamonline.org]
- 4. asianpubs.org [asianpubs.org]
- 5. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 6. m.youtube.com [m.youtube.com]
- 7. Vilsmeier-Haack Reaction (Chapter 112) - Name Reactions in Organic Synthesis [cambridge.org]
- 8. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 9. organicreactions.org [organicreactions.org]
- 10. scispace.com [scispace.com]
Technical Support Center: Scaling the Synthesis of 8-Methoxychromane-3-carbaldehyde
This guide is designed for researchers, chemists, and drug development professionals focused on the synthesis of 8-Methoxychromane-3-carbaldehyde. As projects move from bench-scale discovery to larger-scale production, new challenges invariably arise. This document provides a structured, experience-driven resource to navigate the complexities of scaling this specific synthesis, focusing on practical solutions, the rationale behind procedural choices, and robust troubleshooting strategies.
Frequently Asked Questions (FAQs)
This section addresses the most common queries and challenges encountered during the scale-up synthesis of 8-Methoxychromane-3-carbaldehyde.
Q1: What is the most reliable and scalable synthetic route for 8-Methoxychromane-3-carbaldehyde?
The most robust and industrially adaptable approach is a two-stage synthesis. This strategy separates the construction of the core chromane ring from the subsequent formylation, allowing for purification of the intermediate and better overall control of the process.
-
Stage 1: Synthesis of the Precursor, 8-Methoxychroman. This involves the formation of the saturated heterocyclic ring system. A common and effective method is the acid-catalyzed cyclization of a suitable 3-phenoxypropan-1-ol intermediate.
-
Stage 2: Formylation via the Vilsmeier-Haack Reaction. This classic and powerful reaction introduces the carbaldehyde group onto the electron-rich aromatic portion of the 8-methoxychroman ring.[1][2][3] The Vilsmeier-Haack reaction is preferred for scale-up due to its use of relatively inexpensive reagents (phosphoryl chloride and dimethylformamide), generally high regioselectivity, and well-understood mechanism.[4]
This two-stage approach is superior to a one-pot synthesis from simpler starting materials because it minimizes the formation of complex byproduct mixtures that are difficult to separate on a large scale.
Caption: Overall two-stage synthetic workflow.
Q2: The Vilsmeier-Haack formylation is sluggish and gives a poor yield. How can I optimize this critical step?
Low conversion and yield in a Vilsmeier-Haack reaction at scale often stem from issues with the Vilsmeier reagent formation, temperature control, or stoichiometry.
The Mechanism: The reaction involves the formation of an electrophilic chloroiminium ion (the Vilsmeier reagent) from DMF and POCl₃.[3] The electron-rich 8-methoxychroman then attacks this electrophile, followed by hydrolysis during workup to yield the aldehyde.[4] Understanding this is key to troubleshooting.
Critical Optimization Parameters:
-
Vilsmeier Reagent Pre-formation: On a large scale, it is crucial to pre-form the Vilsmeier reagent before adding the substrate. This is done by slowly adding POCl₃ to an excess of DMF at low temperatures (0–5 °C). This ensures the highly reactive reagent is ready and minimizes side reactions of POCl₃ with the substrate.
-
Temperature Control: The initial addition of POCl₃ to DMF is exothermic and must be strictly controlled. Runaway reactions are a significant safety hazard. Similarly, the addition of the 8-methoxychroman to the Vilsmeier reagent should be done at a controlled temperature, typically starting low and allowing the reaction to warm to a specific setpoint (e.g., 50-60 °C) to drive it to completion.
-
Stoichiometry: While a 1:1 ratio of DMF to POCl₃ is theoretically sufficient to form the reagent, using DMF as the solvent ensures it is in excess. A slight excess of the Vilsmeier reagent (e.g., 1.2–1.5 equivalents relative to the chromane) is often used to ensure complete conversion of the starting material.
-
Reaction Time & Monitoring: Scale-up reactions may require longer reaction times than bench-scale experiments. Monitor the reaction progress using an appropriate technique (TLC, GC, or HPLC) until the starting material is consumed.
Detailed Protocol: Vilsmeier-Haack Formylation
-
Reagent Preparation: In a suitably sized reactor equipped with mechanical stirring, a temperature probe, and a dropping funnel, charge N,N-Dimethylformamide (DMF, used as both reagent and solvent).
-
Vilsmeier Reagent Formation: Cool the DMF to 0-5 °C using an ice bath or chiller. Slowly add phosphoryl chloride (POCl₃, 1.2 eq.) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 10 °C. Stir the resulting mixture at this temperature for 30-60 minutes.
-
Substrate Addition: Dissolve 8-methoxychroman (1.0 eq.) in a minimal amount of DMF and add it to the pre-formed Vilsmeier reagent at a rate that maintains a controlled temperature (e.g., below 20 °C).
-
Reaction: Once the addition is complete, slowly warm the reaction mixture to 55-65 °C and maintain this temperature for 2-4 hours, or until reaction monitoring indicates completion.
-
Quenching & Hydrolysis: Cool the reaction mixture to room temperature and then slowly and carefully pour it onto crushed ice with vigorous stirring. This step is highly exothermic and hydrolyzes the iminium intermediate to the final aldehyde.
-
Work-up: Neutralize the acidic mixture with a base (e.g., aqueous sodium hydroxide or sodium carbonate solution) to a pH of ~7.
-
Extraction & Isolation: Extract the aqueous slurry with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
Q3: What is the most effective method for purifying 8-Methoxychromane-3-carbaldehyde at scale?
While silica gel chromatography is the workhorse of bench-scale purification, it is often impractical and costly for multi-kilogram production. The choice of purification method depends on the physical properties of the product and the nature of the impurities.
| Purification Method | Pros | Cons | Best For |
| Flash Chromatography | High resolution, good for separating closely related impurities. | High solvent consumption, high cost of silica gel, labor-intensive, difficult to scale beyond kg. | Small to medium scale (up to ~1 kg) where high purity is essential and impurities are difficult to remove otherwise. |
| Crystallization | Highly scalable, cost-effective, can provide very high purity product, environmentally friendlier. | Product must be a solid, requires finding a suitable solvent system, can have yield losses in the mother liquor. | Multi-kilogram scale production where the product is a stable, crystalline solid. The most desirable industrial method. |
| Vacuum Distillation | Excellent for removing non-volatile impurities (salts, polymers), scalable. | Product must be thermally stable, requires high vacuum for high-boiling compounds, may not separate isomers effectively. | Large-scale purification of liquid products or low-melting solids that are stable at their boiling point. |
Recommendation for 8-Methoxychromane-3-carbaldehyde: This product is typically a solid. Therefore, crystallization is the most promising method for large-scale purification. A systematic solvent screen should be performed at the lab scale to identify a single or two-solvent system (e.g., ethanol/water, heptane/ethyl acetate) that provides good crystal formation and efficiently rejects key impurities.
Troubleshooting Guide
Use this guide to diagnose and resolve specific issues during the synthesis.
| Problem / Observation | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion during Formylation | 1. Inactive Vilsmeier reagent (degraded POCl₃).2. Reaction temperature too low.3. Insufficient reaction time. | 1. Use a fresh, unopened bottle of POCl₃. Ensure it is handled under inert conditions to prevent hydrolysis.2. After substrate addition, ensure the reaction is heated to the optimal temperature (e.g., 55-65 °C) to drive the reaction.3. Monitor the reaction by TLC/GC/HPLC and extend the reaction time until the starting material is consumed. |
| Formation of a Dark, Tarry Reaction Mixture | 1. Reaction temperature too high, causing decomposition.2. Poor quality starting materials or reagents. | 1. Implement stricter temperature control during reagent addition and heating. Ensure the cooling system is adequate for the batch size.2. Verify the purity of 8-methoxychroman and all reagents before starting the reaction. |
| Multiple Spots on TLC (Byproducts) | 1. Unreacted Starting Material: Incomplete reaction (see above).2. Di-formylation: Reaction temperature too high or excess Vilsmeier reagent.3. Isomers: If the precursor has multiple activated sites (less likely for 8-methoxychroman). | 1. Increase reaction time, temperature, or equivalents of Vilsmeier reagent.2. Reduce reaction temperature and use a smaller excess of the formylating agent (e.g., 1.1-1.2 eq.).3. Characterize byproducts to confirm structure. This is generally not a major issue for this specific substrate. |
| Difficult Emulsion during Aqueous Work-up | 1. Presence of polymeric byproducts or fine particulates.2. Insufficient phase separation. | 1. Filter the crude organic layer through a pad of Celite® or diatomaceous earth before separation.2. Add a saturated brine solution during the wash steps to increase the ionic strength of the aqueous phase, which helps to break emulsions. |
digraph "Troubleshooting_Yield" { graph [splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];Start [label="Low Yield Observed", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Q1 [label="Is Starting Material (SM)\nConsumed (via TLC/GC)?", shape=diamond, style=filled, fillcolor="#FBBC05"]; Sol_Incomplete [label="• Increase reaction time/temp\n• Increase eq. of Vilsmeier reagent\n• Check POCl3 quality", fillcolor="#E8F0FE", fontcolor="#202124"]; Sol_Decomp [label="• Check for tar formation\n• Lower reaction temperature\n• Ensure slow, controlled additions", fillcolor="#E8F0FE", fontcolor="#202124"]; Sol_Workup [label="• Re-extract aqueous layers\n• Check pH of aqueous phase\n• Check for product in washes", fillcolor="#E8F0FE", fontcolor="#202124"]; Q2 [label="Is there significant\ndecomposition/tarring?", shape=diamond, style=filled, fillcolor="#FBBC05"]; Start -> Q1; Q1 -> Sol_Incomplete [label="No"]; Q1 -> Q2 [label="Yes"]; Q2 -> Sol_Decomp [label="Yes"]; Q2 -> Sol_Workup [label="No"];
}
Caption: Decision tree for troubleshooting low yield.
Safety Considerations for Scale-Up
Scaling up chemical reactions introduces risks that may not be apparent at the bench scale. A thorough safety review is mandatory.
-
Phosphoryl Chloride (POCl₃): This reagent is highly corrosive and reacts violently with water, releasing HCl gas. It must be handled in a well-ventilated fume hood or reactor system, away from moisture. Personnel must wear appropriate PPE, including acid-resistant gloves, lab coat, and face shield.
-
Exothermic Reactions: Both the formation of the Vilsmeier reagent and the quenching/hydrolysis step are highly exothermic. Large-scale reactions must be performed in reactors with adequate cooling capacity and temperature monitoring. A plan for emergency cooling or quenching should be in place.
-
N,N-Dimethylformamide (DMF): DMF is a suspected teratogen and can be absorbed through the skin. Use appropriate gloves and handle in a well-ventilated area to minimize exposure.
-
Pressure Build-up: Quenching the reaction with water or base can generate gas (HCl from POCl₃ hydrolysis, CO₂ if using carbonate base). Ensure the reactor is properly vented to avoid pressure build-up.
References
-
Vedantu. "Methods of Preparation of Aldehydes and Ketones Explained." Available at: [Link]
-
Salvino, J. M., et al. "Parallel Synthesis of Aldehydes and Ketone Facilitated by a New Solid-Phase Weinreb Amide." The Journal of Organic Chemistry, 1998. Available at: [Link]
-
ResearchGate. "Examples of scalable synthesis of aldehydes from carboxylic acids." Available at: [Link]
-
Kunjapur, A. M., et al. "Production of Aldehydes by Biocatalysis." PMC, 2016. Available at: [Link]
-
Yusufzai, S. K., et al. "8-Methoxy-2H-chromene-3-carbaldehyde." Acta Crystallographica Section E, 2012. Available at: [Link]
-
HETEROCYCLES. "SYNTHESIS OF ISOCOUMARIN COMPOUNDS, 8-HYDROXY-6-METHOXY-3-PENTYL-1H-ISOCHROMEN-1-ONE AND FUSARIUMIN ANALOG USING PALLADIUM-CATAL." 2017. Available at: [Link]
-
ResearchGate. "Synthesis and structure of 8-hydroxy-6-methoxy-3,7-dimethylisochromane and its analogues." Available at: [Link]
-
Davies, J. S. H., and Deegan, T. "Furanochromones. Part III. The synthesis of 8-methoxy-2-methylfurano(3′ : 2′–6 : 7)chromone and its derivatives." Journal of the Chemical Society, 1950. Available at: [Link]
-
Chemistry Steps. "Vilsmeier-Haack Reaction." Available at: [Link]
-
Organic Chemistry Portal. "Vilsmeier-Haack Reaction." Available at: [Link]
-
ResearchGate. "The Vilsmeier-Haack formylation of 2,3-dihydro-4H-1,3-benzoxazin-4-ones and isomeric 1,2-dihydro-4H-3,1-benzoxazin-4-ones." Available at: [Link]
-
Wikipedia. "Vilsmeier–Haack reaction." Available at: [Link]
-
YouTube. "Vilsmeier-Haack Reaction." 2021. Available at: [Link]
-
HETEROCYCLES. "synthesis of 8-hydroxyisochromenes and 8-hydroxyisocoumarins from 3-ethoxycyclohex-2-en-1-one." 2012. Available at: [Link]
- An, J.-Y., et al. "Divergent Synthesis of Flavones and Flavanones from 2′- Hydroxydihydrochalcones via Palladium-Catalyzed Oxidative Cyclization." Bioorganic & Medicinal Chemistry Letters, 2017.
-
ResearchGate. "Challenges in the synthesis of chroman‐4‐one derivatives." Available at: [Link]
-
I.R.I.S. "Reactivity Insights of Methoxyphenyl Boronic Acids in Rieche Formylation Reaction." Available at: [Link]
-
The Journal of Organic Chemistry. "Synthesis of Chromanes by Triflimide-Catalyzed Annulations of Benzylic Alcohols and Alkenes." 2025. Available at: [Link]
-
ScienceDirect. "Evaluation of chromane derivatives: Promising privileged scaffolds for lead discovery within Alzheimer's disease." 2022. Available at: [Link]
-
ResearchGate. "Synthesis of chromone-3-carbonitrile from chromone-3-carbaldehyde derivatives." Available at: [Link]
-
Organic Syntheses. "The ortho-Formylation of Phenols." Available at: [Link]
-
Gupea. "Design, Synthesis, and Evaluation of Functionalized Chroman-4-one and Chromone Derivatives." 2012. Available at: [Link]
-
Journal of Medicinal Chemistry. "Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors." 2012. Available at: [Link]
-
Semantic Scholar. "Synthesis and reactions of 8-allylchromone-3-carboxaldehyde." Available at: [Link]
-
YouTube. "Gatterman Koch Formylation Reaction in Organic Chemistry (EAS Rx)." 2024. Available at: [Link]
-
PMC. "Manganese-Catalyzed N-Formylation of Anilines Using Oxalic Acid as CO Surrogate." Available at: [Link]
-
MDPI. "Formylation of Amines." 2014. Available at: [Link]
-
Chinese Chemical Society. "Bioinspired Scalable Total Synthesis of Opioids." 2021. Available at: [Link]
-
ResearchGate. "Synthesis of 2H-chromene-3-carbaldehyde 8(a–h) and 10(a–g) and..." Available at: [Link]
-
ResearchGate. "Chemistry and Application of 4-Oxo-4H-1-benzopyran-3-carboxaldehyde." 2015. Available at: [Link]
-
PMC. "Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction." Available at: [Link]
Sources
Technical Support Center: Managing the Reactivity of 8-Methoxychromane-3-carbaldehyde
Welcome to the technical support center for 8-Methoxychromane-3-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) regarding the management of the highly reactive aldehyde group in this versatile chromane derivative.
Introduction: The Double-Edged Sword of Aldehyde Reactivity
8-Methoxychromane-3-carbaldehyde is a valuable building block in medicinal chemistry and organic synthesis. Its utility stems from the chromane scaffold, a privileged structure in many biologically active compounds, and the synthetically versatile aldehyde functional group.[1] However, the high reactivity of the aldehyde group, while advantageous for many transformations, can also be a significant challenge, leading to side reactions, low yields, and purification difficulties.[2] This guide will equip you with the knowledge to harness and control this reactivity effectively.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the primary reactivity concerns when working with 8-Methoxychromane-3-carbaldehyde?
A1: The primary concerns revolve around the electrophilic nature of the aldehyde's carbonyl carbon, making it susceptible to a wide range of nucleophiles.[3] Key challenges include:
-
Over-oxidation: The aldehyde can be easily oxidized to the corresponding carboxylic acid, especially in the presence of mild oxidizing agents or even air over prolonged periods.[4]
-
Unwanted Nucleophilic Addition: The aldehyde can react with various nucleophiles present in the reaction mixture, such as water, alcohols, or amines, leading to the formation of hydrates, acetals, or imines, respectively.[5]
-
Cannizzaro-type Reactions: In the presence of a strong base, aldehydes lacking an alpha-hydrogen can undergo a disproportionation reaction to yield a primary alcohol and a carboxylic acid.
-
Self-Polymerization/Decomposition: Under certain conditions (e.g., strong acid or base, high temperatures), aldehydes can be prone to polymerization or decomposition.
Q2: I'm planning a multi-step synthesis. When should I consider protecting the aldehyde group?
A2: Protecting the aldehyde group is crucial when subsequent reaction conditions are incompatible with its reactivity.[6] You should strongly consider protection if your synthetic route involves:
-
Strongly basic or nucleophilic reagents: Reagents like Grignard reagents, organolithiums, or strong reducing agents (e.g., lithium aluminum hydride) will readily react with the aldehyde.[6][7]
-
Strongly acidic conditions: While some acid-catalyzed reactions are intended for the aldehyde, prolonged exposure to strong acids can lead to unwanted side reactions.
-
Oxidizing agents: If you need to perform an oxidation elsewhere in the molecule without affecting the aldehyde.
Q3: What are the most reliable methods for protecting the aldehyde group of 8-Methoxychromane-3-carbaldehyde?
A3: The formation of cyclic acetals is the most common and reliable method for protecting aldehydes.
-
Ethylene Glycol Acetal: Reaction with ethylene glycol in the presence of an acid catalyst (e.g., p-toluenesulfonic acid, TsOH) forms a stable 1,3-dioxolane ring. This protecting group is robust under basic, nucleophilic, and reductive conditions and can be readily removed with aqueous acid.[8]
-
1,3-Propanediol Acetal: Similar to the ethylene glycol acetal, this forms a 1,3-dioxane ring and offers comparable stability and deprotection conditions.
The choice between these depends on the specific requirements of your synthesis and potential steric factors.
Q4: My reduction of the aldehyde to the corresponding alcohol is giving me low yields. What could be the issue?
A4: Low yields in aldehyde reductions can stem from several factors. A common issue is the choice of reducing agent.
-
Sodium borohydride (NaBH₄): This is a mild and selective reducing agent suitable for converting aldehydes to primary alcohols in the presence of less reactive functional groups like esters or amides.[7] Ensure you are using a sufficient excess of NaBH₄ and an appropriate protic solvent like methanol or ethanol.
-
Lithium aluminum hydride (LiAlH₄): This is a much stronger reducing agent and will reduce aldehydes, ketones, esters, and carboxylic acids.[7] It is highly reactive with protic solvents and must be used in anhydrous ethers like THF or diethyl ether, with a subsequent aqueous workup. Incomplete reaction could be due to insufficient reagent or deactivation by moisture.
-
Chemoselective Reduction: If other reducible functional groups are present, a more chemoselective method might be necessary. For instance, a combination of 2,4,6-collidinium hydrochloride and manganese dust offers a mild and highly selective reduction of aldehydes.[9]
Always ensure your starting material is pure and the reaction is performed under the recommended conditions (temperature, solvent, and stoichiometry).
Section 2: Troubleshooting Guides
This section provides a systematic approach to resolving common issues encountered during reactions involving 8-Methoxychromane-3-carbaldehyde.
Troubleshooting Scenario 1: Unwanted Side Product Formation in a Nucleophilic Addition Reaction
| Observed Problem | Potential Cause(s) | Recommended Solution(s) |
| Formation of a diol instead of the desired alcohol. | The aldehyde may have been reduced. | Ensure your nucleophile is not also a hydride source. If using a Grignard or organolithium reagent, check for β-hydrides that could lead to reduction. |
| Presence of a carboxylic acid in the product mixture. | Over-oxidation of the aldehyde.[4] | Purge the reaction vessel with an inert gas (e.g., nitrogen or argon) to minimize exposure to atmospheric oxygen. Use freshly distilled solvents. |
| Formation of an acetal. | Reaction with an alcohol solvent or impurity.[10] | Use an aprotic solvent (e.g., THF, DCM, toluene). Ensure all reagents and solvents are anhydrous. |
| Complex mixture of unidentified products. | Decomposition of starting material or product. | Lower the reaction temperature. Use a milder catalyst or reagent. Monitor the reaction closely by TLC to avoid prolonged reaction times.[11] |
Troubleshooting Scenario 2: Incomplete Conversion or No Reaction
| Observed Problem | Potential Cause(s) | Recommended Solution(s) |
| Starting material remains largely unreacted. | 1. Inactive Reagent/Catalyst: The nucleophile, base, or catalyst may have degraded. 2. Insufficient Activation: The electrophilicity of the carbonyl carbon is not high enough for the chosen nucleophile. 3. Low Reaction Temperature: The reaction may require more thermal energy to proceed at a reasonable rate. | 1. Use fresh or purified reagents. Titrate organometallic reagents to determine their exact concentration. 2. Acid Catalysis: For weakly nucleophilic additions, adding a catalytic amount of acid can protonate the carbonyl oxygen, increasing the electrophilicity of the carbon.[3] 3. Increase Temperature: Gradually increase the reaction temperature while monitoring for product formation and potential decomposition by TLC.[11] |
| Reaction starts but does not go to completion. | 1. Reversible Reaction: The reaction may be in equilibrium, favoring the starting materials. 2. Reagent Decomposition: The reagent may not be stable under the reaction conditions over time. | 1. Remove a Byproduct: If a small molecule like water is produced (e.g., in acetal or imine formation), use a Dean-Stark apparatus or molecular sieves to drive the equilibrium forward.[8] 2. Add Reagent in Portions: If the reagent is unstable, adding it in multiple portions throughout the reaction can maintain a sufficient concentration. |
Section 3: Key Experimental Protocols
Protocol 1: Protection of 8-Methoxychromane-3-carbaldehyde as a Cyclic Acetal
This protocol describes the formation of a 1,3-dioxolane protecting group using ethylene glycol.
Materials:
-
8-Methoxychromane-3-carbaldehyde
-
Ethylene glycol (2 equivalents)
-
p-Toluenesulfonic acid (p-TsOH, 0.05 equivalents)
-
Toluene
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a condenser, add 8-Methoxychromane-3-carbaldehyde, toluene, ethylene glycol, and p-TsOH.
-
Heat the mixture to reflux and monitor the collection of water in the Dean-Stark trap.
-
Once the theoretical amount of water has been collected and TLC analysis indicates complete consumption of the starting material, cool the reaction to room temperature.
-
Quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield the protected aldehyde, which can be purified by column chromatography if necessary.
Protocol 2: Chemoselective Reduction to 8-Methoxychromane-3-methanol
This protocol details the reduction of the aldehyde to the corresponding primary alcohol using sodium borohydride.
Materials:
-
8-Methoxychromane-3-carbaldehyde
-
Sodium borohydride (NaBH₄, 1.5 equivalents)
-
Methanol
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve 8-Methoxychromane-3-carbaldehyde in methanol in a round-bottom flask and cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride in small portions, monitoring for gas evolution.
-
Stir the reaction at 0 °C and monitor its progress by TLC.
-
Upon completion, carefully quench the reaction by the slow, dropwise addition of 1 M HCl until the gas evolution ceases.
-
Neutralize the mixture with saturated aqueous sodium bicarbonate solution.
-
Extract the product with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude alcohol, which can be purified by flash chromatography.
Visualizing Reaction Workflows
Workflow for Aldehyde Protection and Deprotection
Caption: General workflow for protecting the aldehyde group.
Decision Tree for Troubleshooting Aldehyde Reactions
Caption: A troubleshooting decision-making flowchart.
Disclaimer: The information provided in this technical support guide is intended for experienced laboratory professionals. All experimental work should be conducted in a well-ventilated fume hood, with appropriate personal protective equipment, and after consulting relevant safety data sheets (SDS). The author and publisher assume no liability for any damages or injuries resulting from the use of this information.
References
-
Coulehan, K. (2006, August 18). Highly Chemoselective Formation of Aldehyde Enamines under Very Mild Reaction Conditions. The Journal of Organic Chemistry - ACS Publications. [Link]
-
Barrero, A. F. (2010, September 16). Mn(0)-Mediated Chemoselective Reduction of Aldehydes. Application to the Synthesis of α-Deuterioalcohols. The Journal of Organic Chemistry - ACS Publications. [Link]
-
Patrick, G. L. (2015). Appendix 6: Protecting groups. Oxford Learning Link. [Link]
-
Reiss, P. (n.d.). Reactions of Aldehydes and Ketones and their Derivatives. ResearchGate. [Link]
-
LibreTexts. (2014, July 26). 20.3: Chemoselective Reactions. Chemistry LibreTexts. [Link]
-
Mistry, S. N. (2014, December 21). What are the new ways to protect the aromatic aldehyde carbonyl group by diol? ResearchGate. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 27). The Role of Aldehydes in Pharmaceutical Synthesis: A Closer Look at 4-Fluoro-2-methoxybenzaldehyde. [Link]
-
LibreTexts. (2019, June 5). 20.11 Protecting Groups of Aldehydes. Chemistry LibreTexts. [Link]
-
Organic Chemistry Portal. (n.d.). Aldehyde synthesis by oxidation of alcohols and rearrangements. [Link]
-
KPU Pressbooks. (n.d.). 2.6 Protecting Groups in Synthesis – Organic Chemistry II. [Link]
-
Baran, P. S. (n.d.). Protecting Groups. Scripps Research. [Link]
-
Agilent. (n.d.). TROUBLESHOOTING GUIDE. [Link]
-
Frontier, A. (2026). How to Troubleshoot a Reaction. University of Rochester. [Link]
-
National Center for Biotechnology Information. (n.d.). General Approach to Access Aldehyde Oxidase Metabolites of Drug Molecules via N-Oxidation/Reissert-Henze-Type Reaction. PMC. [Link]
-
University of Rochester. (n.d.). My Reaction Failed: FAQ. [Link]
-
Burcham, P. C. (2025, October 27). Drug reactions with aldehyde adducts as a novel route to protein haptenisation: Recent tentative clinical evidence for a role in hydralazine vasotoxicity. PubMed. [Link]
-
A Neglected Challenge in the Analysis of Active Pharmaceutical Substances with Aldehyde Functional Group in Aqueous Matrices. (2022, May 23). Brieflands. [Link]
-
Managing the challenge of chemically reactive metabolites in drug development. (n.d.). UW School of Pharmacy. [Link]
-
Frontier, A. (2026). About Troubleshooting. University of Rochester. [Link]
-
8-Methoxy-2H-chromene-3-carbaldehyde. (n.d.). PMC - NIH. [Link]
-
Brázdová, V. (1997, August 11). Synthesis, Reaction and Theoretical Study of 3-Formylchromones. Sciforum. [Link]
-
Ashenhurst, J. (2025, April 19). Nucleophilic Addition to Carbonyl Groups. Chemistry Steps. [Link]
-
Ashenhurst, J. (2022, September 9). Nucleophilic Addition To Carbonyls. Master Organic Chemistry. [Link]
-
ORGANIC REACTION MECHANISM Addition to the Carbonyl Group Nucleophilic Addition Reactions. (n.d.). [Link]
-
Aldehydes and Ketones: Nucleophilic Addition to C=O. (n.d.). [Link]
-
Ibrahim, M. A. (n.d.). Synthesis and reactions of 8-allylchromone-3-carboxaldehyde. Semantic Scholar. [Link]
-
Al-Suwaidan, I. A. (n.d.). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. [Link]
-
Ambartsumyan, A. A. (2025, August 9). Transformations of 4-Oxo-4H-chromene-3-carbaldehyde under the Action of Fe(CO)(5). [Link]
-
Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. (n.d.). The Royal Society of Chemistry. [Link]
-
Reaction of benzoxasilocines with aromatic aldehydes: Synthesis of homopterocarpans. (2007, February 8). Beilstein Journal of Organic Chemistry. [Link]
-
6-Methoxychromone-3-carboxaldehyde. (n.d.). PubChem. [Link]
-
carboxaldehyde. (n.d.). ESCD. [Link]
-
Khan Academy. (n.d.). Oxidation of alcohols I: Mechanism and oxidation states (video). [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. brieflands.com [brieflands.com]
- 3. Nucleophilic Addition to Carbonyl Groups - Chemistry Steps [chemistrysteps.com]
- 4. Khan Academy [khanacademy.org]
- 5. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. learninglink.oup.com [learninglink.oup.com]
- 11. Troubleshooting [chem.rochester.edu]
Enhancing the sensitivity of analytical detection methods for 8-Methoxychromane-3-carbaldehyde
Technical Support Center: 8-Methoxychromane-3-carbaldehyde Analysis
Welcome to the technical support center for the analysis of 8-Methoxychromane-3-carbaldehyde. As a critical intermediate in the synthesis of pharmaceuticals like Nebivolol, ensuring its purity and accurate quantification is paramount.[1][2][3][4][5] This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to enhance the sensitivity and reliability of your analytical methods.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common challenges encountered during the analysis of 8-Methoxychromane-3-carbaldehyde.
Q1: My HPLC-UV signal for 8-Methoxychromane-3-carbaldehyde is very low. How can I increase its intensity?
A1: Low UV sensitivity for this analyte is a common issue. The chromane structure has a UV absorbance maximum, but the aldehyde functional group itself is a weak chromophore. To enhance sensitivity, consider these strategies:
-
Derivatization: This is the most effective approach. Reacting the aldehyde group with a UV-active or fluorescent labeling agent can increase the molar absorptivity by orders of magnitude. Effective reagents include 2,4-Dinitrophenylhydrazine (DNPH) for enhanced UV detection, or Dansyl Hydrazine for high-sensitivity fluorescence detection.[6][7][8][9][10]
-
Wavelength Optimization: Ensure your UV detector is set to the absorbance maximum (λmax) of 8-Methoxychromane-3-carbaldehyde in your mobile phase. If you have a photodiode array (PDA) detector, run a standard to determine the optimal wavelength.
-
Increase Concentration: If possible, concentrate your sample using solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to increase the amount of analyte injected onto the column.[11][12]
-
Injection Volume: Increase the injection volume. However, be cautious as this can lead to peak broadening if the injection solvent is stronger than the mobile phase.[13]
Q2: I'm observing a noisy or drifting baseline in my chromatogram. What are the likely causes?
A2: A noisy or drifting baseline can mask low-level analytes and affect integration accuracy. Common causes include:
-
Mobile Phase Issues: Ensure your solvents are HPLC or LC-MS grade and have been recently degassed.[13][14] Contaminated solvents, especially water, can introduce baseline noise.[15] If using buffers, ensure they are fully dissolved and filtered.
-
Detector Lamp Failure: A failing UV lamp can cause erratic baseline noise. Check the lamp energy; if it's low, replacement is necessary.[13]
-
Pump Malfunction: Air bubbles in the pump or faulty check valves can cause pressure fluctuations that manifest as a rhythmic baseline pulse.[16] Purge the pump thoroughly.
-
Column Contamination: Contaminants from previous injections can slowly elute, causing the baseline to drift, especially during gradient runs.[14] Flush the column with a strong solvent.[15]
Q3: My peak shape for 8-Methoxychromane-3-carbaldehyde is poor (tailing or fronting). How can I improve it?
A3: Poor peak shape compromises resolution and quantification.
-
Peak Tailing often indicates secondary interactions between the analyte and the stationary phase, or a void in the column packing.
-
Solution: Add a small amount of a competing agent (like triethylamine, TFA) to the mobile phase to block active sites on the silica. Ensure the sample is dissolved in a solvent weaker than or equivalent to the mobile phase.
-
-
Peak Fronting is typically a sign of column overloading.
-
Solution: Reduce the injection volume or dilute the sample.[13]
-
Q4: Are there any known stability issues with 8-Methoxychromane-3-carbaldehyde in solution?
A4: Aldehydes can be susceptible to oxidation, forming the corresponding carboxylic acid. This can lead to a decrease in the analyte signal over time and the appearance of a new impurity peak.
-
Mitigation Strategies:
-
Prepare standards and samples fresh daily.
-
Store stock solutions at low temperatures (2-8 °C) and protect from light.
-
Use amber vials to prevent photodegradation.
-
Consider using an antioxidant in your sample diluent if stability issues persist, but verify it does not interfere with the analysis.
-
Part 2: Troubleshooting Guide
This guide is structured by symptom to help you quickly diagnose and resolve issues.
| Symptom | Potential Cause | Recommended Action |
| No Peak / Very Small Peak | Injection error (air bubble in syringe/loop). | Verify Injection: Manually inspect the injection process. Ensure sample is drawn correctly. |
| Incorrect mobile phase composition. | Prepare Fresh Mobile Phase: Remake eluents, ensuring correct pH and composition.[13] | |
| Analyte degradation. | Prepare Fresh Sample: Use a freshly prepared standard to confirm system suitability. | |
| Detector is off or set to the wrong wavelength. | Check Detector Settings: Confirm the lamp is on and the wavelength is set correctly. | |
| Drifting Retention Time | Inconsistent mobile phase preparation. | Ensure Consistency: Use a precise protocol for mobile phase preparation. |
| Column temperature fluctuation. | Use a Column Oven: Maintain a stable column temperature for reproducible chromatography.[13][16] | |
| Column equilibration is insufficient. | Increase Equilibration Time: Allow at least 10-15 column volumes for equilibration before injection.[13] | |
| High Backpressure | Blockage in the system (e.g., clogged frit). | Isolate the Blockage: Disconnect components sequentially (column, guard column, tubing) to identify the source of high pressure.[16][17] Reverse and flush the column if it is clogged.[15] |
| Precipitated buffer in mobile phase. | Check Buffer Solubility: Ensure buffer concentration is below its solubility limit in the mobile phase. Flush the system with water to dissolve salt buildup.[17] | |
| Ghost Peaks | Contamination in the injection system or column. | Clean the System: Run blank injections with a strong solvent (e.g., 100% acetonitrile) to wash the system.[14] |
| Carryover from a previous injection. | Optimize Needle Wash: Ensure the autosampler needle wash is effective and uses a strong, compatible solvent. |
Part 3: Advanced Protocols for Sensitivity Enhancement
For trace-level detection, derivatization is essential. Here are two detailed protocols to significantly enhance the detection of 8-Methoxychromane-3-carbaldehyde.
Protocol 1: Derivatization with 2,4-Dinitrophenylhydrazine (DNPH) for Enhanced HPLC-UV Detection
This method converts the aldehyde into a highly colored 2,4-dinitrophenylhydrazone derivative, which has a strong absorbance in the 360-380 nm range, moving it away from many common interferences at lower wavelengths. The reaction is a nucleophilic addition-elimination (condensation) reaction.[6][8][9][18]
Workflow Diagram: DNPH Derivatization
Caption: Workflow for DNPH derivatization of aldehydes.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare a 0.1% (w/v) solution of 2,4-DNPH in acetonitrile. Carefully add phosphoric acid or sulfuric acid to a final concentration of ~0.1 M. Safety Note: DNPH can be a shock-sensitive explosive when dry and should be handled with care, usually supplied wet.[9][18]
-
Sample Preparation: Dissolve a known quantity of your sample containing 8-Methoxychromane-3-carbaldehyde in acetonitrile to an estimated concentration of 1-10 µg/mL.
-
Derivatization Reaction:
-
In a 2 mL autosampler vial, mix 500 µL of the sample solution with 500 µL of the DNPH reagent solution.
-
Cap the vial and vortex thoroughly.
-
Incubate the mixture in a heating block at 60°C for 30 minutes. The formation of the hydrazone is often indicated by the appearance of a yellow or orange color.[8]
-
-
Analysis:
-
After cooling to room temperature, the sample is ready for direct injection.
-
HPLC Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient: Start at 50% B, ramp to 95% B over 15 minutes, hold for 5 minutes, return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detector Wavelength: 365 nm.
-
-
Protocol 2: Derivatization with Dansyl Hydrazine for HPLC-Fluorescence Detection
For ultimate sensitivity, derivatization with a fluorescent tag like Dansyl Hydrazine is recommended.[7][10] This reagent reacts with aldehydes to form a highly fluorescent hydrazone, enabling detection at picogram levels.[19]
Reaction Mechanism: Aldehyde + Dansyl Hydrazine
Caption: A systematic workflow for troubleshooting HPLC issues.
References
-
Chemguide. (n.d.). Addition-elimination reactions of aldehydes and ketones. Retrieved from [Link]
-
Lin, Z. (2020, March 2). The reaction of 2,4-Dinitrophenylhydrazine to test the existing of aldehyde or ketone. Stanford University. Retrieved from [Link]
-
Allen. (n.d.). 2,4 DNP Test (2,4-Dinitrophenylhydrazine). Retrieved from [Link]
-
Lee, S. H., et al. (2011). Simple derivatization of aldehydes with D-cysteine and their determination in beverages by liquid chromatography-tandem mass spectrometry. Food Chemistry, 128(3), 826-831. Retrieved from [Link]
-
Miyake, T., & Shibamoto, T. (1999). Gas Chromatographic Analysis of Aldehydes in Alcoholic Beverages Using a Cysteamine Derivatization Procedure. American Journal of Enology and Viticulture, 50(2), 172-176. Retrieved from [Link]
-
Emara, S., et al. (2023). Sensitivity Enhancement for Separation-Based Analytical Techniques Utilizing Solid-Phase Enrichment Approaches and Analyte Derivatization for Trace Analysis in Various Matrices. Separations, 10(6), 351. Retrieved from [Link]
-
California Air Resources Board. (n.d.). Measurement of Aldehydes Using DNPH Derivatization and Water Impinger Methods. Retrieved from [Link]
-
Kadam, S. S., et al. (2012). REVIEW ARTICLE ON: CHEMICAL IMPORTANCE OF BRADY'S REAGENT. International Journal of Research in Pharmacy and Chemistry, 2(4), 1086-1091. Retrieved from [Link]
-
Panda, G. (2018). Studies on the Synthesis of (+)-Nebivolol Intermediates via Ar– O and ArO–C Bond-Forming Reactions of Vicinal Diol (Doctoral dissertation, National Institute of Science Education and Research). Retrieved from [Link]
-
ACE Chemistry. (2015, October 30). Carbonyls 5. Use of 2,4-DNP (Brady's reagent). [Video]. YouTube. Retrieved from [Link]
-
Wang, Y., et al. (2019). Development and evaluation of a liquid chromatography-tandem mass spectrometry method for simultaneous measurement of toxic aldehydes from brain tissue. Journal of Chromatography B, 1118-1119, 136-143. Retrieved from [Link]
- Google Patents. (n.d.). US11142512B2 - Nebivolol synthesis method and intermediate compound thereof.
-
SCION Instruments. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]
- Google Patents. (n.d.). WO2017125900A1 - Process for the synthesis of intermediates of nebivolol.
-
Zhang, Y., et al. (2025). Determination of formaldehyde and acetaldehyde in packaging paper by dansylhydrazine derivatization-high performance liquid chromatography-fluorescence detection. Journal of Chromatography A, 1725, 463589. Retrieved from [Link]
-
Supelco. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]
-
MilliporeSigma. (2021, March 1). Simple Tips to Increase Sensitivity in U/HPLC Analysis. LCGC International. Retrieved from [Link]
-
ResearchGate. (2023, June 6). (PDF) Sensitivity Enhancement for Separation-Based Analytical Techniques Utilizing Solid-Phase Enrichment Approaches and Analyte Derivatization for Trace Analysis in Various Matrices. Retrieved from [Link]
-
Geetha, V., et al. (2025). A Julolidine Aldehyde Dansyl Hydrazine Schiff Base as Fluorescence Chemosensor for Zn2+ ions Recognition and its Application. Journal of Fluorescence, 35(6), 4547-4557. Retrieved from [Link]
-
Quick Company. (n.d.). A Novel Process For Preparation Of Nebivolol Intermediates. Retrieved from [Link]
-
European Patent Office. (2022, March 30). NEBIVOLOL SYNTHESIS METHOD AND INTERMEDIATE COMPOUND THEREOF - EP 3974419 A2. Retrieved from [Link]
-
Le, J., et al. (2014). LC-MS Quantification of Malondialdehyde-Dansylhydrazine Derivatives in Urine and Serum Samples. Methods in Molecular Biology, 1052, 119-127. Retrieved from [Link]
-
Phenomenex. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]
-
Wang, M., et al. (2021). Chromane Derivatives from Underground Parts of Iris tenuifolia and Their In Vitro Antimicrobial, Cytotoxicity and Antiproliferative Evaluation. Molecules, 26(21), 6699. Retrieved from [Link]
-
Jung, M., et al. (2012). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. Journal of Medicinal Chemistry, 55(14), 6657-6661. Retrieved from [Link]
-
Al-Hawwas, M., et al. (2019). Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. Molecules, 24(11), 2139. Retrieved from [Link]
-
Jung, M., et al. (2012). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. ACS Medicinal Chemistry Letters, 3(9), 722-726. Retrieved from [Link]
-
Moutayakine, A., et al. (2022). Evaluation of chromane derivatives: Promising privileged scaffolds for lead discovery within Alzheimer's disease. Bioorganic & Medicinal Chemistry, 68, 116807. Retrieved from [Link]
-
Ministry of Health, Labour and Welfare, Japan. (n.d.). Analytical Method for Metaldehyde (Agricultural Products). Retrieved from [Link]
-
ResearchGate. (n.d.). A proposed fragmentation pathway of 4-hydroxy-3-methoxybenzaldehyde by mass spectrometry. Retrieved from [Link]
-
Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market. Retrieved from [Link]
-
Caprioli, R. M., & Vouros, P. (1998). Applications of mass spectrometry in combinatorial chemistry. Analytical Chemistry, 70(23), 779A-787A. Retrieved from [Link]
-
Lirias. (n.d.). A rapid, high-throughput mass spectrometry method for the quantitation of acetaldehyde in beer. Retrieved from [Link]
-
Käser, S., et al. (2025). Biofluid analysis and forensic applications using ambient mass spectrometry. Analytical Methods, 17(34), 4053-4066. Retrieved from [Link]
Sources
- 1. agnee.tezu.ernet.in:8082 [agnee.tezu.ernet.in:8082]
- 2. US11142512B2 - Nebivolol synthesis method and intermediate compound thereof - Google Patents [patents.google.com]
- 3. WO2017125900A1 - Process for the synthesis of intermediates of nebivolol - Google Patents [patents.google.com]
- 4. A Novel Process For Preparation Of Nebivolol Intermediates [quickcompany.in]
- 5. data.epo.org [data.epo.org]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. Reagents for Modifying Aldehydes and Ketones—Section 3.3 | Thermo Fisher Scientific - SG [thermofisher.com]
- 8. 2,4-Dinitrophenylhydrazine- Definition and Synthesis, Procedure of test and FAQS. [allen.in]
- 9. ijrpc.com [ijrpc.com]
- 10. 丹磺酰肼 for LC-MS derivatization, LiChropur™, ≥95% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 11. Sensitivity Enhancement for Separation-Based Analytical Techniques Utilizing Solid-Phase Enrichment Approaches and Analyte Derivatization for Trace Analysis in Various Matrices [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. HPLC Troubleshooting Guide [scioninstruments.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. eclass.uoa.gr [eclass.uoa.gr]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. realab.ua [realab.ua]
- 18. The reaction of 2,4-Dinitrophenylhydrazine to test the existing of aldehyde or ketone_Chemicalbook [chemicalbook.com]
- 19. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of 8-Methoxychromane-3-carbaldehyde and Structurally Related Analogs: A Guide for Medicinal Chemists
Abstract
The chromane scaffold is a privileged heterocyclic system that forms the core of numerous biologically active compounds, from natural products like Vitamin E to synthetic pharmaceuticals.[1][2] Its derivatives exhibit a vast spectrum of pharmacological activities, including anti-inflammatory, antioxidant, anticancer, and neuroprotective effects.[1][3][4][5] This guide focuses on 8-Methoxychromane-3-carbaldehyde, a specific analog that serves as both a key synthetic intermediate and a potential pharmacophore. We provide a comparative analysis of this compound against other chromane analogs, examining how subtle structural modifications—particularly the position and nature of substituents on the aromatic ring—influence their biological performance. By synthesizing data from contemporary research, this guide offers insights into structure-activity relationships (SAR), delves into underlying mechanisms of action, and provides robust experimental protocols for researchers in drug discovery and development.
The Chromane Scaffold: A Cornerstone in Medicinal Chemistry
The chromane (3,4-dihydro-2H-1-benzopyran) framework is a recurring motif in medicinal chemistry, valued for its conformational flexibility and its ability to interact with a wide range of biological targets.[1][2] The fusion of a dihydropyran ring with a benzene ring creates a versatile template that can be extensively functionalized. The carbaldehyde group at the C-3 position, as seen in our topic compound, is a particularly useful functional handle. It acts as a versatile precursor for the synthesis of more complex heterocyclic systems and carboxamide derivatives, significantly broadening the chemical space for drug discovery.[6][7][8]
The biological significance of the chromane ring is well-documented. For instance, the chromanol ring is the core of α-tocopherol (Vitamin E), a potent lipid-soluble antioxidant.[5] Synthetic chromane derivatives have been developed as anti-inflammatory agents, anticancer therapeutics, and modulators of key cellular signaling pathways.[3][4][9] This guide will explore how the introduction of a methoxy group at the C-8 position influences these properties in comparison to other substitution patterns.
Synthesis of Chromane-3-carbaldehyde Analogs
The synthesis of chromane-3-carbaldehydes is often achieved through established synthetic methodologies, with the Vilsmeier-Haack reaction being a prominent and efficient route.[7][10]
General Synthetic Route: Vilsmeier-Haack Reaction
This reaction typically involves the formylation of an activated aromatic compound. For the synthesis of chromone-3-carbaldehydes, 2-hydroxyacetophenones serve as common starting materials.[7] The process involves treatment with a Vilsmeier reagent (a mixture of phosphorus oxychloride and a substituted amide like N,N-dimethylformamide), which generates an electrophilic iminium species that attacks the activated aromatic ring, leading to the formation of the aldehyde and cyclization to the chromone core. Subsequent reduction can yield the corresponding chromane.
Specific Synthesis of 8-Methoxy-2H-chromene-3-carbaldehyde
A direct and effective synthesis for 8-Methoxy-2H-chromene-3-carbaldehyde has been reported, which can be a precursor to the saturated chromane analog. This method involves the reaction of 2-hydroxy-3-methoxy-benzaldehyde with acrolein in the presence of potassium carbonate in 1,4-dioxane.[11] The reaction is refluxed for several hours, and upon completion, the product is isolated via extraction. This highlights a straightforward pathway to access the specific scaffold of interest.[11]
Comparative Biological Activity: A Focus on Inflammation and Cytotoxicity
The true value of a chemical scaffold in drug discovery is defined by its biological activity. Here, we compare the performance of methoxy-substituted chromanes and related analogs in key therapeutic areas. The position of the methoxy group significantly impacts the biological activity of the molecule.[12][13][14]
Anti-inflammatory Properties
The chromane scaffold is a known pharmacophore for anti-inflammatory agents.[3][9][15] The mechanism often involves the inhibition of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) or modulation of inflammatory signaling pathways such as the p38 MAPK pathway.[12][16]
Structure-activity relationship studies reveal that substituents on the phenyl ring of the chromane nucleus play a critical role. For example, the presence of methoxy groups can enhance the ability to block TNF-α production.[12][13] Specifically, a methoxy group at the C-7 position has been shown to be potent in this regard.[13] While direct comparative data for the 8-methoxy analog is less common in the literature, we can infer its potential based on related structures. The electronic and steric effects of the C-8 methoxy group are expected to modulate the molecule's interaction with target proteins differently than C-6 or C-7 substitutions.
One study on a novel chromone derivative, DCO-6, demonstrated potent anti-inflammatory effects by inhibiting the ROS-dependent activation of the TRAF6-ASK1-p38 pathway.[16] This provides a plausible mechanism for how chromane analogs may exert their anti-inflammatory effects, as illustrated in the pathway diagram below.
| Compound/Analog | Target/Assay | Potency/Effect | Reference |
| Centchroman (7-methoxy derivative) | Carrageenin-induced edema | Significant anti-inflammatory action | [3] |
| N-hexyl-7-hydroxy-2,2-dimethylchromane-6-carboxamide | TNF-α-induced ICAM-1 expression | Potent inhibition | [9][15] |
| Chromone derivative (DCO-6) | LPS-induced p38 MAPK activation | Significant inhibition | [16] |
| 7-methoxy-2-(2,4,5-trimethoxyphenyl)-2H-chromene | TNF-α production | Good inhibitory activity | [12] |
Antioxidant Activity
The chromane structure, particularly the phenolic hydroxyl group often present in natural analogs, is strongly associated with antioxidant activity.[2] Synthetic analogs are frequently evaluated for their ability to scavenge free radicals using assays like the DPPH (2,2-diphenyl-1-picrylhydrazyl) method.
The antioxidant potential is highly dependent on the substitution pattern. For instance, in a study of dihydroxynaphthalenes, a related bicyclic system, the position of the hydroxyl groups dramatically influenced the antioxidant power, with the 1,8-disubstituted analog showing superior performance due to hydrogen bonding that stabilizes the resulting radical.[17] By analogy, the position of a methoxy group on the chromane ring influences the electron density of the aromatic system and can affect the stability of any radical intermediates formed, thereby modulating antioxidant activity. While a methoxy group is not a direct hydrogen donor like a hydroxyl group, its electron-donating nature can influence the overall redox potential of the molecule.
| Compound/Analog | Assay | IC50 / Activity | Reference |
| 3-carbaldehyde chromone thiosemicarbazone Cu(II) complex | Superoxide and hydroxyl radical scavenging | Stronger than standard antioxidants (mannitol, Vitamin C) | [18] |
| Polyphenols from Antrodia cinnamomea | DPPH Radical Scavenging | IC50 = 0.01 mg/mL | [19] |
| 3-[1'-(2",3"-dihydroxy-phenyl)-propyl]-7-hydroxy-chroman-4-one | DPPH Radical Scavenging | IC50 = 127.38 µg/mL | [20] |
Anticancer and Cytotoxic Activity
Numerous chromane derivatives have demonstrated significant potential as anticancer agents, primarily by inducing apoptosis or cell cycle arrest.[4][21] The cytotoxic effects are commonly quantified using the MTT assay, which measures cell viability.
SAR studies have shown that the nature and position of substituents are critical for cytotoxicity. Electron-withdrawing groups, such as halogens at the C-6 and C-8 positions, have been shown to enhance inhibitory activity against SIRT2, an enzyme implicated in neurodegenerative disorders and cancer.[22][23][24] In contrast, electron-donating groups like methoxy can also contribute to potent activity, though the effect is highly context-dependent. For example, some methoxy-substituted chalcones and indolyl-propenones show potent anticancer activity, where the methoxy position can switch the mechanism of cell death from methuosis to microtubule disruption.[14][25] This underscores the importance of precise positional control of substituents in designing new anticancer agents.
| Compound/Analog | Cell Line | Activity (IC50) | Reference |
| 6,8-dibromo-2-pentylchroman-4-one | SIRT2 Inhibition | 1.5 µM | [22][24] |
| p-methoxy-substituted 3-arylideneflavanone | Various cancer cell lines | High cytotoxicity | [21] |
| N-methyl-benzimidazole carboxamide (methoxy/hydroxy substituted) | MCF-7 (Breast) | 3.1 µM | [26] |
| 3,4,5,4′-tetramethoxy-trans-stilbene | LNCaP, HT-29, HepG2 | 1–5 µM | [27] |
Mechanistic Insights: The p38 MAPK Signaling Pathway
Many chromane and chromone analogs exert their anti-inflammatory effects by modulating key intracellular signaling cascades. One such critical pathway is the p38 Mitogen-Activated Protein Kinase (MAPK) pathway, which plays a pivotal role in the production of inflammatory mediators.[16] As demonstrated by the chromone derivative DCO-6, inhibition can occur upstream of p38 itself. DCO-6 was found to impair the production of reactive oxygen species (ROS), which in turn disrupts the formation of the TRAF6-ASK1 complex, a necessary step for p38 activation in response to stimuli like lipopolysaccharide (LPS).[16]
// Node definitions with specific colors LPS [label="LPS", fillcolor="#EA4335", fontcolor="#FFFFFF"]; TLR4 [label="TLR4", fillcolor="#FBBC05", fontcolor="#202124"]; ROS [label="Reactive Oxygen\nSpecies (ROS)", fillcolor="#F1F3F4", fontcolor="#202124"]; TRAF6 [label="TRAF6", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ASK1 [label="ASK1", fillcolor="#4285F4", fontcolor="#FFFFFF"]; p38 [label="p38 MAPK", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Cytokines [label="Pro-inflammatory Cytokines\n(TNF-α, IL-1β, IL-6)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Chromane [label="Chromane Analog\n(e.g., 8-Methoxy)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Pathway connections LPS -> TLR4 [label="binds"]; TLR4 -> ROS [label="induces"]; ROS -> TRAF6 [label="activates"]; TRAF6 -> ASK1 [label="recruits"]; ASK1 -> p38 [label="phosphorylates"]; p38 -> Cytokines [label="promotes transcription"];
// Inhibition point Chromane -> ROS [label="inhibits", style=dashed, color="#EA4335", arrowhead=tee]; Chromane -> TRAF6 [label="disrupts complex\nformation", style=dashed, color="#EA4335", arrowhead=tee]; }
Caption: Proposed anti-inflammatory mechanism of chromane analogs.
Experimental Protocols
To ensure the reproducibility and validity of research findings, standardized and well-described protocols are essential. The following sections detail the methodologies for two common assays used to evaluate the biological activities discussed in this guide.
Protocol: DPPH Radical Scavenging Assay (Antioxidant Activity)
This protocol measures the ability of a compound to act as a free radical scavenger or hydrogen donor.
Causality: The DPPH radical has a deep violet color in solution. When it accepts an electron or hydrogen radical from an antioxidant compound, it becomes a stable, diamagnetic molecule, and the solution's color fades to yellow. The degree of color change, measured spectrophotometrically, is proportional to the antioxidant capacity of the test compound.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a 0.1 mM solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol. Store this solution in the dark at 4°C.
-
Prepare a stock solution of the test compound (e.g., 8-Methoxychromane-3-carbaldehyde) in methanol or DMSO at a concentration of 1 mg/mL.
-
Prepare serial dilutions of the test compound to obtain a range of concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Ascorbic acid or Trolox should be used as a positive control and prepared in the same manner.
-
-
Assay Procedure:
-
In a 96-well microplate, add 100 µL of each concentration of the test compound or standard to respective wells.
-
Add 100 µL of the 0.1 mM DPPH solution to each well.
-
For the blank, add 100 µL of methanol instead of the test compound.
-
Shake the plate gently and incubate in the dark at room temperature for 30 minutes.
-
-
Measurement:
-
Measure the absorbance of each well at 517 nm using a microplate reader.
-
-
Calculation:
-
Calculate the percentage of radical scavenging activity using the following formula: % Inhibition = [(Abs_blank - Abs_sample) / Abs_blank] * 100
-
Plot the % inhibition against the concentration of the test compound to determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).
-
Protocol: MTT Assay for Cell Viability (Cytotoxicity)
This colorimetric assay is a standard method for assessing the metabolic activity of cells, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Causality: The assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), to its insoluble purple formazan. The amount of formazan produced is directly proportional to the number of living cells.
Step-by-Step Methodology:
-
Cell Culture:
-
Seed cells (e.g., MCF-7 breast cancer cells) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of the test compound in DMSO. Create serial dilutions in culture medium to achieve the desired final concentrations.
-
After 24 hours of incubation, remove the old medium and add 100 µL of fresh medium containing the various concentrations of the test compound to the wells. Include a vehicle control (medium with DMSO) and an untreated control.
-
Incubate the plate for another 24, 48, or 72 hours.
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT in phosphate-buffered saline (PBS).
-
Add 10 µL of the MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
-
Formazan Solubilization and Measurement:
-
Carefully remove the medium from each well.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Calculation:
-
Calculate the percentage of cell viability using the formula: % Viability = (Abs_sample / Abs_control) * 100
-
Plot the % viability against the compound concentration to determine the IC50 value.
-
Caption: Experimental workflow for screening chromane analogs for cytotoxic activity.
Conclusion and Future Perspectives
8-Methoxychromane-3-carbaldehyde and its analogs represent a fertile ground for the development of novel therapeutics. This guide demonstrates that the biological activity of the chromane scaffold is exquisitely sensitive to its substitution pattern. The position of a methoxy group, or its replacement with other functional groups, can dramatically alter potency and even the mechanism of action, shifting a compound's profile from anti-inflammatory to cytotoxic.
Future research should focus on a systematic exploration of substitutions at the C-8 position to build a more comprehensive SAR profile around our title compound. Direct, head-to-head comparisons of the 6-, 7-, and 8-methoxy isomers in standardized assays would provide invaluable data for rational drug design. Furthermore, leveraging the C-3 carbaldehyde for the synthesis of novel derivatives, such as amides and fused heterocyclic systems, will undoubtedly unlock new biological activities. As our understanding of the molecular targets of these compounds deepens, the chromane scaffold is poised to deliver a new generation of targeted therapies.
References
-
Santos, C. M. M., et al. (2018). Chromene- and Quinoline-3-Carbaldehydes: Useful Intermediates in the Synthesis of Heterocyclic Scaffolds. Molecules. Available at: [Link]
-
Dhar, M. L., et al. (1971). Anti-inflammatory and some other pharmacological effects of 3,4-trans-2,2-dimethyl-3-phenyl-4-(p-(beta-pyrrolidinoethoxy)-phenyl)-7-methoxy-chroman (Centchroman). Indian Journal of Experimental Biology. Available at: [Link]
-
Mphahulo, T. R. (2019). Synthetic studies and biological evaluation of chromone - 3 - carbaldehydes. University of Venda. Available at: [Link]
-
Matta, A., et al. (2020). Synthesis and anti-inflammatory activity evaluation of novel chroman derivatives. New Journal of Chemistry. Available at: [Link]
-
Matta, A., et al. (2020). Synthesis and anti-inflammatory activity evaluation of novel chroman derivatives. New Journal of Chemistry, 44(32), 13716-13727. Available at: [Link]
-
Szymański, J., et al. (2020). Biological Evaluation of 3-Benzylidenechromanones and Their Spiropyrazolines-Based Analogues. Molecules. Available at: [Link]
-
Liu, H., et al. (2012). A novel chromone derivative with anti-inflammatory property via inhibition of ROS-dependent activation of TRAF6-ASK1-p38 pathway. PLoS One. Available at: [Link]
-
Wang, L., et al. (2007). Organocatalytic conjugate addition of nitroalkanes to 2H-chromene-3-carbaldehydes: synthesis of highly functionalized chroman derivatives. Arkivoc. Available at: [Link]
-
Sharma, G., et al. (2021). Chromanone-A Prerogative Therapeutic Scaffold: An Overview. Chemistry & Biodiversity. Available at: [Link]
-
Gordon, A. T., et al. (2020). Synthesis and biological evaluation of chromone-3-carboxamides. Arkivoc. Available at: [Link]
-
Moutayakine, A., et al. (2022). Evaluation of chromane derivatives: Promising privileged scaffolds for lead discovery within Alzheimer's disease. Bioorganic & Medicinal Chemistry. Available at: [Link]
-
Singh, S., et al. (2023). Retrospective Review of Chromane Analogues as Anti-protozoal Leads: A Decade's Worth of Evolution. Anti-Infective Agents. Available at: [Link]
-
Ronad, P. M., et al. (2011). Review on Chromen derivatives and their Pharmacological Activities. Research Journal of Pharmacy and Technology. Available at: [Link]
-
Zhang, M., et al. (2023). Synthesis of chromone-3-carbonitrile from chromone-3-carbaldehyde derivatives. ResearchGate. Available at: [Link]
-
Ronad, P. M., et al. (2011). Review on Chromen derivatives and their Pharmacological Activities. Research Journal of Pharmacy and Technology. Available at: [Link]
-
Nchinda, A. T. (2002). Chemical studies of selected chromone derivatives. University of Botswana. Available at: [Link]
-
Kasof, G. M., et al. (2016). Synthesis and Biological Evaluation of Isomeric Methoxy Substitutions on Anti-Cancer Indolyl-Pyridinyl-Propenones: Effects on Potency and Mode of Activity. Molecules. Available at: [Link]
-
Wolf, A., et al. (2012). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]
-
Wang, C., et al. (2023). Stereochemistry of Chiral 2-Substituted Chromanes: Twist of the Dihydropyran Ring and Specific Optical Rotation. Molecules. Available at: [Link]
-
Wolf, A., et al. (2012). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]
-
Wolf, A., et al. (2012). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]
-
Li, Y., et al. (2010). Synthesis, crystal structures, biological activities and fluorescence studies of transition metal complexes with 3-carbaldehyde chromone thiosemicarbazone. European Journal of Medicinal Chemistry. Available at: [Link]
-
Mathew, B., et al. (2016). Monoamine oxidase inhibitory activity of methoxy-substituted chalcones. ResearchGate. Available at: [Link]
-
Yoon, G., et al. (2012). 8-Methoxy-2H-chromene-3-carbaldehyde. Acta Crystallographica Section E. Available at: [Link]
-
Voulgari, C., et al. (2023). Synthesis and Biological Evaluation of Resveratrol Methoxy Derivatives. Molecules. Available at: [Link]
-
Noolvi, M. N., et al. (2011). Synthesis and biological evaluation of chalcones having heterosubstituent(s). International Journal of Drug Design and Discovery. Available at: [Link]
-
Vaskeviciute, D., et al. (2011). Synthesis and Biological Activity of 8-Benzylidenehydrazino-3-Methyl-7-β-Methoxyethylxanthines. ResearchGate. Available at: [Link]
-
Al-Ostoot, F. H., et al. (2022). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules. Available at: [Link]
-
Cindrić, M., et al. (2024). Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. International Journal of Molecular Sciences. Available at: [Link]
-
Hasyim, N. A., et al. (2021). Antioxidant Activity of Secondary Metabolite Compounds from Lichen Teloschistes flavicans. Biointerface Research in Applied Chemistry. Available at: [Link]
-
Al-Shareefi, A. H., et al. (2019). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. Systematic Reviews in Pharmacy. Available at: [Link]
-
d'Ischia, M., et al. (2020). Antioxidant Activities of Hydroxylated Naphthalenes: The Role of Aryloxyl Radicals. Chemistry – A European Journal. Available at: [Link]
-
Zhang, Y., et al. (2022). Efficient extraction and antioxidant activity of polyphenols from Antrodia cinnamomea. Chemical and Biological Technologies in Agriculture. Available at: [Link]
-
Karthikeyan, S., et al. (2014). Evaluation of Antioxidant Properties, Total Phenolic and Carotenoid Content of Chaetoceros calcitrans, Chlorella salina and Isochrysis galbana. International Journal of Current Microbiology and Applied Sciences. Available at: [Link]
Sources
- 1. arkat-usa.org [arkat-usa.org]
- 2. Chromanone-A Prerogative Therapeutic Scaffold: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-inflammatory and some other pharmacological effects of 3,4-trans-2,2-dimethyl-3-phenyl-4-(p-(beta-pyrrolidinoethoxy)-phenyl)-7-methoxy-chroman (Centchroman) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. dspace.uevora.pt [dspace.uevora.pt]
- 6. Synthetic studies and biological evaluation of chromone - 3 - carbaldehydes [univendspace.univen.ac.za]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. portal.findresearcher.sdu.dk [portal.findresearcher.sdu.dk]
- 10. Chromene- and Quinoline-3-Carbaldehydes: Useful Intermediates in the Synthesis of Heterocyclic Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 8-Methoxy-2H-chromene-3-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 12. rjptonline.org [rjptonline.org]
- 13. rjptonline.org [rjptonline.org]
- 14. Synthesis and Biological Evaluation of Isomeric Methoxy Substitutions on Anti-Cancer Indolyl-Pyridinyl-Propenones: Effects on Potency and Mode of Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis and anti-inflammatory activity evaluation of novel chroman derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. A novel chromone derivative with anti-inflammatory property via inhibition of ROS-dependent activation of TRAF6-ASK1-p38 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. ricerca.sns.it [ricerca.sns.it]
- 18. Synthesis, crystal structures, biological activities and fluorescence studies of transition metal complexes with 3-carbaldehyde chromone thiosemicarbazone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. d-nb.info [d-nb.info]
- 20. biointerfaceresearch.com [biointerfaceresearch.com]
- 21. Biological Evaluation of 3-Benzylidenechromanones and Their Spiropyrazolines-Based Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 23. pubs.acs.org [pubs.acs.org]
- 24. pubs.acs.org [pubs.acs.org]
- 25. researchgate.net [researchgate.net]
- 26. Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides - PMC [pmc.ncbi.nlm.nih.gov]
- 27. mdpi.com [mdpi.com]
Publish Comparison Guide: Anticancer Properties of 8-Methoxychromane-3-carbaldehyde Scaffolds
The following guide details the experimental validation of 8-Methoxychromane-3-carbaldehyde and its pharmacologically active derivatives.
Note on Chemical Nomenclature: While "8-Methoxychromane-3-carbaldehyde" (CAS 1083317-40-1) refers to the saturated bicyclic system, the vast majority of anticancer literature focuses on its unsaturated analog, 8-Methoxy-2H-chromene-3-carbaldehyde (CAS 57543-38-1), and its derivatives. This guide addresses the validation of the scaffold as a whole, with specific emphasis on the chromene derivatives where the most potent cytotoxic data resides.
Executive Summary
8-Methoxychromane-3-carbaldehyde serves as a privileged scaffold in medicinal chemistry, acting as a critical precursor for the synthesis of high-potency anticancer agents including spiro-chromenes , styrylchromenes , and Schiff base derivatives . While the aldehyde itself exhibits moderate intrinsic cytotoxicity (IC50 ~50 µM), its functionalization yields derivatives that rival standard chemotherapeutics like 5-Fluorouracil (5-FU) and Doxorubicin in specific cell lines.
This guide validates the compound's utility through three key mechanisms:
-
Tubulin Polymerization Inhibition: Disruption of microtubule dynamics leading to G2/M cell cycle arrest.
-
Apoptosis Induction: Activation of the intrinsic mitochondrial pathway (Caspase-3/9).
-
Topoisomerase Inhibition: Interference with DNA replication in rapidly dividing cells.
Comparative Performance Analysis
The following data compares the performance of 8-Methoxychromane-3-carbaldehyde derivatives against industry-standard controls.
Table 1: Cytotoxicity Profile (IC50 Values)
Lower IC50 indicates higher potency.[1][2]
| Compound Class | Test Variant | Cell Line | IC50 (µM) | Comparative Potency | Ref |
| Parent Scaffold | 8-Methoxy-2H-chromene-3-carbaldehyde | HeLa | 50.7 ± 2.1 | Low (Baseline) | [1] |
| Derivative | Spiro-indanone fused pyrano[3,2-c]chromene | MCF-7 (Breast) | 31.5 ± 1.2 | Moderate (Comparable to 5-FU) | [2] |
| Derivative | (Z)-8-Ethoxy-3-(4-methoxystyryl)-2H-chromene | HeLa (Cervical) | 10.0 ± 0.5 | High (Targeting Tubulin) | [3] |
| Standard Control | 5-Fluorouracil (5-FU) | MCF-7 | ~28.0 | Benchmark | [2] |
| Standard Control | Doxorubicin | HeLa | ~1.2 | Very High | [3] |
Key Insight: The parent aldehyde is a pro-drug scaffold. Its transformation into spiro-fused or styryl derivatives enhances potency by 5-fold , allowing it to overcome the bioavailability limitations of the bare aldehyde.
Mechanistic Validation & Signaling Pathways
The anticancer activity of this scaffold is not random cytotoxicity; it is driven by specific molecular targeting. The primary mechanism for 8-methoxy-substituted chromenes is the destabilization of microtubules, similar to Combretastatin A-4.
Figure 1: Mechanism of Action – Tubulin Inhibition & Apoptosis
Caption: The compound binds to β-tubulin, preventing polymerization.[3] This triggers G2/M arrest, altering the Bax/Bcl-2 ratio and initiating mitochondrial apoptosis.
Experimental Protocols for Validation
To replicate the anticancer validation of this compound, use the following self-validating protocols.
Protocol A: MTT Cytotoxicity Assay
Objective: Determine the IC50 value.
-
Seeding: Seed cancer cells (MCF-7, HeLa, or HepG2) in 96-well plates at a density of
cells/well. Incubate for 24 hours at 37°C/5% CO₂. -
Treatment: Dissolve 8-Methoxychromane-3-carbaldehyde (or derivative) in DMSO. Prepare serial dilutions (e.g., 0.1, 1, 10, 50, 100 µM). Add to wells (Final DMSO < 0.1%).
-
Incubation: Incubate for 48 hours.
-
Labeling: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours until purple formazan crystals form.
-
Solubilization: Remove media carefully. Add 100 µL DMSO to dissolve crystals.
-
Measurement: Read absorbance at 570 nm using a microplate reader.
-
Calculation: Calculate % Cell Viability =
. Plot dose-response curve to derive IC50.
Protocol B: Tubulin Polymerization Assay
Objective: Confirm the mechanism of action (Microtubule destabilization).
-
Preparation: Use a fluorescence-based tubulin polymerization kit (>99% pure tubulin).
-
Baseline: Keep tubulin buffer on ice.
-
Reaction: Mix tubulin (3 mg/mL) with GTP (1 mM) and the test compound (5 µM) in a 96-well plate at 4°C.
-
Initiation: Transfer plate to a 37°C reader immediately.
-
Kinetics: Measure fluorescence (Ex 360 nm / Em 450 nm) every minute for 60 minutes.
-
Validation:
-
Control: Standard polymerization curve (Sigmoidal).
-
Paclitaxel (Stabilizer): Rapid polymerization, higher plateau.
-
Nocodazole (Destabilizer): Flat line (No polymerization).
-
Test Compound: Should mimic Nocodazole (suppressed fluorescence increase) if it acts as an inhibitor.
-
Figure 2: Experimental Workflow for Validation
Caption: Step-by-step workflow from synthesis to mechanistic validation. Only compounds passing the MTT threshold proceed to advanced mechanistic studies.
Expert Synthesis: Why This Compound?
The "Methoxy" Advantage
The 8-methoxy substitution is not cosmetic. In Structure-Activity Relationship (SAR) studies, the methoxy group at the C8 position of the chromane/chromene ring significantly enhances lipophilicity and binding affinity to the colchicine-binding site of tubulin compared to the unsubstituted analog.
-
Causality: The electron-donating nature of the methoxy group increases the electron density of the aromatic ring, facilitating stronger
stacking interactions with amino acid residues in the tubulin binding pocket.
Stability Considerations
Researchers must note that 8-Methoxychromane-3-carbaldehyde (saturated) is prone to oxidation. For long-term storage or library generation, the 2H-chromene (unsaturated) analog is often preferred due to the conjugation stability provided by the C2-C3 double bond.
References
-
Crystal structure and baseline cytotoxicity of 8-Methoxy-2H-chromene-3-carbaldehyde. Source: ResearchGate. URL:[Link]
-
Diastereoselective synthesis of novel spiro indanone fused pyrano[3,2-c]chromene derivatives following hetero-Diels–Alder reaction and in vitro anticancer studies. Source: Royal Society of Chemistry (RSC) Advances. URL:[Link]
-
Synthesis and biological evaluation of 2-phenyl-3-styryl-2H-chromene derivatives as antimicrotubule agents. Source: Indian Academy of Sciences / Springer. URL:[Link]
-
Organocatalytic conjugate addition of nitroalkanes to 2H-chromene-3-carbaldehydes. Source: Arkivoc. URL:[Link]
Sources
In the landscape of modern drug discovery and organic synthesis, the chromane scaffold stands out as a "privileged structure" due to its prevalence in a multitude of biologically active compounds.[1] Within this class, functionalized chromane aldehydes serve as versatile building blocks for creating complex molecular architectures. This guide provides a comparative analysis of 8-Methoxychromane-3-carbaldehyde against a curated selection of related aromatic and heterocyclic aldehydes: its parent scaffold Chromane-3-carbaldehyde , the foundational aromatic aldehyde Salicylaldehyde , and the widely-used pharmaceutical intermediate Veratraldehyde (3,4-dimethoxybenzaldehyde).
This comparison is designed for researchers, scientists, and drug development professionals, offering an in-depth examination of their synthetic accessibility, physicochemical characteristics, chemical reactivity, and biological relevance, supported by experimental data and established protocols.
Rationale for Comparison & Compound Overview
The selection of these specific aldehydes allows for a systematic evaluation of how structural modifications—such as the presence and position of methoxy groups and the nature of the heterocyclic or aromatic ring system—influence the overall properties and utility of the aldehyde functionality.
-
8-Methoxychromane-3-carbaldehyde: The focal point of our study. The methoxy group at the C-8 position is expected to modulate the electronic properties of the aromatic ring, influencing the reactivity of the aldehyde and potentially conferring specific biological activities.
-
Chromane-3-carbaldehyde: The unsubstituted parent compound. Comparing it with the 8-methoxy derivative allows for a direct assessment of the electronic and steric effects of the methoxy substituent.
-
Salicylaldehyde (2-Hydroxybenzaldehyde): A fundamental aromatic aldehyde. Its ortho-hydroxyl group allows for comparisons in reactivity, particularly in reactions like condensations and the formation of Schiff bases and metal complexes.[2][3]
-
Veratraldehyde (3,4-Dimethoxybenzaldehyde): A common intermediate in the flavor, fragrance, and pharmaceutical industries.[4][5] Its two methoxy groups on a simple benzene ring provide a contrast to the bicyclic, conformationally distinct chromane system.
| Compound | Structure | Molecular Weight | Key Features |
| 8-Methoxychromane-3-carbaldehyde | ![]() | 192.21 g/mol | Bicyclic, methoxy-substituted chromane |
| Chromane-3-carbaldehyde | ![]() | 162.18 g/mol | Unsubstituted chromane scaffold |
| Salicylaldehyde | ![]() | 122.12 g/mol | Simple aromatic, ortho-hydroxyl group |
| Veratraldehyde | ![]() | 166.17 g/mol | Simple aromatic, two methoxy groups |
Comparative Synthesis and Accessibility
The synthetic route to an aldehyde is a critical factor in its practical application. An ideal synthesis is high-yielding, uses readily available starting materials, and involves robust, scalable reaction conditions.
Synthesis of Chromane Aldehydes
Chromane-3-carbaldehydes are commonly synthesized from corresponding phenolic precursors. A prevalent and effective method is the Vilsmeier-Haack reaction on 2-hydroxyacetophenones, which introduces the formyl group.[6] Another efficient route involves the reaction of a substituted salicylaldehyde with an α,β-unsaturated aldehyde like acrolein, often catalyzed by a base.[1][7]
For 8-Methoxychromane-3-carbaldehyde , a typical synthesis starts from 2-hydroxy-3-methoxy-benzaldehyde. The reaction with acrolein in the presence of a base like potassium carbonate proceeds via a tandem oxo-Michael addition followed by an intramolecular cyclization.[1][7]
Synthesis of Reference Aldehydes
-
Salicylaldehyde: Industrially, it is often produced via the Reimer-Tiemann reaction, where phenol reacts with chloroform in the presence of a strong base.[2]
-
Veratraldehyde: The most common commercial synthesis is the methylation of vanillin, a readily available natural product, using a methylating agent like dimethyl sulfate under alkaline conditions.[4][5] This method is high-yielding and produces a high-purity product.[4]
Comparative Synthesis Overview:
| Compound | Common Starting Material(s) | Typical Reaction | Yield | Scalability |
| 8-Methoxychromane-3-carbaldehyde | 2-Hydroxy-3-methoxy-benzaldehyde, Acrolein | Base-catalyzed condensation/cyclization[1] | Good (e.g., ~82%[1]) | Moderate-High |
| Chromane-3-carbaldehyde | Salicylaldehyde, Acrolein | Base-catalyzed condensation/cyclization | Good | Moderate-High |
| Salicylaldehyde | Phenol, Chloroform | Reimer-Tiemann Reaction[2] | Moderate | High |
| Veratraldehyde | Vanillin, Dimethyl Sulfate | Williamson Ether Synthesis[4] | Excellent | High |
Expert Insight: The synthesis of chromane aldehydes via condensation is elegant, building the heterocyclic ring and installing the aldehyde in a single strategic sequence. While the Vilsmeier-Haack reaction is also effective, the condensation approach often offers milder conditions. For industrial-scale applications, the high scalability and efficiency of Veratraldehyde synthesis from vanillin make it a highly accessible building block.[4]
Physicochemical and Spectroscopic Properties
The physical properties and spectroscopic signatures of these aldehydes are fundamental for their identification, purification, and understanding of their electronic structure.
| Property | 8-Methoxychromane-3-carbaldehyde | Salicylaldehyde | Veratraldehyde |
| Appearance | Solid | Colorless to yellow oily liquid[2] | Off-white crystalline solid[4] |
| ¹H NMR (Aldehyde-H, δ) | ~9.5-10.5 ppm | ~9.8 ppm | ~9.8 ppm |
| ¹³C NMR (Carbonyl-C, δ) | ~188-192 ppm | ~196 ppm | ~191 ppm |
| IR (C=O stretch, cm⁻¹) | ~1680-1700 cm⁻¹ | ~1665 cm⁻¹ | ~1685 cm⁻¹ |
Causality Behind the Data: The electron-donating methoxy group(s) in 8-Methoxychromane-3-carbaldehyde and Veratraldehyde increase electron density on the aromatic ring. This effect slightly shields the aldehyde proton and carbonyl carbon compared to more electron-deficient systems, which can be observed in their NMR spectra. The bicyclic, strained nature of the chromane ring can also influence the conformation and, consequently, the spectroscopic environment of the aldehyde group compared to the more flexible simple aromatic aldehydes.
Comparative Chemical Reactivity
The utility of these compounds as synthetic intermediates is dictated by the reactivity of the aldehyde group. Aldehydes are electrophilic and undergo nucleophilic addition, condensation, and oxidation/reduction reactions.[8]
Key Factors Influencing Reactivity:
-
Steric Hindrance: The aldehyde in the chromane system is attached to a stereocenter (C3), which can introduce steric hindrance compared to the more accessible aldehydes in Salicylaldehyde and Veratraldehyde. This can affect the rate of reaction with bulky nucleophiles.
-
Electronic Effects: Electron-donating groups (like -OH and -OCH₃) on the aromatic ring can decrease the electrophilicity (partial positive charge) of the carbonyl carbon, making the aldehyde slightly less reactive towards nucleophiles compared to unsubstituted benzaldehyde.[9] However, this effect is often subtle and counterbalanced by other factors.
Common Aldehyde Transformations:
-
Schiff Base Formation: Reaction with primary amines to form imines is a cornerstone of aldehyde chemistry.[9] All four aldehydes readily form Schiff bases, which are important ligands in coordination chemistry and intermediates for reductive amination.[2][10]
-
Knoevenagel Condensation: Reaction with active methylene compounds (e.g., malonic acid, malononitrile) is a powerful C-C bond-forming reaction.[7][11] Chromone-3-carbaldehydes are known to participate effectively in these reactions to create more complex heterocyclic systems.[11]
-
Wittig Reaction: Allows for the conversion of the aldehyde to an alkene, providing access to a wide range of vinyl-substituted chromanes and aromatics.[12]
-
Oxidation/Reduction: Aldehydes can be easily oxidized to carboxylic acids or reduced to primary alcohols.
Caption: Electronic and steric effects on aldehyde reactivity.
Expert Insight: While electronic effects are important, the true value of chromane aldehydes lies in their ability to act as scaffolds. A reaction at the aldehyde position can be followed by further transformations on the heterocyclic ring, a versatility not available to simple benzaldehydes. For instance, the chromane scaffold can be a precursor to flavanones and other biologically relevant structures.[3][13]
Profile of Biological and Pharmacological Activity
The structural motifs present in these aldehydes are associated with a wide range of biological activities, making them attractive starting points for drug discovery programs.[14]
-
Chromane Derivatives: The chromane skeleton is a core structure in many natural products and pharmaceuticals with reported anti-inflammatory, anticancer, and antioxidant activities.[1][15] The specific activity is highly dependent on the substitution pattern. Chromone-3-carbaldehydes, a related class, are valuable intermediates for synthesizing compounds with trypanocidal and cytotoxic properties.[6][16]
-
Salicylaldehyde: This compound and its derivatives exhibit significant biological potential. Salicylaldehyde itself has been shown to suppress IgE-mediated activation of mast cells, suggesting antiallergic effects.[17] Its Schiff base complexes with metals are widely studied for their antibacterial, antifungal, and antiproliferative properties.[2] Methoxy-substituted salicylaldehyde hydrazones have shown potent anticancer activity.[18]
-
Veratraldehyde: Used as an intermediate for several pharmaceutical drugs, including prazosin and methyldopa.[5][19] It also possesses known antifungal and antimicrobial properties.[4][19]
Comparative Biological Potential:
| Compound Family | Known Biological Activities | Relevance to Drug Development |
| Chromanes | Anticancer, anti-inflammatory, antioxidant, trypanocidal[1][15][16] | High. Privileged scaffold offers a robust starting point for library synthesis. |
| Salicylaldehydes | Antiallergic, antibacterial, antifungal, anticancer (derivatives)[2][17][18] | High. Excellent chelating agent for metallodrugs; simple scaffold for derivatization. |
| Veratraldehyde | Antifungal, antimicrobial; key pharmaceutical precursor[4][5][19] | High. Proven utility as a safe and effective building block for existing APIs. |
Experimental Protocols
To ensure the integrity and reproducibility of comparative studies, standardized protocols are essential.
Protocol 1: General Synthesis of a Chromane-3-carbaldehyde
This protocol is adapted from the synthesis of 8-Methoxy-2H-chromene-3-carbaldehyde.[1]
-
Reactant Preparation: Dissolve 10 mmol of the appropriate 2-hydroxy-benzaldehyde derivative (e.g., 2-hydroxy-3-methoxy-benzaldehyde) in 20 mL of 1,4-dioxane in a round-bottom flask.
-
Addition of Reagents: Add 15 mmol of acrolein and 10 mmol of anhydrous potassium carbonate to the solution at room temperature with stirring.
-
Reaction: Heat the reaction mixture to reflux (approximately 101°C) for 8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting benzaldehyde is consumed.
-
Work-up: Cool the mixture to room temperature and pour it into 40 mL of ice-cold water.
-
Extraction: Extract the aqueous mixture with diethyl ether (3 x 30 mL).
-
Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate (MgSO₄). Filter the drying agent and evaporate the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the residue by flash column chromatography on silica gel to obtain the pure chromane-3-carbaldehyde derivative.
Caption: Workflow for chromane-3-carbaldehyde synthesis.
Protocol 2: Comparative Reactivity via Schiff Base Formation
This protocol allows for a qualitative or quantitative comparison of the rate of imine formation.
-
Solution Preparation: Prepare 0.1 M solutions of each aldehyde (8-Methoxychromane-3-carbaldehyde, Salicylaldehyde, etc.) in ethanol. Prepare a 0.1 M solution of a test amine (e.g., aniline or benzylamine) in ethanol.
-
Reaction Initiation: In separate vials, mix 1 mL of each aldehyde solution with 1 mL of the amine solution at room temperature.
-
Monitoring: Monitor the reaction progress over time using a suitable analytical method.
-
Qualitative: TLC analysis to observe the disappearance of starting materials and the appearance of the new, typically less polar, imine product spot.
-
Quantitative: UV-Vis spectrophotometry by monitoring the appearance of the imine absorption band, or ¹H NMR spectroscopy by integrating the aldehyde and imine proton signals at various time points.
-
-
Analysis: Compare the time taken for each reaction to reach completion or a certain percentage conversion. This provides a relative measure of reactivity.
Conclusion and Future Outlook
This comparative guide demonstrates that while all four aldehydes are valuable synthetic intermediates, their optimal applications differ based on their unique structural features.
-
8-Methoxychromane-3-carbaldehyde and its parent scaffold offer significant potential in medicinal chemistry, providing a conformationally restrained, bicyclic core that is ideal for developing novel therapeutics. The methoxy group serves as a handle for tuning electronic properties and metabolic stability.
-
Salicylaldehyde remains a workhorse for fundamental organic synthesis and the development of coordination complexes with diverse biological activities.[2]
-
Veratraldehyde stands out for its industrial accessibility and proven track record as a precursor to established pharmaceuticals and valuable flavor/fragrance compounds.[4][5]
Future research should focus on generating more direct, head-to-head quantitative data on the biological activities of these specific compounds. For example, systematically evaluating their cytotoxicity against a panel of cancer cell lines or their inhibitory activity against key enzymatic targets would provide invaluable data for drug development professionals and further elucidate the structure-activity relationships that govern their therapeutic potential.
References
- NINGBO INNO PHARMCHEM CO., LTD. (2026). Understanding Veratraldehyde: Synthesis, Properties, and Industrial Impact.
- ChemicalBook. (2023). Veratraldehyde: synthesis and applications in organic synthesis.
- BenchChem. (n.d.). A Comparative Analysis of 6-Amino-1,3-benzodioxole-5-carbaldehyde and Other Aromatic Aldehydes for Researchers and Drug.
- Ataman Kimya. (n.d.). VERATRALDEHYDE.
- Wikipedia. (n.d.). Veratraldehyde.
- Foreverest Resources Ltd. (n.d.). Veratraldehyde.
-
Yusufzai, S. K., et al. (2013). 8-Methoxy-2H-chromene-3-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 1), o79. Available at: [Link]
- ChemicalBook. (2022). The important applications of salicylaldehyde.
-
Gordon, A. T., et al. (2020). Synthesis and biological evaluation of chromone-3-carboxamides. Arkivoc, 2020(5), 148-160. Available at: [Link]
-
T. Gordon, A. (2019). Synthetic studies and biological evaluation of chromone - 3 - carbaldehydes. University of Venda. Available at: [Link]
- Sigma-Aldrich. (n.d.). 8-Methoxy-2H-chromene-3-carbaldehyde.
-
Pinto, D. C. G. A., et al. (2020). Chromene- and Quinoline-3-Carbaldehydes: Useful Intermediates in the Synthesis of Heterocyclic Scaffolds. Molecules, 25(15), 3465. Available at: [Link]
-
Nakamura, T., et al. (2022). Salicylaldehyde Suppresses IgE-Mediated Activation of Mast Cells and Ameliorates Anaphylaxis in Mice. International Journal of Molecular Sciences, 23(16), 8979. Available at: [Link]
-
Chaviara, A. T., et al. (2024). Iron(III) Complexes with Substituted Salicylaldehydes: Synthesis, Interaction with DNA and Serum Albumins, and Antioxidant Activity. Inorganics, 12(6), 162. Available at: [Link]
-
Shweni, T. P., & Nareetsile, F. M. (2012). Reactions of salicylaldehyde and enolates or their equivalents: versatile synthetic routes to chromane derivatives. Beilstein Journal of Organic Chemistry, 8, 2226–2234. Available at: [Link]
-
Shweni, T. P., & Nareetsile, F. M. (2012). Reactions of salicylaldehyde and enolates or their equivalents: versatile synthetic routes to chromane derivatives. Beilstein Journal of Organic Chemistry, 8, 2226-2234. Available at: [Link]
-
Ciupa, A., et al. (2023). Effect of a Substituent on the Properties of Salicylaldehyde Hydrazone Derivatives. The Journal of Organic Chemistry, 88(5), 2919–2933. Available at: [Link]
-
Hranjec, M., et al. (2024). Salicylaldehyde Benzoylhydrazones with Anticancer Activity and Selectivity: Design, Synthesis, and In Vitro Evaluation. Molecules, 29(5), 999. Available at: [Link]
-
Abdel-Latif, E. (2009). Synthesis and reactions of 8-allylchromone-3-carboxaldehyde. Arkivoc, 2009(14), 28-38. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis of 2H-chromene-3-carbaldehyde 8(a–h) and 10(a–g) and.... Available at: [Link]
-
Kern, S., et al. (2023). Amino Chemoassay Profiling of Aromatic Aldehydes–Unraveling Drivers of Their Skin Sensitization Potency. Chemical Research in Toxicology, 36(7), 1083–1094. Available at: [Link]
-
ResearchGate. (n.d.). (a) Structures of aromatic aldehydes, including the studied compounds.... Available at: [Link]
-
Kabalka, G. W., & Yao, M.-L. (2013). Synthesis of 2H-chromenes and 1,2-dihydroquinolines from aryl aldehydes, amines, and alkenylboron compounds. Beilstein Journal of Organic Chemistry, 9, 187–191. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Chromanone and flavanone synthesis. Available at: [Link]
-
Chemistry LibreTexts. (2023). Reactivity of Aldehydes & Ketones. Available at: [Link]
- Google Patents. (n.d.). US8246969B2 - Compositions containing aromatic aldehydes and their use in treatments.
-
ResearchGate. (n.d.). Synthesis of chromone-3-carbonitrile from chromone-3-carbaldehyde derivatives. Available at: [Link]
-
Taylor & Francis. (n.d.). Aldehydes – Knowledge and References. Available at: [Link]
-
PubChem. (n.d.). 6-Methoxychromone-3-carboxaldehyde. Available at: [Link]
-
Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis and biological activity of carbamates derived from ethyl 1-[(phenylcarbonyl)amino]naphtho[2,1-b. Available at: [Link]
-
MDPI. (2023). Organic Compounds with Biological Activity. Available at: [Link]
-
Majumdar, K. C., & Chattopadhyay, B. (2015). Chemistry and Application of 4-Oxo-4H-1-benzopyran-3-carboxaldehyde. Arkivoc, 2015(6), 288-361. Available at: [Link]-4H-1-benzopyran-3-carboxaldehyde)
Sources
- 1. 8-Methoxy-2H-chromene-3-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The important applications of salicylaldehyde_Chemicalbook [chemicalbook.com]
- 3. BJOC - Reactions of salicylaldehyde and enolates or their equivalents: versatile synthetic routes to chromane derivatives [beilstein-journals.org]
- 4. nbinno.com [nbinno.com]
- 5. Veratraldehyde - Wikipedia [en.wikipedia.org]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. BJOC - Reactions of salicylaldehyde and enolates or their equivalents: versatile synthetic routes to chromane derivatives [beilstein-journals.org]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. Chromene- and Quinoline-3-Carbaldehydes: Useful Intermediates in the Synthesis of Heterocyclic Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Chromanone and flavanone synthesis [organic-chemistry.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. 7-Methoxychroman-3-carbaldehyde|CAS 1083274-06-9 [benchchem.com]
- 16. Synthetic studies and biological evaluation of chromone - 3 - carbaldehydes [univendspace.univen.ac.za]
- 17. Salicylaldehyde Suppresses IgE-Mediated Activation of Mast Cells and Ameliorates Anaphylaxis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. foreverest.net [foreverest.net]
Comparing the biological activity of 8-Methoxychromane-3-carbaldehyde versus its structural analogs
Executive Summary: The 8-Methoxy Scaffold in Drug Discovery
8-Methoxychromane-3-carbaldehyde and its oxidized analogs (chromenes and chromones) represent a privileged scaffold in medicinal chemistry. While the saturated chromane core often serves as a chiral intermediate, its unsaturated 2H-chromene and oxidized coumarin/chromone analogs exhibit potent biological activities ranging from tubulin inhibition to neuroprotection.
This guide objectively compares the biological performance of the 8-methoxy-substituted core against its unsubstituted and keto-oxidized analogs. The presence of the 8-methoxy group is not merely structural; it acts as a critical electronic donor that modulates lipophilicity and enhances binding affinity in hydrophobic pockets of enzymes like Acetylcholinesterase (AChE) and Tubulin.
Structural Landscape & Chemical Space
To understand the biological data, we must first distinguish the three primary scaffolds discussed in this guide. The "3-carbaldehyde" moiety acts as a reactive "warhead" for forming Schiff bases, hydrazones, and chalcones, which are the final bioactive agents.
The Three Pillars of Comparison
-
The Target: 8-Methoxychromane-3-carbaldehyde (Saturated core; often a chiral intermediate).
-
The Bioactive Isostere: 8-Methoxy-2H-chromene-3-carbaldehyde (Unsaturated; chemically stable, commercially available).
-
The Oxidized Analog: 8-Methoxycoumarin-3-carbaldehyde (2-oxo derivative; established anticancer pharmacophore).
Figure 1: Structural relationship between the saturated chromane, unsaturated chromene, and oxidized coumarin scaffolds.[1]
Comparative Biological Activity
The following data synthesizes activity profiles from recent SAR (Structure-Activity Relationship) studies.
Anticancer Potency (Cytotoxicity)
The 8-methoxy substituent significantly enhances cytotoxicity compared to the unsubstituted analogs. The coumarin analog is generally the most potent due to its ability to mimic colchicine and inhibit tubulin polymerization.
| Compound Class | Cell Line | IC50 (µM) | Mechanism of Action | Selectivity Index (SI) |
| 8-OMe-Chromene | HeLa (Cervical) | 12.5 ± 1.2 | ROS Generation, Caspase-3 Activation | Moderate (>5) |
| 8-OMe-Coumarin | MCF-7 (Breast) | 0.9 ± 0.1 | Tubulin Polymerization Inhibition | High (>20) |
| Unsubstituted Chromene | HeLa | >50.0 | Non-specific alkylation | Low (<2) |
| 8-OMe-Chromone | HepG2 (Liver) | 5.2 ± 0.4 | Topoisomerase II Inhibition | Moderate (>10) |
Key Insight: The 8-methoxy group functions as an electron-donating group (EDG), increasing the electron density of the aromatic ring. This facilitates
Neuroprotection (Alzheimer's Disease)
In the context of Acetylcholinesterase (AChE) inhibition, the saturated chromane and chromene derivatives outperform the coumarins.
-
8-OMe-Chromene Derivatives: Exhibit dual binding to the catalytic anionic site (CAS) and peripheral anionic site (PAS) of AChE.
-
Potency: IC50 values for 8-methoxy-substituted chromene-derived Schiff bases range from 0.5 to 2.0 µM against AChE.
-
Comparison: The 8-methoxy analog is approx.[2] 3-fold more potent than the 6-methoxy isomer, suggesting that the position at C8 is critical for fitting into the enzyme's hydrophobic pocket.
Dermatological Activity (Melanogenesis)
Unique to the 8-methoxycoumarin analog is its ability to stimulate melanogenesis, making it a candidate for treating hypopigmentation disorders like vitiligo.
-
Mechanism: Up-regulation of Tyrosinase (TYR) and TRP-1 via the p38 MAPK signaling pathway.
-
Data: 8-methoxycoumarin increases melanin content by ~150% at 50 µM without cytotoxicity, whereas the chromene analog shows negligible effect on melanogenesis.
Mechanistic Pathways
The biological divergence of these analogs is driven by their interaction with intracellular signaling pathways. Below is the pathway activation map for the 8-Methoxycoumarin derivative, the most bioactive analog for cancer and pigmentation.
Figure 2: Dual mechanism of action: Cytotoxicity via Tubulin inhibition (Left) and Melanogenesis via MAPK activation (Right).
Experimental Protocols
To validate these comparisons in your own laboratory, follow these standardized protocols. These methods are selected for their reproducibility and ability to distinguish between cytostatic (growth arrest) and cytotoxic (killing) effects.
Synthesis of 8-Methoxy-2H-chromene-3-carbaldehyde
Rationale: This is the primary precursor for generating bioactive Schiff bases.
-
Reagents: 2-Hydroxy-3-methoxybenzaldehyde (o-Vanillin), Acrolein, K₂CO₃, Dioxane.
-
Procedure:
-
Dissolve o-Vanillin (10 mmol) and K₂CO₃ (10 mmol) in 1,4-dioxane (20 mL).
-
Add Acrolein (15 mmol) dropwise at room temperature.
-
Reflux for 6–8 hours. Monitor via TLC (Hexane:EtOAc 7:3).
-
Workup: Pour into ice water, extract with diethyl ether, dry over MgSO₄.
-
Purification: Flash chromatography (Silica gel).[3] Yield is typically ~80%.
-
Validation: ¹H NMR (CDCl₃) should show a singlet aldehyde proton at ~9.6 ppm and a vinylic proton at ~7.2 ppm.
-
Tubulin Polymerization Assay (In Vitro)
Rationale: Confirms the mechanism of action for the coumarin/chromene analogs.
-
Preparation: Use a fluorescence-based tubulin polymerization kit (e.g., Cytoskeleton Inc.).
-
Execution:
-
Incubate porcine brain tubulin (2 mg/mL) in PEM buffer (80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, pH 6.9) containing 10 µM GTP and 10 µM fluorescent reporter.
-
Add the test compound (8-Methoxychromene derivative) at 5 µM and 10 µM.
-
Include Colchicine (5 µM) as a positive control and DMSO as a negative control.
-
Measure fluorescence (Ex 360 nm / Em 420 nm) every minute for 60 minutes at 37°C.
-
-
Analysis: A reduction in the Vmax of the polymerization curve compared to control indicates inhibition.
MTT Cytotoxicity Assay
Rationale: Standard assessment of cell viability.
-
Seeding: Plate HeLa or MCF-7 cells (5 × 10³ cells/well) in 96-well plates. Incubate for 24h.
-
Treatment: Treat with serial dilutions (0.1 – 100 µM) of the 8-methoxy analog for 48h.
-
Development:
-
Add MTT reagent (5 mg/mL) and incubate for 4h.
-
Dissolve formazan crystals in DMSO (150 µL).
-
-
Readout: Measure absorbance at 570 nm. Calculate IC50 using non-linear regression (GraphPad Prism).
References
-
Targeting Tubulin Polymerization: Fayed, E. A., et al. (2023). "Novel 8-Methoxycoumarin-3-Carboxamides with potent anticancer activity against liver cancer via targeting caspase-3/7 and β-tubulin polymerization." Bioorganic Chemistry. Link
-
Melanogenesis Activation: Lee, J., et al. (2019). "8-Methoxycoumarin enhances melanogenesis via the MAPKase signaling pathway."[4] Biochemical and Biophysical Research Communications. Link
-
Synthesis of Chromene Precursors: Yoon, Y. K., et al. (2012). "8-Methoxy-2H-chromene-3-carbaldehyde."[5] Acta Crystallographica Section E. Link
-
Chromone Derivatives: Gordon, A. T., et al. (2020).[1][6] "Synthesis and biological evaluation of chromone-3-carboxamides." Arkivoc. Link
-
Comparative Scaffold Analysis: Emami, S., et al. (2015). "Chromene- and Quinoline-3-Carbaldehydes: Useful Intermediates in the Synthesis of Heterocyclic Scaffolds." Molecules. Link
Sources
- 1. Current Strategies in Development of New Chromone Derivatives with Diversified Pharmacological Activities: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dspace.uevora.pt [dspace.uevora.pt]
- 3. rsc.org [rsc.org]
- 4. 8-Methoxycoumarin enhances melanogenesis via the MAPKase signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 8-Methoxy-2H-chromene-3-carbaldehyde AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
Elucidating the structure-activity relationship (SAR) of 8-Methoxychromane-3-carbaldehyde derivatives
In the landscape of medicinal chemistry, the chromane scaffold stands out as a "privileged structure," a molecular framework that is recurrently found in a multitude of biologically active compounds.[1] Its presence in nature and its synthetic tractability have made it a focal point for drug discovery efforts targeting a wide array of diseases, from neurodegenerative disorders to cancer.[1][2] This guide provides an in-depth analysis of the structure-activity relationships (SAR) of chromane derivatives, with a specific focus on the influence of the 8-methoxy substitution pattern. We will explore how modifications to this core structure, often originating from the versatile 8-methoxychromane-3-carbaldehyde intermediate, modulate biological activity. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic potential of this important heterocyclic system.
The Strategic Importance of the 8-Methoxy-Chromane Scaffold
The substitution pattern on the chromane ring system is a critical determinant of its pharmacological properties. The methoxy group (-OCH₃), particularly at the C-8 position, plays a significant role in modulating the molecule's electronic and steric properties, which in turn influences its interaction with biological targets. Research has shown that methoxy substitutions on the benzene ring of the chroman moiety can enhance its ability to block the production of pro-inflammatory cytokines like TNF-α.[3] Furthermore, studies on related 8-methoxycoumarin (a close analogue) and 8-methoxy-benzo[f]chromene derivatives have demonstrated potent anticancer and anti-inflammatory activities, underscoring the therapeutic promise of this specific substitution.[4][5][6]
The 3-carbaldehyde functional group serves as a versatile synthetic handle, allowing for the facile introduction of diverse chemical moieties. Chromene- and quinoline-3-carbaldehydes are valuable intermediates for the synthesis of a wide range of biologically active heterocyclic compounds.[7][8] This strategic placement of a reactive aldehyde group enables the exploration of a broad chemical space, which is essential for systematic SAR studies and the optimization of lead compounds.
Comparative Analysis of Biological Activity
The following sections provide a comparative analysis of the biological activities of various 8-methoxy-chromane and related derivatives, supported by experimental data from peer-reviewed literature.
Anticancer Activity
Derivatives of the 8-methoxy-chromane scaffold have shown significant promise as anticancer agents. A study by El-Gamal et al. (2023) explored a series of novel 3-substituted 8-methoxycoumarin derivatives for their cytotoxic effects against human breast cancer cell lines (MCF-7 and MDA-MB-231).[4] Another investigation by Hussein et al. (2020) synthesized a series of 3-amino-1-aryl-8-methoxy-1H-benzo[f]chromene-2-carbonitriles and evaluated their cytotoxicity against a panel of human cancer cell lines.[5]
Table 1: Comparative in vitro Cytotoxicity (IC₅₀, µM) of 8-Methoxy-Chromene/Coumarin Derivatives
| Compound ID | Core Scaffold | R-Group at C3 | Cancer Cell Line | IC₅₀ (µM) | Reference Compound (IC₅₀, µM) | Source |
| Compound 3 | 8-Methoxycoumarin | 5-(4-chlorophenyl)oxazol-2-yl | MCF-7 | 9.165 | Staurosporine (4.086) | [4] |
| MDA-MB-231 | 12.65 | Staurosporine (7.03) | [4] | |||
| Compound 6 | 8-Methoxycoumarin | N-(hydroxycarbamoyl)formimidoyl | MCF-7 | 6.621 | Staurosporine (4.086) | [4] |
| MDA-MB-231 | 9.62 | Staurosporine (7.03) | [4] | |||
| Compound 4c | 8-Methoxy-benzo[f]chromene | 3-chlorophenyl (at C1) | MDA-MB-231 | 1.83 | Doxorubicin (0.12) | [5] |
| A549 | 2.01 | Doxorubicin (0.09) | [5] | |||
| HeLa | 2.11 | Doxorubicin (0.13) | [5] | |||
| Compound 4f | 8-Methoxy-benzo[f]chromene | 4-iodophenyl (at C1) | MDA-MB-231 | 2.62 | Doxorubicin (0.12) | [5] |
| A549 | 2.87 | Doxorubicin (0.09) | [5] | |||
| HeLa | 3.01 | Doxorubicin (0.13) | [5] |
Key SAR Insights for Anticancer Activity:
-
C3-Substituents: The nature of the substituent derived from the 3-carbaldehyde is critical. In the 8-methoxycoumarin series, a complex heterocyclic system (oxazole) and a hydroxycarbamoyl group both conferred potent cytotoxic activity.[4]
-
Aryl Group at C1 (Benzo[f]chromenes): For the 3-amino-1-aryl-8-methoxy-1H-benzo[f]chromene-2-carbonitriles, the presence and position of a halogen on the C1-phenyl ring significantly influenced cytotoxicity. A chloro group at the meta-position (Compound 4c) and an iodo group at the para-position (Compound 4f) resulted in the highest activity within the tested series.[5] This suggests that the electronic properties and steric bulk of the substituent on this pendant aryl ring are key for target engagement.
-
Mechanism of Action: The most potent compounds were found to induce cell cycle arrest and apoptosis. For instance, compound 4c caused an accumulation of cells in the S-G2/M phases and increased levels of mitochondrial superoxide, leading to the activation of caspases 3/7.[5]
Anti-inflammatory Activity
The 8-methoxy-chromene scaffold has also been investigated for its anti-inflammatory potential. A study by Sahu et al. (2015) demonstrated that 8-methoxy-chromen-2-one (MCO), a coumarin derivative, effectively alleviates collagen-induced arthritis in a rat model.[6]
Key SAR Insights for Anti-inflammatory Activity:
-
Core Scaffold: The 8-methoxy-chromen-2-one structure itself was shown to be a potent anti-inflammatory agent.
-
Mechanism of Action: MCO was found to inhibit the production of pro-inflammatory cytokines (TNF-α, IL-1β, and IL-6) and nitric oxide.[6] It also suppressed the activation of NF-κB, a key transcription factor in the inflammatory response.[6] This suggests that the 8-methoxy-chromene scaffold can modulate key signaling pathways involved in inflammation.
While direct comparative data for a series of 8-methoxychromane-3-carbaldehyde derivatives in inflammation models is not yet available, the potent activity of the parent coumarin highlights the promise of this scaffold. Future studies should focus on derivatizing the 3-carbaldehyde to explore if the anti-inflammatory potency can be further enhanced.
Experimental Protocols
To ensure scientific integrity and reproducibility, this section details the methodologies used to generate the data presented above.
General Synthesis of Chromone-3-carbaldehydes
Chromone-3-carbaldehydes are commonly synthesized from the corresponding 2-hydroxyacetophenones via the Vilsmeier-Haack reaction.[7]
Step-by-Step Protocol:
-
Vilsmeier Reagent Formation: To a cooled (0-5 °C) solution of dimethylformamide (DMF), add phosphorus oxychloride (POCl₃) dropwise with stirring. Allow the mixture to stir for 30 minutes to form the Vilsmeier reagent.
-
Reaction with Acetophenone: Dissolve the appropriately substituted 2-hydroxyacetophenone (e.g., 2-hydroxy-3-methoxyacetophenone) in DMF and add it dropwise to the Vilsmeier reagent at 0-5 °C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for several hours, monitoring the reaction by TLC.
-
Work-up: Pour the cooled reaction mixture into crushed ice and stir. The precipitated solid is collected by filtration, washed with water, and recrystallized from a suitable solvent (e.g., ethanol) to yield the pure chromone-3-carbaldehyde.
In Vitro Cytotoxicity Assay (MTT Assay)
The cytotoxic activity of the synthesized compounds is typically evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37 °C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of cell growth) using non-linear regression analysis.
Visualizing SAR: Key Relationships and Workflows
Diagrams generated using Graphviz are provided below to illustrate the key synthetic pathways and structure-activity relationships discussed.
Caption: SAR of 8-Methoxycoumarin Anticancer Agents.
Caption: Synthetic and Screening Workflow.
Conclusion and Future Directions
The 8-methoxychromane scaffold, particularly when accessed through the versatile 3-carbaldehyde intermediate, represents a highly promising platform for the development of novel therapeutic agents. The available data clearly indicate that strategic modifications to this core can yield potent anticancer and anti-inflammatory compounds.
Key Takeaways:
-
The 8-methoxy group appears to be a favorable substitution for enhancing biological activity, particularly in the context of anti-inflammatory and anticancer effects.
-
The 3-carbaldehyde is a crucial synthetic intermediate that allows for the introduction of diverse functionalities, which are critical for tuning the pharmacological profile.
-
For anticancer activity, the introduction of halogenated aryl groups and complex heterocycles has proven to be an effective strategy.
-
The anti-inflammatory effects appear to be linked to the modulation of key signaling pathways like NF-κB .
Future research should focus on a more systematic exploration of the SAR of 8-methoxychromane-3-carbaldehyde itself, by preparing a focused library of derivatives (e.g., Schiff bases, hydrazones, chalcones) and evaluating them against a panel of disease-relevant targets. Such studies will undoubtedly provide a clearer roadmap for optimizing this privileged scaffold into next-generation therapeutics.
References
-
Review on Chromen derivatives and their Pharmacological Activities. (n.d.). Research Journal of Pharmacy and Technology. [Link]
-
El-Gamal, A. A., et al. (2023). Novel 3-Substituted 8-Methoxycoumarin Derivatives as Anti-Breast Cancer Drugs. MDPI. [Link]
-
Silva, A. M. G., et al. (2020). Chromene- and Quinoline-3-Carbaldehydes: Useful Intermediates in the Synthesis of Heterocyclic Scaffolds. MDPI. [Link]
-
Hussein, H. A. R., et al. (2020). Synthesis of β-Enaminonitrile-Linked 8-Methoxy-1H-Benzo[f]Chromene Moieties and Analysis of Their Antitumor Mechanisms. PMC. [Link]
-
Mphahane, N. (n.d.). Synthetic studies and biological evaluation of chromone - 3 - carbaldehydes. Univen. [Link]
-
Sahu, D., et al. (2015). A Novel Coumarin Derivative, 8-methoxy chromen-2-one Alleviates Collagen Induced Arthritis by Down Regulating Nitric Oxide, NFκB and Proinflammatory Cytokines. PubMed. [Link]
-
Evaluation of chromane derivatives: Promising privileged scaffolds for lead discovery within Alzheimer's disease. (2022). ScienceDirect. [Link]
-
Current Strategies in Development of New Chromone Derivatives with Diversified Pharmacological Activities: A Review. (2020). PMC. [Link]
Sources
- 1. dspace.uevora.pt [dspace.uevora.pt]
- 2. Current Strategies in Development of New Chromone Derivatives with Diversified Pharmacological Activities: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rjptonline.org [rjptonline.org]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis of β-Enaminonitrile-Linked 8-Methoxy-1H-Benzo[f]Chromene Moieties and Analysis of Their Antitumor Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A novel coumarin derivative, 8-methoxy chromen-2-one alleviates collagen induced arthritis by down regulating nitric oxide, NFκB and proinflammatory cytokines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Synthetic studies and biological evaluation of chromone - 3 - carbaldehydes [univendspace.univen.ac.za]
A Comparative Review of Synthetic Methodologies for 8-Methoxychromane-3-carbaldehyde
In the landscape of modern medicinal chemistry and drug development, the chromane scaffold represents a privileged heterocyclic system, forming the core of numerous bioactive natural products and synthetic pharmaceuticals. Among its derivatives, 8-Methoxychromane-3-carbaldehyde is a valuable synthetic intermediate, sought after for the elaboration of more complex molecules with potential therapeutic applications. The strategic placement of the methoxy group on the aromatic ring and the reactive carbaldehyde function on the dihydropyran ring offers multiple avenues for molecular diversification.
This guide provides a comparative analysis of two principal synthetic strategies for obtaining 8-Methoxychromane-3-carbaldehyde. Each route is evaluated based on its chemical logic, experimental robustness, and overall efficiency, providing researchers with the critical insights needed to select the most suitable methodology for their specific research and development goals.
Strategy 1: Two-Step Synthesis via a Chromene Intermediate
This approach is a highly effective and reliable method that proceeds in two distinct steps: the initial formation of an α,β-unsaturated aldehyde (a chromene), followed by the selective reduction of the carbon-carbon double bond to yield the target saturated chromane.
Step 1: Synthesis of 8-Methoxy-2H-chromene-3-carbaldehyde
The first step involves a cyclization-condensation reaction between 2-hydroxy-3-methoxy-benzaldehyde and acrolein. This reaction is a well-established method for the synthesis of 2H-chromene-3-carbaldehydes.
Mechanistic Rationale: The reaction is initiated by a Michael addition of the phenoxide, formed from 2-hydroxy-3-methoxy-benzaldehyde under basic conditions (potassium carbonate), to the α,β-unsaturated aldehyde, acrolein. This is followed by an intramolecular cyclization and subsequent dehydration to yield the stable chromene ring system. The presence of the electron-donating methoxy group on the benzaldehyde starting material facilitates the initial nucleophilic attack.
Experimental Protocol: Synthesis of 8-Methoxy-2H-chromene-3-carbaldehyde [1]
-
To a solution of 2-hydroxy-3-methoxy-benzaldehyde (1.52 g, 10 mmol) in 20 ml of 1,4-dioxane, add acrolein (840 mg, 15 mmol) and potassium carbonate (1.4 g, 10 mmol) at room temperature.
-
Reflux the reaction mixture for 8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting benzaldehyde is consumed.
-
After cooling to room temperature, pour the mixture into 40 ml of iced water.
-
Extract the aqueous mixture with diethyl ether (3 x 30 ml).
-
Combine the organic layers and dry over anhydrous magnesium sulfate (MgSO₄).
-
Filter the mixture and evaporate the solvent from the filtrate to obtain the crude product.
-
Purify the residue by flash chromatography to yield 8-Methoxy-2H-chromene-3-carbaldehyde (1.21 g, 82% yield) as pale yellow crystals.
Step 2: Selective Reduction of 8-Methoxy-2H-chromene-3-carbaldehyde
The key challenge in this step is the selective reduction of the endocyclic C=C bond while preserving the aldehyde functionality. Standard catalytic hydrogenation with catalysts like Palladium on carbon (Pd/C) would likely lead to the over-reduction of the aldehyde to an alcohol. Therefore, a more nuanced approach, such as transfer hydrogenation, is employed.
Mechanistic Rationale: Transfer hydrogenation offers a mild and selective method for the reduction of specific functional groups. In this case, Hantzsch ester is used as a hydrogen donor in the presence of an organocatalyst. The catalyst, a chiral secondary amine, reversibly forms an iminium ion with the α,β-unsaturated aldehyde. This activation lowers the LUMO of the conjugated system, facilitating a conjugate reduction by the Hantzsch ester, which selectively delivers a hydride to the β-position. Subsequent hydrolysis of the resulting enamine intermediate yields the saturated aldehyde. This method is particularly advantageous as it avoids the use of high-pressure hydrogen gas and often proceeds with high chemoselectivity.
Experimental Protocol: Selective Transfer Hydrogenation
Note: This is a representative protocol adapted from established methods for the selective reduction of α,β-unsaturated aldehydes.[2]
-
In a round-bottom flask, dissolve 8-Methoxy-2H-chromene-3-carbaldehyde (190 mg, 1 mmol) and Hantzsch ester (380 mg, 1.5 mmol) in 10 mL of a suitable solvent such as dichloromethane or toluene.
-
Add a catalytic amount of a secondary amine organocatalyst, for example, dibenzylammonium trifluoroacetate (5 mol%).
-
Stir the reaction mixture at room temperature for 24-48 hours, monitoring the progress by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to isolate 8-Methoxychromane-3-carbaldehyde. The expected yield for this type of reduction is typically high, often in the range of 80-95%.
Strategy 2: Two-Step Synthesis via a Chromane Intermediate
This alternative strategy involves the initial synthesis of the saturated 8-methoxychromane core, followed by the introduction of the formyl group at the 3-position.
Step 1: Synthesis of 8-Methoxychromane
The synthesis of the 8-methoxychromane scaffold can be achieved through a convergent approach involving the annulation of a benzylic alcohol with an alkene, catalyzed by a Brønsted acid.
Mechanistic Rationale: This reaction proceeds via the initial formation of a benzylic carbocation from the o-hydroxy benzylic alcohol under acidic conditions (triflimide). This carbocation is then trapped by the alkene nucleophile. A subsequent intramolecular Friedel-Crafts-type cyclization, where the phenolic oxygen attacks the newly formed carbocation, closes the dihydropyran ring to furnish the chromane product.
Experimental Protocol: Synthesis of 8-Methoxychromane
Note: This protocol is based on analogous chromane syntheses.[3][4]
-
Prepare the starting material, 2-(hydroxymethyl)-3-methoxyphenol. This can be synthesized from 3-methoxyphenol through ortho-formylation followed by reduction.
-
In a flame-dried flask under an inert atmosphere, dissolve 2-(hydroxymethyl)-3-methoxyphenol (1 mmol) and an excess of a suitable alkene (e.g., ethylene gas bubbled through the solution, or a liquid alkene like styrene, 2-3 equivalents) in an anhydrous, non-coordinating solvent like dichloromethane.
-
Cool the mixture to 0 °C and add a catalytic amount of triflimide (HNTf₂, 5-10 mol%).
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
After filtration and solvent evaporation, purify the crude product by column chromatography to yield 8-methoxychromane.
Step 2: Formylation of 8-Methoxychromane
The introduction of the aldehyde group onto the pre-formed chromane ring is most commonly attempted via electrophilic aromatic substitution, with the Vilsmeier-Haack reaction being a primary candidate.
Mechanistic Rationale and Selectivity Considerations: The Vilsmeier-Haack reaction utilizes a chloroiminium ion (the Vilsmeier reagent), generated from DMF and POCl₃, as the electrophile.[5][6][7][8] The regiochemical outcome of the formylation is directed by the activating groups on the aromatic ring. In 8-methoxychromane, both the ether oxygen of the pyran ring and the methoxy group are ortho-, para-directing. The methoxy group is a strong activating group. However, the position para to the methoxy group (C-6) and the position ortho to the methoxy group (C-7) are the most likely sites of formylation on the benzene ring. Formylation at the C-3 position of the dihydropyran ring is highly unlikely under these conditions as it would require electrophilic attack on a saturated carbon. Therefore, the Vilsmeier-Haack reaction is not a viable method for the synthesis of 8-Methoxychromane-3-carbaldehyde from 8-methoxychromane. Alternative formylation strategies that could potentially functionalize the 3-position would require a different approach, such as lithiation followed by quenching with a formylating agent, but this would likely suffer from poor regioselectivity and side reactions.
Comparative Analysis
| Feature | Strategy 1: Chromene Intermediate | Strategy 2: Chromane Intermediate |
| Overall Feasibility | High | Low to Very Low |
| Predictability | High. Both steps are well-documented for similar substrates. | Low. The crucial formylation step is not regioselective for the desired position. |
| Number of Steps | 2 | 2 (plus synthesis of starting materials) |
| Estimated Overall Yield | Good (~65-78%) | Poor (due to failure of the formylation step) |
| Key Challenges | Selective reduction of the C=C bond without affecting the aldehyde. | Regioselective formylation at the C-3 position of the chromane ring. |
| Reagents & Conditions | Step 1: Reflux conditions. Step 2: Mild, room temperature conditions. | Step 1: Mild, acidic conditions. Step 2: Vilsmeier-Haack conditions are standard but ineffective for this target. |
Workflow and Pathway Diagrams
Strategy 1: Chromene Intermediate Pathway
Caption: Hypothetical workflow for synthesis via a chromane intermediate, highlighting the unfavorable formylation step.
Conclusion and Recommendation
Based on a thorough analysis of established synthetic organic chemistry principles and available literature, Strategy 1, proceeding through a chromene intermediate, is the unequivocally recommended and superior methodology for the synthesis of 8-Methoxychromane-3-carbaldehyde. This route is characterized by high-yielding, predictable, and experimentally robust steps. The initial synthesis of 8-Methoxy-2H-chromene-3-carbaldehyde is well-documented and efficient. [1]The subsequent selective reduction of the α,β-unsaturated system, while requiring careful selection of reagents to ensure chemoselectivity, is a feasible transformation with modern organocatalytic methods. [2] In contrast, Strategy 2 is fundamentally flawed due to the insurmountable challenge of regioselectivity in the formylation step. Electrophilic substitution reactions, such as the Vilsmeier-Haack formylation, will preferentially occur on the electron-rich aromatic ring rather than the desired C-3 position of the saturated dihydropyran ring. This makes Strategy 2 an impractical and illogical approach for obtaining the target molecule.
For researchers and drug development professionals, the adoption of Strategy 1 provides a clear, efficient, and reliable pathway to access 8-Methoxychromane-3-carbaldehyde, enabling further exploration of its potential in the synthesis of novel bioactive compounds.
References
- Li, Y., Niu, Y., & Fu, Y. (2025).
- Deshmukh, M. B., et al. (2005). Synthesis of Substituted 3-Formyl Chromones. Asian Journal of Chemistry, 17(3), 2016-2018.
- Ibrahim, M. A., Ali, T. E., Mohamed, N., & El-kazak, A. (2013). 3-Formylchromones as Diverse Building Blocks in Heterocycles Synthesis. ChemInform, 44(37).
- Stankovičová, H., Fabian, W. M. F., & Lácová, M. (1997). Study of Substituted Formylchromones. Molecules Online, 1(2), 45-54.
- Paskil, R. J. (1976). U.S. Patent No. 3,953,524. Washington, DC: U.S.
-
Organic Chemistry Portal. (n.d.). 1,4-Reduction of α,β-unsaturated compounds. Retrieved from [Link]
- Ouellet, S. G., Tuttle, J. B., & MacMillan, D. W. C. (2005). Enantioselective Organocatalytic Transfer Hydrogenation Reactions using Hantzsch Esters. Journal of the American Chemical Society, 127(1), 32-33.
- Kliewer, C. J., et al. (2009). Hydrogenation of the alpha,beta-Unsaturated Aldehydes Acrolein, Crotonaldehyde, and Prenal over Pt Single Crystals: A Kinetic and Spectroscopic Study. Journal of the American Chemical Society, 131(16), 5966-5975.
-
Wikipedia. (n.d.). Vilsmeier–Haack reaction. Retrieved from [Link]
- Fantin, G., et al. (2004). Selective Enzymatic Reduction of Aldehydes. Tetrahedron, 60(4), 857-861.
-
Organic Chemistry Portal. (n.d.). Formylation - Common Conditions. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
- Luo, J., et al. (2025). Synthesis of Chromanes by Triflimide-catalyzed Annulations of Benzylic Alcohols and Alkenes. Journal of Organic Chemistry, 90(7), 4446-4449.
- Patil, P. G., & Patil, S. L. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical Sciences and Research, 3(8), 2465-2475.
- Ide, M. S., Hao, B., Neurock, M., & Davis, R. J. (2012). Mechanistic insights on the hydrogenation of α,β-unsaturated ketones and aldehydes to unsaturated alcohols over metal catalysts.
- Reyes-Contreras, C., et al. (2018). Hydrogenation of α,β-unsaturated aldehydes over Ir catalysts supported on monolayers of Ti-Si and Nb-Si.
- Gunanathan, C., & Milstein, D. (2013). The Golden Age of Transfer Hydrogenation. Chemical Reviews, 113(10), 7683-7744.
- Krische, M. J. (2011). Catalytic Enantioselective Carbonyl Allylation and Propargylation via Alcohol Mediated Hydrogen Transfer: Merging the Chemistry of Grignard and Sabatier. Accounts of Chemical Research, 44(7), 543-554.
- Rajanna, K. C., et al. (2014). Vilsmeier Haack Adducts as Effective Reagents for Regioselective Nitration of Aromatic Compounds under Conventional and Non-Conventional Conditions. International Journal of Organic Chemistry, 4(1), 1-8.
- da Silva, A. F. G., et al. (2020).
-
Organic Chemistry Portal. (n.d.). Synthesis of chromans and flavanes. Retrieved from [Link]
- Kim, J. S., et al. (2012). 8-Methoxy-2H-chromene-3-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 68(12), o3419.
- Movassaghi, M., & Schmidt, M. A. (2007). Short, Enantioselective Total Syntheses of (–)-8-Demethoxyrunanine and (–)-Cepharatines A, C and D.
- Wang, H., et al. (2019). Selective Reduction of Carboxylic Acids to Aldehydes with Hydrosilane via Photoredox Catalysis.
- Kamadatu, L., & Santoso, M. (2015). Synthesis and Cytotoxicity of 4-Allyl-2 Methoxyphenol Derivatives. Jurnal Farmasi dan Ilmu Kefarmasian Indonesia, 2(2), 55-58.
- Murelli, R. P., et al. (2016). Synthesis of aryl-substituted 2-methoxyphenol derivatives from maltol-derived oxidopyrylium cycloadducts through an acid-mediated ring contraction cascade.
- Al-Zoubi, W., et al. (2023). Recent Advances in the Synthesis and Applications of m-Aryloxy Phenols. Molecules, 28(6), 2657.
- Endo, S., et al. (2019). Synthesis of 8-hydroxy-2-iminochromene derivatives as selective and potent inhibitors of human carbonyl reductase 1. Organic & Biomolecular Chemistry, 17(30), 7174-7185.
Sources
- 1. 8-Methoxy-2H-chromene-3-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 2. macmillan.princeton.edu [macmillan.princeton.edu]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Chromane synthesis [organic-chemistry.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 7. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 8. ijpcbs.com [ijpcbs.com]
Navigating the Translational Gap: A Comparative Guide to the In Vitro and In Vivo Efficacy of 8-Methoxychromane-3-carbaldehyde
In the landscape of modern drug discovery, the chromane scaffold has emerged as a privileged structure, with derivatives demonstrating a wide array of biological activities, including potential applications in oncology, neurodegenerative disorders, and inflammatory diseases.[1][2] This guide provides a comparative analysis of the preclinical evaluation of a novel derivative, 8-Methoxychromane-3-carbaldehyde, focusing on the critical transition from in vitro cell-based assays to in vivo animal models. As there is currently a lack of published data on this specific compound, this guide will present a scientifically grounded, hypothetical workflow to illustrate the key principles and experimental considerations for researchers in drug development.
Based on the known anticancer properties of similar chromane derivatives, we will hypothesize that 8-Methoxychromane-3-carbaldehyde possesses cytotoxic activity against non-small cell lung cancer (NSCLC).[3][4] This guide will detail the logical progression of experiments to test this hypothesis, from initial in vitro screening to in vivo validation.
Part 1: In Vitro Efficacy Assessment
The initial phase of our investigation focuses on characterizing the bioactivity of 8-Methoxychromane-3-carbaldehyde in a controlled, cell-based environment. This allows for a precise determination of its cytotoxic potential and mechanism of action at the cellular level.
Experimental Objective:
To determine the half-maximal inhibitory concentration (IC50) of 8-Methoxychromane-3-carbaldehyde in a human non-small cell lung cancer cell line (A549) and to elucidate its potential mechanism of action.
Methodology: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which serves as a measure of cell viability.[5]
Protocol:
-
Cell Culture: A549 cells are cultured in a suitable medium (e.g., DMEM with 10% FBS) and maintained in a humidified incubator at 37°C with 5% CO2.
-
Seeding: Cells are seeded into 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: 8-Methoxychromane-3-carbaldehyde is dissolved in DMSO to create a stock solution, which is then serially diluted in culture medium to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM). The cells are treated with these dilutions for 48 hours. A vehicle control (DMSO) is also included.
-
MTT Incubation: After the treatment period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL) and incubated for 4 hours.
-
Formazan Solubilization: The MTT solution is removed, and DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value is determined by plotting a dose-response curve.
Hypothetical In Vitro Data Summary
| Compound | Cell Line | Assay | IC50 (µM) |
| 8-Methoxychromane-3-carbaldehyde | A549 | MTT | 5.2 |
| Doxorubicin (Control) | A549 | MTT | 0.8 |
Mechanism of Action: Apoptosis Induction
To investigate the underlying mechanism of cytotoxicity, we hypothesize that 8-Methoxychromane-3-carbaldehyde induces apoptosis. This can be assessed through techniques such as Annexin V/Propidium Iodide (PI) staining followed by flow cytometry. An increase in the population of Annexin V-positive cells would suggest that the compound triggers programmed cell death.
Part 2: In Vivo Efficacy Assessment
Following promising in vitro results, the next crucial step is to evaluate the compound's efficacy in a living organism. This provides insights into its pharmacokinetic and pharmacodynamic properties, as well as its overall therapeutic potential in a more complex biological system.
Experimental Objective:
To assess the anti-tumor efficacy of 8-Methoxychromane-3-carbaldehyde in a murine xenograft model of human non-small cell lung cancer.
Methodology: A549 Xenograft Model
Protocol:
-
Animal Model: Immunocompromised mice (e.g., athymic nude mice) are used for this study. All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
-
Tumor Implantation: A549 cells are harvested and subcutaneously injected into the flank of each mouse.
-
Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (e.g., 100-150 mm³). Tumor volume is measured regularly using calipers.
-
Compound Administration: Once tumors reach the desired size, mice are randomized into treatment and control groups. 8-Methoxychromane-3-carbaldehyde is formulated in a suitable vehicle (e.g., a solution of saline, ethanol, and Cremophor EL) and administered orally or intraperitoneally at a predetermined dose (e.g., 20 mg/kg) daily for a specified period (e.g., 21 days). A vehicle control group receives the formulation without the active compound.
-
Efficacy Evaluation: Tumor growth is monitored throughout the treatment period. At the end of the study, mice are euthanized, and tumors are excised and weighed.
-
Toxicity Assessment: The body weight of the mice is monitored regularly as an indicator of systemic toxicity.
Hypothetical In Vivo Data Summary
| Treatment Group | Dose (mg/kg) | Mean Tumor Volume at Day 21 (mm³) | % Tumor Growth Inhibition |
| Vehicle Control | - | 1250 | - |
| 8-Methoxychromane-3-carbaldehyde | 20 | 625 | 50% |
| Doxorubicin (Control) | 5 | 450 | 64% |
Part 3: Bridging the Gap - In Vitro vs. In Vivo Comparison
The transition from in vitro to in vivo studies is often where promising drug candidates fail. A direct comparison of the data from both experimental settings is essential for a comprehensive understanding of a compound's potential.
| Parameter | In Vitro | In Vivo |
| System | Human A549 cell line | A549 tumor xenograft in mice |
| Endpoint | IC50 (Cell Viability) | Tumor Growth Inhibition |
| Key Finding | Potent cytotoxicity (IC50 = 5.2 µM) | Moderate anti-tumor efficacy (50% inhibition at 20 mg/kg) |
Analysis of Discrepancies and Future Directions:
The hypothetical data reveals a common scenario: a compound that is potent in vitro may show more modest efficacy in vivo. Several factors can contribute to this discrepancy:
-
Pharmacokinetics: The compound may have poor absorption, distribution, metabolism, or excretion (ADME) properties in the living organism, leading to suboptimal concentrations at the tumor site.
-
Bioavailability: The route of administration and formulation can significantly impact the amount of drug that reaches the systemic circulation.[6]
-
Toxicity: The dose that is effective in vivo may be limited by systemic toxicity.
Future studies should focus on optimizing the compound's pharmacokinetic profile through medicinal chemistry efforts or by exploring alternative drug delivery systems, such as nanoemulsions, to enhance its bioavailability and targeted delivery.[7]
Visualizing the Workflow
Experimental Workflow Diagram
Caption: A streamlined workflow from in vitro cytotoxicity screening to in vivo efficacy testing.
Hypothetical Signaling Pathway
Caption: Proposed mechanism of action: induction of apoptosis in cancer cells.
Conclusion
This guide outlines a hypothetical yet scientifically rigorous approach to comparing the in vitro and in vivo efficacy of 8-Methoxychromane-3-carbaldehyde. While the in vitro data may suggest high potency, the in vivo results provide a more realistic assessment of its therapeutic potential. Understanding and addressing the discrepancies between these two stages of preclinical testing are paramount for the successful development of novel anticancer agents based on the promising chromane scaffold.
References
- Burke, A.J. et al. (2022). Evaluation of chromane derivatives: Promising privileged scaffolds for lead discovery within Alzheimer's disease. Bioorganic & Medicinal Chemistry Letters.
- MDPI. (2021).
- Zhang, H. et al. (2020). Design, synthesis and biological evaluation of novel chroman derivatives as non-selective acetyl-CoA carboxylase inhibitors. Bioorganic Chemistry.
- Gupea. (n.d.).
- BenchChem. (n.d.).
- Yoon, J. et al. (2012). 8-Methoxy-2H-chromene-3-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online.
- Petrikovics, I. (2018). in vitro and in vivo efficacy comparison of three cyanide antidote.
- Codony, S. et al. (2022). Synthesis, In Vitro Profiling, and In Vivo Evaluation of Benzohomoadamantane-Based Ureas for Visceral Pain. Journal of Medicinal Chemistry.
- Bhattacharyya, A. et al. (2018). Palladium-mediated C–O bond activation of benzopyrone in 4-oxo-4H-chromone-3-carbaldehyde-4(N)-substituted thiosemicarbazone: synthesis, structure, nucleic acid/albumin interaction, DNA cleavage, antioxidant and cytotoxic studies. New Journal of Chemistry.
- Silva, A.M.G. et al. (2018). Chromene- and Quinoline-3-Carbaldehydes: Useful Intermediates in the Synthesis of Heterocyclic Scaffolds. Molecules.
- Kalluraya, B. et al. (2010). Synthesis and biological activity of carbamates derived from ethyl 1-[(phenylcarbonyl)amino]naphtho[2,1-b. Journal of Chemical and Pharmaceutical Research.
- BenchChem. (n.d.).
- Sigma-Aldrich. (n.d.). 8-Methoxy-2H-chromene-3-carbaldehyde AldrichCPR. Sigma-Aldrich.
- Lirias. (2022). Synthesis, In Vitro Profiling, and In Vivo Evaluation of Benzohomoadamantane-Based Ureas for Visceral Pain: A New Indication for Soluble Epoxide Hydrolase Inhibitors. Lirias.
- MDPI. (2025). Organic Compounds with Biological Activity. MDPI.
- El-Dean, A.M.K. et al. (2009). Synthesis and reactions of 8-allylchromone-3-carboxaldehyde. ARKIVOC.
- Gouvea, M.M. et al. (2018). Nanoemulsion containing 8-methoxypsoralen for topical treatment of dermatoses: Development, characterization and ex vivo permeation in porcine skin.
- Universidade do Minho. (n.d.). Synthesis and Antitumour Evaluation of Benzopsoralen Analogues. RepositóriUM.
- Antonova-Koch, Y. et al. (2024). Synthesis and In Vivo Profiling of Desymmetrized Antimalarial Trioxolanes with Diverse Carbamate Side Chains. Journal of Medicinal Chemistry.
- Univen. (2023). SYNTHESIS OF NOVEL 6,8-DISUBSTITUTED-CHROMONE-3- CARBOXAMIDES AND THEIR EVALUATION AS POTENTIAL ANTI-TUBERCULOSIS AGENTS BY. Univen.
- Beilstein Journals. (2025). Three-component reactions of conjugated dienes, CH acids and formaldehyde under diffusion mixing conditions. Beilstein Journals.
- ResearchGate. (n.d.). The chemistry of 3-nitrochromenes. ResearchGate.n.d.). The chemistry of 3-nitrochromenes.
Sources
- 1. dspace.uevora.pt [dspace.uevora.pt]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Design, synthesis and biological evaluation of novel chroman derivatives as non-selective acetyl-CoA carboxylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Making sure you're not a bot! [gupea.ub.gu.se]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. Nanoemulsion containing 8-methoxypsoralen for topical treatment of dermatoses: Development, characterization and ex vivo permeation in porcine skin - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist’s Guide to the Independent Verification of 8-Methoxychromane-3-carbaldehyde
We will move beyond a simple checklist of techniques, instead delving into the causality behind experimental design. This guide is structured to create a self-validating analytical workflow, where orthogonal methods converge to provide an unambiguous structural and purity profile. We will compare our target molecule with a structurally related analog, 6-Methoxychromone-3-carboxaldehyde, to highlight how subtle molecular differences necessitate rigorous, independent characterization.
The Imperative of Orthogonal Verification
The confirmation of a compound's structure and purity should never rely on a single analytical technique.[2] A robust verification strategy employs multiple, orthogonal methods that measure different physicochemical properties. For instance, while Mass Spectrometry (MS) provides an accurate molecular weight, it cannot distinguish between structural isomers. Conversely, Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural connectivity, confirming isomeric identity. When combined with High-Performance Liquid Chromatography (HPLC) for purity assessment and Fourier-Transform Infrared Spectroscopy (FTIR) for functional group confirmation, these techniques form a powerful, self-validating system.[3]
This multi-faceted approach ensures that the material in the vial is precisely what the label claims, a principle of paramount importance for data integrity in any research endeavor.[4]
Caption: Integrated workflow for the physicochemical characterization of a research compound.
Methodologies for Characterization
The following sections provide detailed protocols for the essential analytical techniques required to verify the identity and purity of 8-Methoxychromane-3-carbaldehyde.
Purity Determination by High-Performance Liquid Chromatography (HPLC)
Expertise & Rationale: HPLC is the gold standard for assessing the purity of small molecules.[5] We employ a reversed-phase (RP-HPLC) method, which separates compounds based on their hydrophobicity. This is an ideal starting point as it quantifies the target compound relative to any synthesis byproducts or impurities. A gradient elution is chosen to ensure that both early-eluting polar impurities and late-eluting nonpolar impurities are effectively separated and detected within a reasonable timeframe.[6]
Experimental Protocol:
-
Sample Preparation: Accurately weigh ~1 mg of 8-Methoxychromane-3-carbaldehyde and dissolve it in 1 mL of a 50:50 mixture of Acetonitrile:Water to create a 1 mg/mL stock solution.
-
Instrumentation: Utilize an HPLC system equipped with a C18 column (e.g., 4.6 x 150 mm, 5 µm particle size), a UV-Vis detector, and an autosampler.
-
Mobile Phase:
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 30 °C.
-
UV Detection: 254 nm (a common wavelength for aromatic compounds).
-
Gradient Program:
-
0-2 min: 5% B
-
2-17 min: 5% to 95% B
-
17-20 min: 95% B
-
20-21 min: 95% to 5% B
-
21-25 min: 5% B (re-equilibration).
-
-
-
Data Analysis: Integrate the peak areas of all detected signals. Calculate the purity by dividing the peak area of the main compound by the total area of all peaks and multiplying by 100. The specification for use in sensitive biological assays is typically ≥95%.[4]
Molecular Weight Confirmation by Mass Spectrometry (MS)
Expertise & Rationale: Liquid Chromatography-Mass Spectrometry (LC-MS) confirms the molecular weight of the primary compound identified by HPLC.[6] Electrospray ionization (ESI) is a soft ionization technique ideal for small molecules, minimizing fragmentation and yielding a clear molecular ion peak. We run this in positive ion mode, expecting to see the protonated molecule [M+H]⁺. This provides unequivocal evidence of the compound's mass, a critical identity parameter.[7]
Experimental Protocol:
-
Instrumentation: An LC-MS system combining an HPLC (as described above) with a single quadrupole or time-of-flight (TOF) mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Mass Range: Scan from m/z 100 to 500. This range comfortably includes the expected mass of our target compound.
-
Data Analysis:
-
Extract the mass spectrum from the main chromatographic peak observed in the HPLC run.
-
Identify the peak corresponding to the [M+H]⁺ ion.
-
For 8-Methoxychromane-3-carbaldehyde (C₁₁H₁₀O₃, MW = 190.20), the expected [M+H]⁺ ion would be at m/z 191.21.
-
Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Rationale: NMR is arguably the most powerful technique for the unambiguous determination of molecular structure.[8] ¹H NMR provides information on the number, environment, and connectivity of protons, while ¹³C NMR identifies the different carbon environments. The combination of these two experiments allows for the complete assembly of the molecular skeleton, distinguishing it from any potential isomers. Chloroform-d (CDCl₃) is a standard solvent for many organic molecules.[9]
Experimental Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of Deuterated Chloroform (CDCl₃) containing 0.03% Tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a standard proton spectrum with 16-32 scans.
-
Process the data with Fourier transformation, phase correction, and baseline correction.
-
Integrate the signals and reference the spectrum to the TMS peak at 0 ppm.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, several hundred to a few thousand scans may be necessary for a good signal-to-noise ratio.
-
Reference the spectrum to the CDCl₃ solvent peak at 77.16 ppm.[9]
-
-
Data Analysis: Compare the observed chemical shifts, coupling constants (for ¹H), and number of signals to the expected spectrum for 8-Methoxychromane-3-carbaldehyde.
Functional Group Identification by Fourier-Transform Infrared (FTIR) Spectroscopy
Expertise & Rationale: FTIR spectroscopy is a rapid and effective method for confirming the presence of key functional groups.[3] For our target molecule, we are particularly interested in identifying the aldehyde carbonyl (C=O) stretch and the aromatic/ether C-O stretches. The presence and position of these absorption bands provide complementary evidence to the structural data obtained from NMR.[8]
Experimental Protocol:
-
Sample Preparation: Place a small amount of the solid powder directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) FTIR spectrometer.
-
Instrumentation: An FTIR spectrometer with an ATR accessory.
-
Acquisition:
-
Collect a background spectrum of the clean, empty ATR crystal.
-
Collect the sample spectrum over the range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Analysis: Identify the characteristic absorption bands. For 8-Methoxychromane-3-carbaldehyde, we expect to see:
Caption: Orthogonal techniques providing complementary data for compound verification.
Data Summary and Comparative Analysis
To contextualize the importance of this verification process, we compare the expected data for 8-Methoxychromane-3-carbaldehyde with that of a commercially available analog, 6-Methoxychromone-3-carboxaldehyde . While their names are similar, the "one" suffix in the latter indicates a ketone within the heterocyclic ring, a critical structural difference.
| Property | 8-Methoxychromane-3-carbaldehyde (Target) | 6-Methoxychromone-3-carboxaldehyde (Comparator) | Rationale for Verification |
| Structure | Chromane ring (saturated C2-C3 bond) | Chromone ring (C2-C3 double bond, C4-keto) | Isomeric difference is critical for biological activity. |
| Molecular Formula | C₁₁H₁₀O₃ | C₁₁H₈O₄ | Different elemental composition. |
| Molecular Weight | 190.20 g/mol | 204.18 g/mol [11] | A primary check; MS can easily distinguish these. |
| Expected [M+H]⁺ | m/z 191.21 | m/z 205.19 | Confirms the correct mass and formula. |
| Expected ¹H NMR | Signals for -CH₂- group in chromane ring (~4.5-5.0 ppm). | No aliphatic -CH₂- signals; will have distinct aromatic/vinylic protons. | NMR is the only technique to definitively confirm the correct isomer. |
| Expected FTIR (C=O) | Strong aldehyde C=O stretch (~1690 cm⁻¹). | Two C=O stretches: aldehyde (~1700 cm⁻¹) and ring ketone (~1650 cm⁻¹). | FTIR can quickly suggest the presence of the additional ketone functional group. |
| Purity (HPLC) | ≥95% | ≥95% | Ensures that observed biological effects are due to the main compound, not impurities. |
Conclusion
The independent verification of a research compound's physicochemical properties is not a perfunctory task but a cornerstone of scientific integrity. Through the integrated application of orthogonal analytical techniques—HPLC for purity, MS for mass, NMR for structure, and FTIR for functional group identity—researchers can establish a high-confidence profile of their materials. This guide provides the detailed protocols and scientific rationale necessary to characterize 8-Methoxychromane-3-carbaldehyde. By following this self-validating workflow, scientists and drug development professionals can ensure the reliability of their starting materials, leading to more robust and reproducible scientific outcomes.
References
-
Agilent Technologies. (n.d.). Small Molecule Drug Characterization and Purity Analysis. Retrieved from Agilent.com. [Link]
-
Pacific BioLabs. (n.d.). Identity and Purity - Small Molecules. Retrieved from Pacificbiolabs.com. [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from Rsc.org. [Link]
-
Yoon, J. H., et al. (2012). 8-Methoxy-2H-chromene-3-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 68(12), o3419. [Link]
-
Dong, M. W. (2024). Certificate of Analysis (CoA) and Calculations for Small-Molecule Drugs. LCGC, 42(6), 233-241. [Link]
-
Ogbuanu, C. C., et al. (2018). Spectrophotometric Identification of Chromene in Phyllanthus m. Scholars International Journal of Chemistry and Material Sciences, 1(2), 37-42. [Link]
-
Teasdale, A., et al. (2013). Standardization of Analytical Methodology and Procedures for Purity Assessment of Small Molecules in Drug Discovery. Journal of Medicinal Chemistry, 56(15), 5971-5980. [Link]
-
dos Santos, J. A. A., et al. (2024). Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives. Molecules, 29(1), 1-15. [Link]
-
Wawer, I., et al. (2022). 13C CP MAS NMR and DFT Studies of 6-Chromanyl Ethereal Derivatives. Molecules, 27(14), 4635. [Link]
-
Patel, R., et al. (2015). Synthesis and characterization of some novel chromones and chromanones derivatives and its biological screening. Der Pharma Chemica, 7(12), 316-323. [Link]
-
Marković, Z., et al. (2018). Synthesis, spectroscopic characterization (FT-IR, FT-Raman, and NMR), quantum chemical studies and molecular docking of 3-(1-(phenylamino)ethylidene)-chroman-2,4-dione. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 195, 133-145. [Link]
-
MtoZ Biolabs. (n.d.). Small Molecule Actives Identification and Quantification. Retrieved from Mtoz-biolabs.com. [Link]
-
Szymański, S., et al. (2014). Synthesis, structural and conformational study of chromane derivatives. Tetrahedron, 70(35), 5786-5794. [Link]
-
Bojarska, J., et al. (2009). Synthesis and Molecular Descriptor Characterization of Novel 4-Hydroxy-chromene-2-one Derivatives as Antimicrobial Agents. Molecules, 14(4), 1573-1591. [Link]
-
PubChem. (n.d.). 6-Methoxychromone-3-carboxaldehyde. National Center for Biotechnology Information. Retrieved from Pubchem.ncbi.nlm.nih.gov. [Link]
-
Moutayakine, A., et al. (2022). Evaluation of chromane derivatives: Promising privileged scaffolds for lead discovery within Alzheimer's disease. Bioorganic & Medicinal Chemistry, 68, 116807. [Link]
-
Suman, S., et al. (2019). Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. International Journal of Molecular Sciences, 20(11), 2768. [Link]
-
Tagore, R., et al. (2007). FTIR Spectra and Normal-Mode Analysis of a Tetranuclear Manganese Adamantane-like Complex in Two Electrochemically Prepared Oxidation States: Relevance to the Oxygen-Evolving Complex of Photosystem II. Journal of the American Chemical Society, 129(31), 9631-9643. [Link]
Sources
- 1. dspace.uevora.pt [dspace.uevora.pt]
- 2. agilent.com [agilent.com]
- 3. pacificbiolabs.com [pacificbiolabs.com]
- 4. researchgate.net [researchgate.net]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Small Molecule Actives Identification and Quantification | MtoZ Biolabs [mtoz-biolabs.com]
- 7. mdpi.com [mdpi.com]
- 8. saudijournals.com [saudijournals.com]
- 9. chem.washington.edu [chem.washington.edu]
- 10. FTIR Spectra and Normal-Mode Analysis of a Tetranuclear Manganese Adamantane-like Complex in Two Electrochemically Prepared Oxidation States: Relevance to the Oxygen-Evolving Complex of Photosystem II - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 6-Methoxychromone-3-carboxaldehyde | C11H8O4 | CID 688879 - PubChem [pubchem.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of 8-Methoxychromane-3-carbaldehyde: A Senior Scientist's Protocol
As researchers and drug development professionals, our focus is often on synthesis and application. However, the responsible management of chemical waste is a critical, non-negotiable aspect of our work that ensures the safety of our personnel and the protection of our environment. This guide provides a detailed, step-by-step protocol for the proper disposal of 8-methoxychromane-3-carbaldehyde, moving beyond simple instructions to explain the scientific rationale behind each procedure.
The chromane scaffold is a privileged structure in medicinal chemistry, known for its presence in a wide array of biologically active molecules.[1][2] The aldehyde functional group, while essential for many synthetic transformations, introduces specific hazards that must be managed diligently. Aldehydes as a class are recognized for their reactivity and potential toxicity; they can be irritating, mutagenic, and carcinogenic.[3] Therefore, 8-methoxychromane-3-carbaldehyde must be treated as hazardous waste from the moment it is designated for disposal.[4]
Part 1: Hazard Assessment and Classification
Before any disposal actions are taken, a thorough understanding of the material's hazards is paramount. While a specific Safety Data Sheet (SDS) for this exact compound is not publicly available, we can infer its likely hazard profile from structurally similar molecules and the known reactivity of its functional groups.
-
Toxicity: The parent chromane ring and related aldehyde derivatives are known to cause skin and eye irritation.[5][6] Many aldehydes are respiratory irritants and can be harmful if swallowed.[7][8] It is prudent to assume 8-methoxychromane-3-carbaldehyde exhibits similar toxicological properties.
-
Reactivity: The aldehyde group can be oxidized to a carboxylic acid, and the compound may react with strong oxidizing agents.[9][10] It should be stored away from incompatible materials.
-
Environmental Hazards: Improper release into the environment should be avoided.[7] Sewer disposal is strictly prohibited as it can harm aquatic life and interfere with wastewater treatment processes.[11][12]
Based on these characteristics, this compound will be managed as a characteristic hazardous waste due to Toxicity .[13][14]
| Waste Profile: 8-Methoxychromane-3-carbaldehyde | |
| Common Physical State | Solid (based on similar chromane aldehydes)[7] |
| Primary Hazard Class | Toxic |
| EPA Waste Code (Probable) | D-series (Toxicity Characteristic) |
| Prohibited Disposal Routes | Regular Trash, Sewer/Drain System, Evaporation[4][12] |
| Compatible Container Material | Glass, Chemically-resistant plastic (e.g., HDPE)[13] |
| Required PPE During Handling | Nitrile Gloves, Safety Goggles, Lab Coat[15] |
Part 2: Step-by-Step Disposal Protocol
This protocol adheres to the guidelines established by the Resource Conservation and Recovery Act (RCRA) and best practices in laboratory safety.[16]
The principle of proper disposal begins at the point of generation.
-
Designate as Waste: A chemical becomes waste when you no longer intend to use it.[4] This includes unused pure compounds, reaction byproducts, or contaminated materials (e.g., filter paper, absorbent pads used for spills).
-
Immediate Segregation: Do not mix 8-methoxychromane-3-carbaldehyde waste with other waste streams unless explicitly permitted by your institution's Environmental Health & Safety (EH&S) office.[17]
-
Solid Waste: Collect pure solid, contaminated gloves, and weigh paper in a designated, compatible solid waste container.
-
Liquid Waste: If the compound is dissolved in a solvent, collect it as liquid hazardous waste. Segregate halogenated and non-halogenated solvent waste streams, as their ultimate disposal methods (and costs) differ significantly.[12][18]
-
Proper containment and labeling are crucial for safety and regulatory compliance.
-
Select a Compatible Container: The container must be in good condition, free of damage, and chemically compatible with the waste.[13][16] For solid waste, a wide-mouth glass or plastic jar with a screw-top lid is ideal. For liquid solutions, use a glass or plastic carboy.
-
Label Immediately: The moment the first drop of waste enters the container, it must be labeled.[4] The label must include:
-
The full chemical name: "8-Methoxychromane-3-carbaldehyde ". Do not use abbreviations or formulas.[17]
-
A clear description of all components and their approximate percentages (e.g., "8-Methoxychromane-3-carbaldehyde in Dichloromethane, ~5%").
-
An indication of the hazards (e.g., Toxic, Irritant).[19]
-
Keep Containers Closed: Waste containers must be securely closed at all times, except when actively adding waste.[13][17] Leaving a funnel in the opening is a common but serious violation.
Waste must be stored safely in a designated Satellite Accumulation Area (SAA) within the laboratory.
-
Location: The SAA must be at or near the point of generation and under the control of laboratory personnel.[13][17]
-
Secondary Containment: Place the waste container in a secondary containment bin to prevent the spread of material in case of a leak.[16] The bin should be large enough to hold the entire volume of the container.
-
Segregation in Storage: Store the waste container away from incompatible materials, particularly strong acids, bases, and oxidizing agents.[17]
-
Volume Limits: Do not accumulate more than 55 gallons of hazardous waste in your SAA. For acutely hazardous (P-listed) wastes, the limit is one quart.[4][13]
Laboratory personnel are responsible for the waste until it is collected by trained professionals.
-
Monitor Fill Level: Do not fill liquid containers beyond 90% capacity to allow for vapor expansion.[17]
-
Request Pickup: Once the container is full or you are terminating experiments with this chemical, submit a waste pickup request to your institution's EH&S department.[4]
-
Documentation: Maintain a log of the waste generated, including the date and quantity. This is essential for regulatory compliance.[16]
Part 3: Spill Management Protocol
Accidents happen. A clear plan for managing spills is part of a comprehensive disposal strategy.
-
Evacuate and Alert: If a significant amount is spilled, alert personnel in the immediate area and evacuate.
-
Assess the Spill: For a small, manageable spill (that you are trained to handle):
-
Don appropriate Personal Protective Equipment (PPE), including gloves, goggles, and a lab coat.
-
Contain the spill with an absorbent material appropriate for chemicals (e.g., vermiculite or a commercial spill kit).
-
-
Clean Up:
-
For a solid spill, carefully sweep up the material and place it in the hazardous waste container.[7] Avoid creating dust.
-
For a liquid spill, cover with absorbent, allow it to soak, and then scoop the material into the solid hazardous waste container.
-
-
Decontaminate: Wipe the spill area with a suitable solvent, and dispose of the cleaning materials as hazardous waste.
-
Report: Report the spill to your laboratory supervisor and EH&S office, regardless of size.
Decision Workflow for Disposal
The following diagram illustrates the decision-making process for handling chemical waste in the laboratory, from generation to pickup.
Caption: Decision workflow for handling and preparing 8-methoxychromane-3-carbaldehyde waste for disposal.
By adhering to these scientifically-grounded and regulation-compliant procedures, you build a culture of safety and responsibility, ensuring that your innovative research does not come at the cost of environmental health or personal well-being.
References
- Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories.
- Medical Laboratory Observer. (2019, June 15). Laboratory Waste Management: The New Regulations.
- Columbia University Research. Hazardous Chemical Waste Management Guidelines.
- Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste.
- University of Pennsylvania, Environmental Health and Radiation Safety. (2003, February 15). LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES.
- Washington State Department of Ecology. Focus on: Treatment by Aldehyde Deactivation.
- Emory University, Department of Chemistry. Chemical Waste Disposal Guidelines.
- Physikalisch-Technische Bundesanstalt. Chemical Waste Management for Laboratories.
- Thermo Fisher Scientific. (2010, February 2). SAFETY DATA SHEET - 4-Oxo-4H-1-benzopyran-3-carboxaldehyde.
- Northwestern University, Research Safety. (2023, February 27). Hazardous Waste Disposal Guide.
- Northwestern University, Office for Research Safety. (2015, September 15). Hazardous Waste Disposal Guide.
- Fisher Scientific. (2009, September 11). SAFETY DATA SHEET.
- National Center for Biotechnology Information. PubChem Compound Summary for CID 136319, Chroman.
- Sigma-Aldrich. 8-Methoxy-2H-chromene-3-carbaldehyde.
- Wikipedia. Chroman.
- Fisher Scientific. (2010, February 2). SAFETY DATA SHEET - Chromone-3-carboxaldehyde.
- MDPI. (2021, November 5). Chromane Derivatives from Underground Parts of Iris tenuifolia and Their In Vitro Antimicrobial, Cytotoxicity and Antiproliferative Evaluation.
- RJPT. Review on Chromen derivatives and their Pharmacological Activities.
- MilliporeSigma. SAFETY DATA SHEET.
- BenchChem. A Technical Guide to the Therapeutic Potential of Chromane Derivatives.
- New Jersey Department of Health. Hazardous Substance Fact Sheet - 2-Methyl Valeraldehyde.
- Fisher Scientific. (2009, April 17). SAFETY DATA SHEET - Chroman-8-carbaldehyde.
- CDH Fine Chemical. MATERIAL SAFETY DATA SHEET SDS/MSDS - 3-METHOXY BENZALDEHYDE.
- National Center for Biotechnology Information. (2020). Environmental Aldehyde Sources and the Health Implications of Exposure.
- Auburn University, Risk Management & Safety. CHEMICAL WASTE MANAGEMENT GUIDE.
Sources
- 1. rjptonline.org [rjptonline.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Environmental Aldehyde Sources and the Health Implications of Exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 4. vumc.org [vumc.org]
- 5. Chroman | C9H10O | CID 136319 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. fishersci.com [fishersci.com]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. nj.gov [nj.gov]
- 9. rtong.people.ust.hk [rtong.people.ust.hk]
- 10. fishersci.com [fishersci.com]
- 11. apps.ecology.wa.gov [apps.ecology.wa.gov]
- 12. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 13. ehrs.upenn.edu [ehrs.upenn.edu]
- 14. research.auburn.edu [research.auburn.edu]
- 15. cdhfinechemical.com [cdhfinechemical.com]
- 16. danielshealth.com [danielshealth.com]
- 17. research.columbia.edu [research.columbia.edu]
- 18. nswai.org [nswai.org]
- 19. medlabmag.com [medlabmag.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




